Product packaging for Sirenin(Cat. No.:)

Sirenin

Cat. No.: B1235053
M. Wt: 236.35 g/mol
InChI Key: BOEUJLMNWCJKHN-KSMMAEIZSA-N
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Description

Sirenin is a sesquiterpenoid compound first identified as a potent chemoattractant pheromone secreted by female gametes of the water mold Allomyces , guiding male gametes for fertilization . This unique 6/3 dicyclic ring system sesquiterpenoid serves as a critical model for studying chemotaxis and cellular communication in biological research . Recent studies have revealed significant cross-species bioactivity. Synthetic this compound has been shown to activate the human CatSper (Cation Channel of Sperm) channel complex, inducing a concentration-dependent calcium influx in human sperm . This finding positions this compound as a valuable tool for probing the mechanisms of sperm physiology and ion channel function, with research implications for male contraceptive development . Furthermore, contemporary investigations into marine fungi have uncovered novel this compound derivatives with promising therapeutic potential. For instance, Chermethis compound A, a recently discovered this compound sesquiterpenoid from the marine-sourced fungus Penicillium chermesinum , demonstrated significant anti-osteoporotic activity in a zebrafish model by modulating the NOD-like receptor signaling pathway . This highlights the ongoing research interest in this compound and its analogs for drug discovery, particularly in bone metabolism and inflammatory diseases. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B1235053 Sirenin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(E)-5-[(1R,6S,7R)-3-(hydroxymethyl)-7-methyl-7-bicyclo[4.1.0]hept-2-enyl]-2-methylpent-2-en-1-ol

InChI

InChI=1S/C15H24O2/c1-11(9-16)4-3-7-15(2)13-6-5-12(10-17)8-14(13)15/h4,8,13-14,16-17H,3,5-7,9-10H2,1-2H3/b11-4+/t13-,14+,15+/m0/s1

InChI Key

BOEUJLMNWCJKHN-KSMMAEIZSA-N

SMILES

CC(=CCCC1(C2C1C=C(CC2)CO)C)CO

Isomeric SMILES

C/C(=C\CC[C@@]1([C@@H]2[C@H]1C=C(CC2)CO)C)/CO

Canonical SMILES

CC(=CCCC1(C2C1C=C(CC2)CO)C)CO

Synonyms

sirenin (Allomyces)

Origin of Product

United States

Foundational & Exploratory

The Discovery of Sirenin in Allomyces: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of sirenin, the first fungal sex pheromone to be chemically characterized, marked a pivotal moment in our understanding of intercellular communication and chemotaxis in eukaryotes. This technical guide provides a comprehensive historical account of the discovery of this compound in the water mold Allomyces, detailing the key experiments, methodologies, and quantitative data that led to its isolation, characterization, and the initial elucidation of its biological function. This document is intended for researchers, scientists, and drug development professionals interested in the history of pheromone biology, fungal signaling, and the development of chemotaxis assays.

The Historical Context: Unraveling Chemical Communication in Fungi

In the mid-20th century, the concept of chemical signaling between gametes was a burgeoning field of study. The water mold Allomyces, with its readily observable sexual reproduction involving motile male and female gametes, presented an ideal model system to investigate this phenomenon. Early observations indicated that the larger, sluggish female gametes attracted the smaller, more motile male gametes, suggesting the involvement of a diffusible chemical attractant. It was the pioneering work of Leonard Machlis and his collaborators that provided the definitive evidence for and characterization of this chemoattractant, which they named this compound.

Isolation and Production of this compound

The initial challenge in characterizing this compound was obtaining sufficient quantities of the pure substance. This required the development of large-scale culture techniques for Allomyces and a multi-step extraction and purification protocol.

Culturing Allomyces for this compound Production

The production of this compound was achieved by cultivating the female gametophytes of Allomyces. While the precise media composition evolved, a common approach involved growing the fungus in a defined liquid medium containing essential salts and a carbon source like glucose.

Experimental Protocol: Large-Scale Culture of Allomyces

  • Inoculum Preparation: Aseptically transfer mycelia of a female strain of Allomyces to a sterile liquid medium.

  • Incubation: Incubate the cultures in large flasks or fermenters with gentle agitation to ensure aeration and prevent clumping.

  • Induction of Gametogenesis: After sufficient vegetative growth, induce the formation of female gametangia by transferring the mycelia to a nutrient-poor medium.

  • Harvesting the Culture Filtrate: Once the female gametes are released, the culture medium, now containing this compound, is harvested by filtration or centrifugation to remove the fungal biomass.

Extraction and Purification of this compound

The harvested culture filtrate, containing this compound at very low concentrations, was subjected to a rigorous purification process.

Experimental Protocol: this compound Extraction and Purification

  • Solvent Extraction: The aqueous culture filtrate was repeatedly extracted with an organic solvent, such as dichloromethane or ethyl acetate, to transfer the lipophilic this compound into the organic phase.

  • Concentration: The organic extracts were combined and concentrated under reduced pressure to yield a crude, oily residue.

  • Chromatography: The crude extract was then subjected to multiple rounds of chromatography to separate this compound from other compounds.

    • Column Chromatography: Initial purification was often performed using column chromatography with silica gel or alumina as the stationary phase and a gradient of organic solvents as the mobile phase.

    • Thin-Layer Chromatography (TLC): TLC was used to monitor the separation and identify fractions containing this compound, often visualized using a biological assay (see Section 3).

    • Gas Chromatography (GC): As purification progressed, gas chromatography was employed for further separation and to assess the purity of the isolated this compound.

The overall workflow for the production and isolation of this compound can be visualized as follows:

Sirenin_Production_Workflow cluster_production This compound Production cluster_purification This compound Purification Culture Large-Scale Culture of Allomyces Induction Induction of Gametogenesis Culture->Induction Harvest Harvest of Culture Filtrate Induction->Harvest Extraction Solvent Extraction Harvest->Extraction Concentration Concentration Extraction->Concentration ColumnChrom Column Chromatography Concentration->ColumnChrom TLC Thin-Layer Chromatography ColumnChrom->TLC GC Gas Chromatography TLC->GC Purethis compound Pure this compound GC->Purethis compound

Figure 1: Workflow for the production and isolation of this compound.

The this compound Bioassay: Quantifying Chemotactic Activity

A crucial component of the research on this compound was the development of a sensitive and quantitative bioassay to detect and measure its biological activity. This assay was instrumental in guiding the purification process and in characterizing the biological response of the male gametes.

The Chemotaxis Assay

The bioassay developed by Machlis and subsequently refined by Pommerville involved observing the attraction of male gametes to a source of this compound.

Experimental Protocol: this compound Chemotaxis Bioassay

  • Preparation of Male Gametes: Male gametes were obtained from cultures of male or hermaphroditic strains of Allomyces.

  • Assay Chamber: A small chamber was constructed on a microscope slide. A solution containing the test substance (e.g., a fraction from a chromatography column) was introduced into a small well or capillary tube within the chamber.

  • Observation: A suspension of male gametes was then introduced into the chamber, and their movement was observed under a microscope.

  • Quantification: The chemotactic response was quantified by counting the number of male gametes that accumulated around the opening of the well or capillary tube containing the test substance over a specific period. A positive response was indicated by a significantly higher number of gametes compared to a control well containing only the solvent.

Quantitative Data from Bioassays

Through these bioassays, the remarkable potency of this compound was determined. The threshold concentration for attracting male gametes was found to be in the picomolar range. The activity of various synthetic analogs of this compound was also tested, providing valuable structure-activity relationship data.

CompoundThreshold Concentration for ChemotaxisReference
l-Sirenin10 pMMachlis, 1973
Racemic this compound10 pMPommerville et al., 1988[1]
Monohydroxy analog10 pMPommerville et al., 1988[1]
Other synthetic analogs≥ 1 µMPommerville et al., 1988[1]

Table 1: Chemotactic activity of this compound and its analogs on Allomyces male gametes.

Structure Elucidation of this compound

Determining the chemical structure of this compound was a significant achievement, accomplished through a combination of classical chemical degradation techniques and modern spectroscopic methods. This work was primarily carried out by Machlis in collaboration with Henry Rapoport.

Chemical and Spectroscopic Analysis

The structure of this compound was elucidated using the following methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were crucial in determining the carbon-hydrogen framework of the molecule, including the presence of double bonds, hydroxyl groups, and the overall stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy helped to identify functional groups present in the this compound molecule, such as the hydroxyl (-OH) groups.

  • Chemical Degradation: Controlled chemical reactions were performed to break down the this compound molecule into smaller, more easily identifiable fragments. The structures of these fragments provided clues to the overall structure of the parent molecule.

Through these combined efforts, this compound was identified as a sesquiterpenoid with a unique bicyclic structure containing two hydroxyl groups. The absolute configuration of the naturally occurring this compound was determined to be the l-form.

The this compound Signaling Pathway: A Proposed Model

The mechanism by which this compound induces chemotaxis in Allomyces male gametes involves a signal transduction pathway that translates the external chemical signal into a directed motile response. While the complete pathway in Allomyces has not been fully elucidated, experimental evidence points to a crucial role for calcium ions. Based on studies in Allomyces and related organisms, a hypothetical signaling pathway can be proposed.

Key Components of the Proposed this compound Signaling Pathway:

  • This compound Receptor: The initial step is the binding of this compound to a specific receptor on the surface of the male gamete. The identity of this receptor in Allomyces remains to be definitively determined.

  • Calcium Influx: Binding of this compound to its receptor is known to trigger a rapid influx of extracellular calcium (Ca²⁺) into the gamete.[2] This is a critical event in the signaling cascade.

  • Guanylate Cyclase Activation: It is hypothesized that the increase in intracellular Ca²⁺ concentration activates a guanylate cyclase. In the related fungus Blastocladiella emersonii, a rhodopsin-guanylyl cyclase has been identified, suggesting a potential link between sensory perception and cyclic GMP (cGMP) signaling. While not directly demonstrated for this compound in Allomyces, a calcium-dependent guanylate cyclase is a plausible downstream effector.

  • Cyclic GMP (cGMP) Production: The activated guanylate cyclase would then catalyze the conversion of GTP to cGMP.

  • Modulation of Flagellar Beating: cGMP, acting as a second messenger, is proposed to modulate the activity of the flagellum, leading to a change in the swimming pattern of the male gamete and its orientation towards the source of this compound.

Sirenin_Signaling_Pathway This compound This compound Receptor This compound Receptor (Hypothetical) This compound->Receptor Binding Ca_influx Ca²⁺ Influx Receptor->Ca_influx Activation Guanylate_Cyclase Guanylate Cyclase (Hypothetical) Ca_influx->Guanylate_Cyclase Activation cGMP cGMP Production Guanylate_Cyclase->cGMP Flagellum Modulation of Flagellar Beating cGMP->Flagellum Chemotaxis Chemotaxis Flagellum->Chemotaxis

Figure 2: Proposed signaling pathway for this compound-induced chemotaxis in Allomyces male gametes.

Note: This proposed signaling pathway is based on the established role of calcium and analogies to signaling pathways in other chemotactic organisms. The direct involvement of a specific this compound receptor, guanylate cyclase, and cGMP in Allomyces requires further experimental validation.

Conclusion and Future Perspectives

The discovery and characterization of this compound in Allomyces was a landmark achievement in chemical ecology and cell biology. The meticulous experimental work of Machlis, Rapoport, and their contemporaries laid the foundation for our understanding of pheromone-mediated communication in fungi. The detailed protocols for culturing, extraction, purification, and bioassay developed during this research remain relevant to the study of natural products and signaling molecules today.

While the primary structure and biological activity of this compound are well-established, several aspects of its biology warrant further investigation. The definitive identification of the this compound receptor and the complete elucidation of its downstream signaling pathway in Allomyces are key areas for future research. Furthermore, the biosynthetic pathway of this compound remains to be fully characterized. Understanding these molecular details will not only provide deeper insights into the evolution of sexual reproduction in fungi but may also offer novel targets for the development of antifungal agents or tools for manipulating fungal behavior. The historical journey of this compound's discovery serves as a testament to the power of interdisciplinary research, combining mycology, chemistry, and physiology to unravel the intricate chemical language of the natural world.

References

Sirenin: A Sesquiterpenoid Pheromone Orchestrating Fungal Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sirenin is a potent, stereospecific sesquiterpenoid pheromone that plays a pivotal role in the sexual reproduction of the aquatic fungus Allomyces.[1][2] Secreted by the female gametes, this compound acts as a chemoattractant, guiding the motile male gametes to facilitate fertilization.[3][4] First postulated to exist in the mid-20th century and later isolated and characterized, this compound represents one of the earliest and most well-studied examples of a fungal pheromone.[1] Its unique chemical structure, a bicyclic sesquiterpene alcohol, and its remarkably high biological activity at picomolar concentrations have made it a subject of significant interest in the fields of chemical synthesis, fungal biology, and signal transduction.[5][6] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, signaling pathways, and the experimental methodologies used to study its activity, with a focus on quantitative data and detailed protocols for the scientific community.

Chemical and Physical Properties

This compound is a bicyclic sesquiterpene alcohol with the chemical formula C₁₅H₂₄O₂. Its structure features a cyclopropyl ring fused to a seven-membered ring, with two hydroxyl groups and a propenyl side chain. The biological activity of this compound is highly dependent on its stereochemistry, with the naturally occurring (-)-sirenin being the most active enantiomer.

Quantitative Data on this compound and Analog Activity

The biological activity of this compound and its analogs has been primarily assessed through chemotaxis bioassays using male gametes of Allomyces macrogynus. The threshold concentration for attraction is a key quantitative measure of potency.

CompoundStructureThreshold Concentration for Chemotaxis (M)Notes
l-Sirenin (natural)Bicyclic sesquiterpene alcohol1 x 10⁻¹⁰The naturally occurring and most biologically active enantiomer.[2][6]
d-SireninEnantiomer of natural this compoundInactiveDemonstrates the high stereospecificity of the receptor system.[2]
Racemic this compound1:1 mixture of l- and d-sirenin1 x 10⁻¹¹The presence of the inactive enantiomer does not significantly inhibit the activity of the active form at this concentration.[5]
Monohydroxy analogA synthetic analog lacking one of the hydroxyl groups.1 x 10⁻¹¹Indicates that not all hydroxyl groups are essential for high biological activity.[5]
Various other synthetic analogsStructures with modifications to the ring system or side chains.≥ 1 x 10⁻⁶Most structural modifications lead to a significant loss of biological activity, highlighting the stringent structural requirements for receptor binding.[5]

Experimental Protocols

Isolation of this compound from Allomyces Cultures

This protocol is a generalized procedure based on early isolation methods.

1. Culturing and Pheromone Production:

  • Grow female strains of Allomyces macrogynus in a suitable liquid medium (e.g., yeast extract-malt extract broth) under controlled conditions of temperature and aeration to induce gametogenesis.

  • After gamete release, collect the culture medium which now contains secreted this compound.

2. Extraction:

  • Centrifuge the culture medium to remove cells and other particulate matter.

  • Extract the supernatant with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Pool the organic extracts and dry them over an anhydrous salt like sodium sulfate.

  • Concentrate the extract under reduced pressure to obtain a crude oily residue.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica gel.

  • Elute with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

  • Collect fractions and assay each for chemotactic activity using the bioassay described below.

  • Pool the active fractions and subject them to further purification by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until a pure compound is obtained.[7]

Chemical Synthesis of (±)-Sirenin

Numerous total syntheses of this compound have been reported. The following is a representative, conceptual workflow.

1. Starting Material: A suitable chiral or achiral starting material is chosen, often a cyclic compound that can be elaborated to the bicyclic core of this compound.

2. Key Steps (Illustrative):

  • Cyclopropanation: Formation of the characteristic three-membered ring is a crucial step.

  • Ring Expansion/Formation: Construction of the seven-membered ring.

  • Functional Group Manipulations: Introduction and modification of hydroxyl and propenyl groups with correct stereochemistry.

  • Purification: Each intermediate is purified, typically by column chromatography.

3. Final Product: The synthetic this compound is purified by HPLC and its structure confirmed by spectroscopic methods (NMR, MS, IR). The biological activity of the synthetic product is then verified through bioassay.[8][9]

Chemotaxis Bioassay of Allomyces Gametes

This bioassay is used to determine the chemoattractant activity of this compound and its analogs.

1. Preparation of Gametes:

  • Induce gametogenesis in male strains of Allomyces macrogynus.

  • Collect the motile male gametes in a suitable buffer solution.

2. Assay Setup:

  • A common method involves placing a small droplet of the test solution (this compound or analog dissolved in buffer at various concentrations) onto a microscope slide.

  • A suspension of male gametes is then introduced nearby.

3. Observation and Quantification:

  • The movement of the male gametes is observed under a microscope.

  • A positive chemotactic response is recorded if the gametes are observed to swarm towards and accumulate around the test droplet.

  • The threshold concentration is determined as the lowest concentration at which a clear attractive response is observed compared to a control droplet containing only buffer.[5][6]

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound in Allomyces has not been fully elucidated, it is proposed to follow the general pathway for sesquiterpenoid synthesis in fungi.

Sirenin_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to G_Protein Heterotrimeric G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Ca_Channel_PM Plasma Membrane Ca2+ Channel G_Protein->Ca_Channel_PM Activates (putative) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel_ER IP3-gated Ca2+ Channel IP3->Ca_Channel_ER Opens ER Endoplasmic Reticulum (ER) Ca_Cytosol [Ca2+]cytosol increases Ca_Channel_ER->Ca_Cytosol Ca2+ release Ca_Channel_PM->Ca_Cytosol Ca2+ influx Ca_Influx Ca2+ Influx Calmodulin Calmodulin Ca_Cytosol->Calmodulin Binds to CaM_Kinase Ca2+/Calmodulin- dependent Kinase Calmodulin->CaM_Kinase Activates Flagellar_Motor Flagellar Motor Proteins CaM_Kinase->Flagellar_Motor Phosphorylates Chemotaxis Chemotaxis (Directed Movement) Flagellar_Motor->Chemotaxis Alters beating pattern Experimental_Workflow Compound_Acquisition Compound Acquisition (Isolation or Synthesis) Purity_Analysis Purity and Structural Analysis (HPLC, NMR, MS) Compound_Acquisition->Purity_Analysis Stock_Solution Preparation of Stock and Working Solutions Purity_Analysis->Stock_Solution Bioassay Chemotaxis Bioassay Stock_Solution->Bioassay Gamete_Preparation Culture and Harvest of Allomyces Male Gametes Gamete_Preparation->Bioassay Microscopy Microscopy and Video Recording Bioassay->Microscopy Data_Analysis Data Analysis (Quantification of Chemotaxis) Microscopy->Data_Analysis Dose_Response Dose-Response Curve and Threshold Determination Data_Analysis->Dose_Response

References

The Biological Function of Sirenin in Fungal Reproduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirenin is a potent sesquiterpenoid pheromone that plays a pivotal role in the sexual reproduction of the aquatic fungus Allomyces macrogynus. Secreted by female gametes, it acts as a chemoattractant, guiding the motile male gametes to facilitate fertilization. This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study. The intricate signaling pathway initiated by this compound presents potential targets for further research and development in fungal biology and beyond.

Introduction

First identified in the 1950s, this compound is a classic example of a species-specific signaling molecule crucial for chemical communication and reproductive success in the fungal kingdom. It belongs to the class of sesquiterpene diols and is biosynthesized from farnesyl pyrophosphate. The primary and most well-documented biological function of this compound is to induce a positive chemotactic response in the male gametes of Allomyces, ensuring the fusion of gametes in an aquatic environment. This process is fundamental to the life cycle of Allomyces, which alternates between haploid and diploid generations.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpene diol with a complex stereochemistry that is critical for its biological activity. The naturally occurring, biologically active form is l-sirenin. Its unique structure, featuring a cyclopropyl ring and two hydroxyl groups, has made it a challenging target for chemical synthesis, with several total syntheses being reported. The precise arrangement of its functional groups is essential for recognition by the male gamete's sensory machinery.

Mechanism of Action: The Signaling Pathway

The perception of this compound by the male gamete of Allomyces initiates a sophisticated signaling cascade that culminates in directed movement towards the pheromone source. While the specific receptor for this compound in Allomyces has not been definitively isolated and characterized, evidence strongly suggests the involvement of a G-protein coupled receptor (GPCR). A putative GPCR has been identified in the genome of Allomyces macrogynus. The proposed signaling pathway is as follows:

  • Binding to a G-Protein Coupled Receptor (GPCR): this compound, the ligand, binds to a specific GPCR located on the surface of the male gamete.

  • Activation of G-Proteins: This binding event induces a conformational change in the GPCR, leading to the activation of intracellular heterotrimeric G-proteins.

  • Downstream Signaling and Calcium Influx: The activated G-proteins trigger downstream signaling pathways that result in a rapid and transient influx of extracellular calcium ions (Ca²⁺) into the gamete's cytoplasm. This calcium influx is a critical secondary messenger in the signaling cascade.

  • Modulation of Flagellar Beat Pattern: The localized increase in intracellular Ca²⁺ concentration is believed to modulate the beating pattern of the male gamete's flagellum, causing a change in the swimming direction towards the higher concentration of this compound. This directed movement is a form of chemotaxis.

Interestingly, studies on a heterologous system have shown that this compound can activate the human cation channel of sperm (CatSper), suggesting a conserved mechanism of action for this type of chemoattractant across different species, albeit with much lower potency in humans.

Quantitative Data on this compound Activity

The biological activity of this compound is characterized by its high potency and specificity. The following table summarizes the key quantitative data reported in the literature.

ParameterValueOrganism/SystemResponse MeasuredReference(s)
Threshold Concentration for Chemotaxis 10 pM (1 x 10⁻¹¹ M)Allomyces macrogynus male gametesChemotactic attraction
Optimal Concentration for Chemotaxis 10⁻⁶ MAllomyces macrogynus male gametesStrongest chemotactic response
EC₅₀ for Calcium Influx 2.9 ± 0.7 µMHuman sperm (heterologous system expressing CatSper)Increase in intracellular Ca²⁺
Activity of l-sirenin ActiveAllomyces macrogynus male gametesChemotactic attraction
Activity of d-sirenin (enantiomer) InactiveAllomyces macrogynus male gametesNo chemotactic attraction
Activity of Monohydroxy Analog 10 pM (threshold)Allomyces macrogynus male gametesChemotactic attraction
Activity of Other Analogs ≥ 1 µM (threshold)Allomyces macrogynus male gametesChemotactic attraction

Experimental Protocols

Isolation and Purification of this compound from Allomyces Cultures

This protocol is based on established methods for the extraction and purification of fungal secondary metabolites.

Materials:

  • Liquid cultures of female Allomyces macrogynus.

  • Organic solvents (e.g., ethyl acetate, hexane, dichloromethane).

  • Rotary evaporator.

  • Silica gel for column chromatography.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

Methodology:

  • Culturing: Grow female gametophytes of Allomyces macrogynus in a suitable liquid medium to induce the production and secretion of this compound.

  • Extraction: After an appropriate incubation period, separate the fungal biomass from the culture medium by filtration. Extract the cell-free medium with an equal volume of a non-polar organic solvent like ethyl acetate. Repeat the extraction process three times to maximize the recovery of this compound.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the concentrated extract to column chromatography on silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate). Collect fractions and test their biological activity using a chemotaxis bioassay (see Protocol 5.2).

    • High-Performance Liquid Chromatography (HPLC): Pool the active fractions from the silica gel column and further purify them using preparative HPLC on a reverse-phase column (e.g., C18). Use a suitable mobile phase (e.g., a gradient of acetonitrile in water) to isolate pure this compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemotaxis Bioassay for this compound Activity

This bioassay is used to qualitatively and quantitatively assess the chemoattractant effect of this compound on male gametes.

Materials:

  • Suspension of motile male gametes of Allomyces macrogynus.

  • Test solutions of this compound or its analogs at various concentrations.

  • Control solution (medium without this compound).

  • Microscope slides and coverslips.

  • A chemotaxis chamber (e.g., a simple capillary tube assay or a more sophisticated microfluidic device).

Methodology:

  • Gamete Preparation: Collect motile male gametes from mature male gametangia and suspend them in a suitable buffer or medium.

  • Setting up the Assay:

    • Capillary Tube Method: Fill a small capillary tube with the test solution (this compound) and another with the control solution. Place both capillaries in a drop of the male gamete suspension on a microscope slide.

    • Microfluidic Device: Introduce a stable gradient of this compound into the microfluidic chamber according to the manufacturer's instructions.

  • Observation and Quantification:

    • Observe the behavior of the male gametes around the opening of the capillaries or within the gradient using a microscope.

    • Quantify the chemotactic response by counting the number of gametes accumulating at the opening of the this compound-containing capillary compared to the control, or by analyzing the distribution of gametes within the microfluidic gradient over time.

  • Dose-Response Analysis: Perform the assay with a range of this compound concentrations to determine the threshold concentration and the optimal concentration for chemotaxis.

Calcium Imaging of this compound-Stimulated Gametes

This protocol allows for the visualization and measurement of intracellular calcium changes in male gametes upon stimulation with this compound.

Materials:

  • Suspension of motile male gametes of Allomyces macrogynus.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127 (for aiding dye loading).

  • This compound solution.

  • Fluorescence microscope with a suitable camera and software for time-lapse imaging.

Methodology:

  • Dye Loading:

    • Incubate the male gamete suspension with a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fluo-4 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in the dark for 30-60 minutes at room temperature.

    • Wash the gametes carefully to remove the extracellular dye.

  • Imaging Setup:

    • Place a drop of the dye-loaded gamete suspension on a microscope slide.

    • Focus on the gametes using the fluorescence microscope.

  • Stimulation and Data Acquisition:

    • Start recording a time-lapse sequence of fluorescence images.

    • After establishing a baseline fluorescence, gently add the this compound solution to the gamete suspension.

    • Continue recording to capture the change in fluorescence intensity over time.

  • Data Analysis:

    • Measure the fluorescence intensity of individual gametes before and after the addition of this compound.

    • An increase in fluorescence intensity indicates an influx of calcium into the cytoplasm.

    • Quantify the change in fluorescence to determine the magnitude and kinetics of the calcium response.

Visualizations

This compound Signaling Pathway

Sirenin_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound GPCR Putative G-Protein Coupled Receptor (GPCR) This compound->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Downstream Effector G_Protein->Effector Activation Ca_Channel Calcium Channel Effector->Ca_Channel Modulation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opening Flagellar_Modulation Modulation of Flagellar Beat Ca_Influx->Flagellar_Modulation Chemotaxis Chemotaxis Flagellar_Modulation->Chemotaxis

Caption: Proposed signaling pathway for this compound-induced chemotaxis in Allomyces male gametes.

Experimental Workflow for this compound Chemotaxis Bioassay

Chemotaxis_Workflow start Start prep_gametes Prepare Male Gamete Suspension start->prep_gametes prep_this compound Prepare this compound Solutions (various conc.) start->prep_this compound setup_assay Set up Chemotaxis Chamber/Assay prep_gametes->setup_assay prep_this compound->setup_assay incubation Incubate and Allow for Response setup_assay->incubation observation Microscopic Observation incubation->observation quantification Quantify Gamete Accumulation observation->quantification analysis Dose-Response Analysis quantification->analysis end End analysis->end

Caption: A generalized workflow for conducting a this compound chemotaxis bioassay.

Logical Relationships in this compound Structure-Activity

Sirenin_SAR This compound This compound (l-enantiomer) High_Activity High Biological Activity (pM range) This compound->High_Activity is d_this compound d-Sirenin (enantiomer) No_Activity No Biological Activity d_this compound->No_Activity is Monohydroxy_Analog Monohydroxy Analog Monohydroxy_Analog->High_Activity is Other_Analogs Other Analogs Low_Activity Low Biological Activity (µM range) Other_Analogs->Low_Activity are

Caption: Structure-activity relationships of this compound and its analogs.

Conclusion and Future Directions

This compound remains a cornerstone for understanding chemical communication and sexual reproduction in fungi. The elucidation of its structure and primary biological function has paved the way for more in-depth studies into its signaling pathway. Key areas for future research include the definitive identification and characterization of the this compound receptor in Allomyces macrogynus, which will provide a more complete picture of the signal transduction cascade. Further investigation into the downstream effectors of the calcium signal and the precise molecular mechanisms of flagellar modulation will also be crucial. For drug development professionals, understanding the specificity and potency of pheromone-receptor interactions in fungi could offer novel strategies for the development of highly targeted antifungal agents. The conservation of certain signaling components, such as ion channels, across kingdoms also suggests that insights gained from the this compound system may have broader implications in cell biology.

The Chemorevelation of Sirenin: A Technical Guide to its Structure, Properties, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirenin, a sesquiterpenoid, stands as a classic model for understanding chemotaxis at a molecular level. Produced by the female gametes of the water mold Allomyces, it orchestrates the intricate process of fertilization by luring male gametes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the current understanding of the signaling pathway of this compound. Detailed experimental protocols for its synthesis and bioassays are presented, alongside structured data and visual representations of key biological processes to facilitate further research and potential applications in drug development.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpenoid alcohol with a molecular formula of C₁₅H₂₄O₂. Its structure features a cyclopropyl ring fused to a seven-membered ring, with two key hydroxyl groups and a chiral center, leading to stereoisomers. The naturally active form is l-sirenin.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₅H₂₄O₂PubChem
Molecular Weight 236.35 g/mol PubChem
Appearance Colorless oilInferred from synthesis papers
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as chloroform. Limited solubility in water.Inferred from experimental protocols
Stereochemistry The naturally occurring, biologically active enantiomer is (-)-Sirenin.
Biological Properties

This compound is a potent chemoattractant, guiding the motile male gametes of Allomyces towards the female gametes for fertilization. This chemotactic activity is highly specific and remarkably sensitive.

PropertyValueSource
Biological Activity Chemoattractant for male gametes of Allomyces
Active Enantiomer l-Sirenin
Threshold Concentration As low as 10 picomolar (10⁻¹¹ M)

Synthesis of this compound

The total synthesis of this compound has been a subject of interest for organic chemists due to its unique structure and biological activity. Several synthetic routes have been developed since its structure was elucidated. The following provides a generalized overview of a common synthetic approach.

Experimental Protocol: A Representative Synthetic Scheme

A multi-step synthesis is required to construct the complex bicyclo[4.1.0]heptane skeleton and introduce the necessary functional groups with the correct stereochemistry. One of the established methods involves the following key transformations:

  • Construction of the Bicyclic Core: A common starting point is the cycloaddition reaction to form a substituted cyclohexene derivative. This is often followed by a ring-contraction or a cyclopropanation step to create the fused cyclopropyl ring.

  • Introduction of the Side Chain: The C10 side chain containing the second hydroxyl group is typically introduced through a series of steps, including Grignard reactions or Wittig-type olefination reactions.

  • Stereochemical Control: Chiral catalysts or resolving agents are employed at various stages to ensure the synthesis of the biologically active l-enantiomer.

  • Purification: Each intermediate and the final product are purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Note: For a detailed, step-by-step synthetic protocol, researchers are encouraged to consult the primary literature on the total synthesis of this compound.

This compound Signaling Pathway

The perception of the this compound gradient by the male gamete and the subsequent directional swimming is a classic example of a signal transduction cascade. While the complete pathway is still under investigation, key events have been identified.

Overview of the Signaling Cascade

The binding of this compound to a specific receptor on the surface of the male gamete triggers a rapid intracellular signaling cascade, ultimately leading to a change in the flagellar beat pattern and directed movement.

Sirenin_Signaling_Pathway This compound This compound Receptor This compound Receptor (Putative GPCR) This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel Ca²⁺ Channel (e.g., CatSper) IP3->Ca_Channel Opening Ca_Influx [Ca²⁺]ᵢ Increase Ca_Channel->Ca_Influx Influx Flagellar_Motor Flagellar Motor Ca_Influx->Flagellar_Motor Modulation Chemotaxis Chemotactic Response Flagellar_Motor->Chemotaxis

Caption: Proposed signaling pathway of this compound in Allomyces male gametes.

Key Components of the Pathway
  • Receptor: While not definitively identified, evidence suggests a G-protein coupled receptor (GPCR) may be involved in this compound perception.

  • Second Messengers: The binding of this compound leads to a rapid and significant influx of extracellular calcium (Ca²⁺) into the gamete. This Ca²⁺ influx is a critical downstream event. Inositol triphosphate (IP₃) and diacylglycerol (DAG) are also likely involved as second messengers.

  • Ion Channels: The cation channel of sperm (CatSper), known to be involved in chemotaxis in other species, is a strong candidate for the channel responsible for the Ca²⁺ influx in Allomyces gametes.

  • Downstream Effectors: The increase in intracellular Ca²⁺ is believed to modulate the activity of the flagellar motor, causing a change in the swimming pattern that directs the gamete up the this compound concentration gradient.

Experimental Protocols

Chemotaxis Bioassay

This protocol describes a method to qualitatively and quantitatively assess the chemotactic response of Allomyces male gametes to this compound.

Chemotaxis_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture Allomyces (e.g., on hemp seeds) Induce Induce Gametogenesis (transfer to dilute salts solution) Culture->Induce Collect Collect Male Gametes Induce->Collect Add_Gametes Add Gamete Suspension to Chamber Collect->Add_Gametes Prepare_Chamber Prepare Observation Chamber (e.g., microscope slide with well) Prepare_Chamber->Add_Gametes Introduce_this compound Introduce this compound Source (e.g., micropipette, coated bead) Add_Gametes->Introduce_this compound Observe Observe Gamete Behavior (Microscopy) Introduce_this compound->Observe Record Record and Quantify (e.g., cell counting, video tracking) Observe->Record

Caption: Workflow for a typical Allomyces gamete chemotaxis bioassay.

Methodology:

  • Culture and Gamete Collection:

    • Allomyces macrogynus is cultured on a suitable medium (e.g., hemp seeds in water) to induce the formation of gametangia.

    • To induce gamete release, the cultures are transferred to a dilute salts solution (e.g., Machlis solution).

    • Male gametes, which are typically smaller and more numerous, are collected.

  • Chemotaxis Assay:

    • A suspension of male gametes is placed in a small observation chamber on a microscope slide.

    • A point source of this compound is introduced into the chamber. This can be achieved by:

      • Microinjection of a dilute this compound solution.

      • Placing a small agar block or a polymer bead impregnated with this compound.

    • A control using the solvent alone should be run in parallel.

  • Observation and Quantification:

    • The behavior of the gametes around the this compound source is observed using a light microscope.

    • A positive chemotactic response is indicated by the accumulation of gametes around the this compound source.

    • The response can be quantified by:

      • Counting the number of gametes in a defined area around the source over time.

      • Using video microscopy and cell tracking software to analyze the swimming paths of individual gametes.

Conclusion and Future Directions

This compound remains a cornerstone for studying the fundamental principles of chemotaxis. While significant progress has been made in understanding its structure, synthesis, and biological function, several areas warrant further investigation. The definitive identification and characterization of the this compound receptor is a key future goal. A more detailed elucidation of the downstream signaling cascade will provide a more complete picture of how this simple molecule can orchestrate a complex biological process. From a drug development perspective, the high specificity and potency of the this compound-receptor interaction could serve as a model for the design of novel chemoattractants or chemorepellents with potential applications in various fields.

The Mechanism of Sirenin Action in Gamete Attraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirenin, the first fungal sex pheromone to be structurally elucidated, is a potent chemoattractant that guides the motile male gametes of the aquatic fungus Allomyces macrogynus to the stationary female gametes, ensuring fertilization. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action, from receptor binding to the downstream signaling events that culminate in directed gamete movement. We consolidate the current understanding of the this compound signaling pathway, present quantitative data on its biological activity, and detail relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers in fungal biology, cell signaling, and drug development who are interested in the intricate processes of chemotaxis and gamete attraction.

Introduction

In the life cycle of the water mold Allomyces macrogynus, sexual reproduction is a precisely orchestrated event mediated by chemical communication. The female gametes release this compound, a sesquiterpenoid pheromone, which establishes a concentration gradient in the aqueous environment. Motile male gametes detect this gradient and navigate towards the source, a classic example of chemotaxis. The high specificity and sensitivity of this system make it an excellent model for studying the fundamental principles of chemoreception and signal transduction. Understanding the mechanism of this compound action not only provides insights into fungal reproductive biology but also offers potential avenues for the development of novel antifungal strategies and tools for studying chemotactic processes in other biological systems.

The Core Signaling Pathway: A Calcium-Centric Mechanism

The primary and most well-documented response of Allomyces male gametes to this compound is a rapid and substantial influx of extracellular calcium ions (Ca²⁺)[1][2]. This elevation of intracellular Ca²⁺ is considered the pivotal event that translates the external chemical signal into a change in the gamete's swimming pattern, ultimately leading to directed movement.

The Putative this compound Receptor

While the specific receptor for this compound in Allomyces macrogynus has not yet been isolated or fully characterized, it is widely hypothesized to be a G-protein coupled receptor (GPCR). This hypothesis is based on the prevalence of GPCRs in pheromone sensing across the fungal kingdom[3][4][5]. In this model, the binding of this compound to the extracellular domain of the GPCR would induce a conformational change, leading to the activation of intracellular signaling cascades.

The Role of Calcium Influx

Experimental evidence strongly supports the essential role of Ca²⁺ in this compound-mediated chemotaxis. The application of calcium chelators, such as EGTA, to the extracellular medium inhibits the chemotactic response of male gametes to this compound[1]. This indicates that the influx of extracellular calcium is a necessary step in the signaling pathway.

Interestingly, this compound has been demonstrated to activate the human CatSper (cation channel of sperm) complex, a pH-sensitive Ca²⁺ channel crucial for sperm hyperactivation[2][6]. Although a direct ortholog of the CatSper channel has not been identified in Allomyces, this finding suggests that a similar ion channel may be the target of the this compound signaling pathway in the fungal gamete, responsible for the observed Ca²⁺ influx.

Downstream Effectors of Calcium Signaling

The precise molecular targets of the intracellular Ca²⁺ increase in Allomyces gametes remain to be elucidated. In many eukaryotic systems, calcium signals are transduced by calcium-binding proteins such as calmodulin. These activated proteins can then modulate the activity of various effector proteins, including protein kinases and the motor proteins of the flagellum, to alter the swimming behavior of the gamete. In the context of this compound chemotaxis, the influx of Ca²⁺ is thought to influence the frequency of directional changes and the duration of straight swimming paths, allowing the gamete to navigate up the this compound concentration gradient[1].

Quantitative Analysis of this compound Activity

The biological activity of this compound is characterized by its high potency. The following table summarizes the key quantitative parameters of this compound action.

ParameterValueOrganism/SystemReference
Chemotaxis Threshold Concentration 10 pM (1 x 10⁻¹¹ M)Allomyces macrogynus male gametes[1][7][8]
Optimal Chemotactic Range 10 pM - 1 µMAllomyces macrogynus male gametes[9]
EC₅₀ for [Ca²⁺]i Increase 2.9 ± 0.7 µMHuman sperm (via CatSper)[6]

Structure-Activity Relationships

Studies using synthetic analogs of this compound have provided valuable insights into the structural features required for its biological activity.

Structural FeatureImportance for ActivityReference
Stereochemistry Only l-sirenin is biologically active.[10]
Terminal Hydroxymethyl Group Essential for biological activity.[1]
Hydrophobic Moiety A hydrophobic group at the opposite end of the molecule is necessary.[1][7][8]
Hydroxymethyl Group on the Six-Membered Ring Not essential for activity at physiological concentrations.[7][8]

Proposed Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound action in Allomyces macrogynus male gametes. It should be noted that the involvement of a GPCR and specific downstream effectors other than Ca²⁺ influx are hypothesized based on analogous systems.

Sirenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Putative this compound Receptor (GPCR?) This compound->Receptor Binding G_protein G-Protein (Hypothesized) Receptor->G_protein Activation Ca_Channel Calcium Channel (CatSper-like?) G_protein->Ca_Channel Modulation Ca_ion_in Increased Intracellular [Ca²⁺] Ca_Channel->Ca_ion_in Influx Ca_ion_out Ca²⁺ Downstream Downstream Effectors (e.g., Calmodulin, Kinases) Ca_ion_in->Downstream Chemotaxis Chemotaxis (Altered Flagellar Motion) Downstream->Chemotaxis

Caption: Proposed signaling pathway of this compound action in Allomyces macrogynus.

Experimental Protocols

This section provides generalized methodologies for key experiments used to study this compound action. These protocols should be adapted and optimized for specific laboratory conditions.

Chemotaxis Assay (Adapted from the Pommerville Method)

This assay quantitatively measures the chemotactic response of male gametes to this compound.

  • Gamete Preparation:

    • Culture male gametophytes of Allomyces macrogynus on a suitable medium (e.g., Emerson's YpSs agar) until mature male gametangia are formed.

    • Induce gamete release by flooding the cultures with a dilute salts solution (e.g., Machlis's dilute salts solution).

    • Collect the motile male gametes and determine their concentration using a hemocytometer. Adjust the concentration to a standardized value (e.g., 1 x 10⁶ gametes/mL).

  • Assay Setup:

    • Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane filter (pore size appropriate to prevent passive diffusion of gametes, e.g., 3-5 µm).

    • Fill the lower wells of the chamber with different concentrations of this compound (and a control with no this compound) diluted in the salts solution.

    • Carefully place the membrane filter over the lower wells.

    • Add the male gamete suspension to the upper wells.

  • Incubation and Analysis:

    • Incubate the chamber at a controlled temperature for a defined period (e.g., 30-60 minutes) to allow for gamete migration.

    • After incubation, remove the membrane and fix and stain the gametes on both the top and bottom surfaces of the membrane.

    • Count the number of gametes that have migrated to the bottom surface of the membrane in multiple fields of view using a microscope.

    • The chemotactic index can be calculated as the ratio of migrated cells in the presence of this compound to the number of migrated cells in the control.

Intracellular Calcium Imaging

This method visualizes the changes in intracellular Ca²⁺ concentration in response to this compound.

  • Gamete Loading with Calcium Indicator:

    • Collect and concentrate male gametes as described above.

    • Incubate the gametes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark for a specified time to allow for dye uptake.

    • Gently wash the gametes to remove excess extracellular dye.

  • Microscopy and this compound Application:

    • Place a suspension of the dye-loaded gametes in a micro-observation chamber on the stage of a fluorescence microscope equipped with a sensitive camera.

    • Record baseline fluorescence for a short period.

    • Gently perfuse the chamber with a solution containing this compound while continuously recording the fluorescence intensity of individual gametes.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for multiple gametes.

    • The increase in fluorescence corresponds to an increase in intracellular Ca²⁺ concentration. The magnitude and kinetics of this response can be quantified.

Receptor Binding Assay (Hypothetical for this compound Receptor)

This generalized protocol outlines how one might perform a competitive binding assay to characterize the this compound receptor, assuming a radiolabeled form of this compound is available.

  • Membrane Preparation:

    • Harvest a large quantity of male gametes.

    • Homogenize the gametes in a cold lysis buffer containing protease inhibitors.

    • Perform differential centrifugation to isolate the membrane fraction. The final pellet containing the membranes is resuspended in a binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Reaction:

    • In a series of tubes, incubate a constant amount of the membrane preparation with a constant concentration of radiolabeled this compound (e.g., ³H-sirenin).

    • To these tubes, add increasing concentrations of unlabeled this compound (the competitor).

    • Include a control for non-specific binding by adding a large excess of unlabeled this compound.

  • Separation and Quantification:

    • After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is typically done by vacuum filtration through a glass fiber filter, which traps the membranes.

    • Wash the filters quickly with cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radiolabeled this compound as a function of the concentration of the unlabeled competitor.

    • This competition curve can be used to calculate the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) and, subsequently, the binding affinity (Kd) of this compound for its receptor.

Experimental Workflow Diagram

The following diagram outlines a general workflow for a chemotaxis assay.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Allomyces macrogynus B Induce Gamete Release A->B C Collect & Quantify Male Gametes B->C G Add Gametes to Upper Wells C->G D Prepare this compound Dilutions F Add this compound to Lower Wells D->F E Assemble Chemotaxis Chamber E->F F->G H Incubate G->H I Fix & Stain Membrane H->I J Microscopy & Cell Counting I->J K Calculate Chemotactic Index J->K L Data Interpretation K->L

Caption: General workflow for an Allomyces macrogynus chemotaxis assay.

Conclusion and Future Directions

The action of this compound in Allomyces macrogynus represents a classic model of chemotactic signaling, with a clear central role for calcium influx. While significant progress has been made in understanding the physiological response and the structural requirements for this compound's activity, key molecular components of the signaling pathway remain to be definitively identified. The foremost challenge is the isolation and characterization of the this compound receptor. Its identification would be a major breakthrough, allowing for detailed binding studies and a definitive classification of its receptor type. Furthermore, the downstream targets of the calcium signal are still unknown. Future research employing genetic and proteomic approaches in Allomyces will be crucial to fully dissect this elegant signaling cascade. A complete understanding of the this compound pathway will not only illuminate a fundamental aspect of fungal biology but also provide a valuable comparative model for chemotactic signaling in all eukaryotes.

References

A Technical Guide to the Sirenin Signaling Pathway in Allomyces macrogynus

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The aquatic fungus Allomyces macrogynus serves as a classic model for studying chemotaxis and sexual reproduction in eukaryotes. The process is mediated by the sesquiterpenoid pheromone, sirenin, which is released by female gametes to attract motile male gametes. This guide provides an in-depth examination of the current understanding of the this compound signaling pathway, from ligand reception to the cellular response. While the precise molecular components, particularly the this compound receptor, remain to be definitively identified, a putative pathway has been inferred from experimental evidence, primarily involving a significant and rapid influx of calcium ions. This document summarizes key quantitative data, details relevant experimental protocols, and presents visualized models of the signaling cascade and associated workflows to facilitate further research and exploration in areas such as antifungal drug development and the fundamental biology of cell-cell communication.

Introduction: The Allomyces macrogynus Model System

Allomyces macrogynus, a member of the Blastocladiomycota, exhibits a distinct life cycle with an alternation of haploid (gametophyte) and diploid (sporophyte) generations.[1][2] The haploid gametophyte produces two types of motile, uniflagellate gametes: larger, colorless female gametes and smaller, orange-pigmented male gametes.[1] Sexual reproduction is initiated when the female gamete releases this compound, a potent chemoattractant that guides the male gamete towards it for fertilization (plasmogamy and karyogamy), leading to the formation of a diploid zygote.[3][4] This well-defined and observable chemotactic process makes A. macrogynus an ideal organism for studying pheromone-mediated signaling.

This compound: The Chemoattractant Pheromone

This compound is an oxygenated sesquiterpene first isolated and characterized in the 1960s.[5] It is synthesized and secreted by female gametes and is biologically active at exceptionally low concentrations, demonstrating the high sensitivity of the male gamete's detection system.[6][7] Only the naturally occurring l-sirenin enantiomer is biologically active.[8]

The this compound Signaling Pathway (Hypothesized)

The binding of this compound to the male gamete surface triggers a rapid signaling cascade that culminates in a directed motile response. While a specific receptor has not yet been isolated in Allomyces, the downstream events strongly point to a calcium-dependent mechanism.[5][6]

Reception

The initial event is the binding of this compound to a specific, high-affinity receptor on the plasma membrane of the male gamete. Based on signaling paradigms in other fungi, this is likely a G-protein coupled receptor (GPCR).[9][10] Fungal GPCRs are known to be key regulators in sensing environmental cues, including pheromones, to initiate intracellular responses.[9][11]

Transduction: The Central Role of Calcium

The most significant and well-documented event following this compound stimulation is a massive and rapid influx of extracellular calcium (Ca²⁺) into the gamete's cytoplasm.[5][12] This Ca²⁺ influx is believed to be the primary second messenger that translates the external this compound signal into an internal cellular response.

Key hypothesized components of the transduction pathway include:

  • Putative G-Protein Activation: If the receptor is a GPCR, this compound binding would cause it to activate an associated heterotrimeric G-protein. The dissociated Gα and Gβγ subunits could then interact with downstream effectors.[10]

  • Phosphoinositide Signaling: In many eukaryotic signaling pathways, G-proteins activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13][14] While not directly demonstrated in Allomyces for this compound, this is a plausible mechanism for modulating ion channel activity.

  • Calcium Channel Activation: The Ca²⁺ influx is mediated by a cation channel. Studies on the effect of this compound on human sperm have shown that it can activate the CatSper (Cation channel of sperm) complex, suggesting that a homologous channel may exist in Allomyces.[5][12][15] This channel could be activated directly by the receptor, by G-protein subunits, or by other second messengers.

Response: Chemotaxis

The sharp increase in intracellular Ca²⁺ concentration is thought to directly affect the flagellar motor. This modulation changes the flagellar beat pattern, causing the male gamete to reorient its swimming direction along the this compound concentration gradient, ultimately leading it to the female gamete.[16][17] Once the male gamete takes up this compound, it requires a recovery period to regain full responsiveness.[8]

SireninSignalingPathway Hypothesized this compound Signaling Pathway cluster_EC Extracellular cluster_Membrane Plasma Membrane cluster_IC Intracellular This compound This compound Receptor Putative Receptor (GPCR?) This compound->Receptor 1. Binding CaChannel Putative Ca²⁺ Channel (CatSper-like?) Receptor->CaChannel G_Protein G-Protein Receptor->G_Protein 2. Activation Ca_Influx Ca²⁺ Influx CaChannel->Ca_Influx 4. Opening G_Protein->CaChannel Indirect? PLC Phospholipase C (PLC) G_Protein->PLC 3. PIP2 PIP₂ → IP₃ PLC->PIP2 Flagellar_Motor Flagellar Motor Ca_Influx->Flagellar_Motor 5. Modulation Response Chemotactic Response Flagellar_Motor->Response 6. Directed Motility

Caption: Hypothesized this compound Signaling Pathway in A. macrogynus male gametes.

Quantitative Data on this compound Activity

The biological activity of this compound and its analogs has been quantified through chemotaxis bioassays. The threshold concentration is the minimum concentration required to elicit a detectable attractive response from the male gametes.

CompoundThreshold Concentration (Applied)NotesReference
Synthetic, Racemic this compound10 pMCalibrated standard for bioassays.[18][19]
Natural l-SireninActive (specific concentration not stated)Only the l-enantiomer is active.[8]
Synthetic Monohydroxy Analog10 pMActivity is indistinguishable from this compound.[18][19]
Other Synthetic Analogs≥ 1 µMActivity is significantly lower, demonstrating structural specificity.[18][19]

Experimental Protocols

Culturing and Gamete Production
  • Culture Maintenance: Allomyces macrogynus can be grown on various media, including defined media with ammonium salt as the nitrogen source or richer media with casein hydrolysate and yeast extract.[20]

  • Induction of Gametogenesis: To produce gametes, mature haploid mycelia are transferred from a nutrient-rich medium to a dilute salt solution or water.[21] This nutrient step-down induces the formation of gametangia.

  • Gamete Collection: After an incubation period (typically several hours), the gametangia release motile gametes into the liquid. Male and female gametes can be collected together or, in some strains, separately.

Chemotaxis Bioassay

A common method for assessing the chemotactic response is to observe the accumulation of male gametes around a source of the test compound.

  • Preparation of Assay Chamber: A small volume of water containing a dense population of male gametes is placed on a microscope slide.

  • Introduction of Chemoattractant: A micropipette containing the test compound (e.g., this compound dissolved in a suitable solvent, then diluted in water) is introduced into the gamete suspension. The compound is allowed to diffuse from the pipette tip, creating a concentration gradient.

  • Observation and Quantification: The movement and accumulation of gametes around the pipette tip are observed using light microscopy. The response can be quantified by counting the number of gametes within a defined radius of the tip over time. A positive chemotactic response is indicated by a significant accumulation of gametes compared to a control pipette containing only the solvent.

ChemotaxisWorkflow General Workflow for Chemotaxis Bioassay A 1. Culture Haploid Mycelia of A. macrogynus B 2. Induce Gametogenesis (Nutrient Step-Down) A->B C 3. Collect Motile Male Gametes B->C D 4. Prepare Assay Chamber (e.g., Microscope Slide with Gamete Suspension) C->D E 5. Introduce Micropipette with Test Compound (e.g., this compound) D->E F 6. Observe Gamete Movement via Microscopy E->F G 7. Quantify Accumulation at Pipette Tip vs. Control F->G

Caption: General experimental workflow for an Allomyces chemotaxis bioassay.

Implications for Drug Development

The this compound signaling pathway represents a potential target for novel antifungal agents. Disrupting sexual reproduction by inhibiting key components of this pathway could be an effective strategy for controlling fungal populations. Key targets for future research and drug development include:

  • This compound Receptor: Identification and characterization of the this compound receptor would allow for high-throughput screening of antagonist molecules that could block pheromone binding.

  • Calcium Channel: Developing specific blockers for the putative CatSper-like calcium channel could effectively paralyze the chemotactic response, thereby preventing fertilization.

  • This compound Biosynthesis: The enzymes involved in the synthesis of this compound from terpenoid precursors are also attractive targets for inhibition.[6]

Conclusion and Future Directions

The this compound signaling pathway in Allomyces macrogynus is a highly sensitive and specific system that hinges on a massive influx of calcium ions. While the broad strokes of the pathway are understood, the molecular identities of the receptor, G-proteins, and the specific calcium channel remain elusive. Future research employing genetic, proteomic, and electrophysiological techniques will be crucial to fully elucidate this fundamental signaling cascade. A complete understanding of this pathway will not only advance our knowledge of eukaryotic chemotaxis but also open new avenues for the development of targeted antifungal therapies.

References

An In-depth Technical Guide on the Chemotactic Signaling in Human Sperm: Elucidating the Effects of Progesterone and the Fungal Pheromone Sirenin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides a comprehensive overview of the molecular mechanisms governing chemotaxis in human spermatozoa. It clarifies the established role of progesterone as the primary physiological chemoattractant and contextualizes the discovery of the fungal pheromone Sirenin's effect on human sperm as a significant research finding for probing ion channel function. This guide details the signaling pathways, presents quantitative data on the activation of the CatSper channel, and offers meticulous experimental protocols for the study of these phenomena. The information is intended to serve as a foundational resource for researchers in reproductive biology and professionals in drug development targeting male fertility and contraception.

Introduction: Progesterone as the Physiological Chemoattractant and this compound as a Research Tool

The directed movement of sperm towards the oocyte, a process known as chemotaxis, is a critical step in mammalian fertilization. It is now well-established that progesterone, secreted by cumulus cells surrounding the oocyte, acts as a potent chemoattractant for human sperm, guiding them in a concentration-dependent manner.[1][2][3] Progesterone initiates a cascade of intracellular events, leading to changes in sperm motility and ultimately facilitating fertilization.

Recent research has unveiled a fascinating intersection between fungal and human reproductive biology with the discovery that This compound , a pheromone from the water mold Allomyces macrogynus, can activate the human cation channel of sperm (CatSper).[4][5][6] The CatSper channel is the principal calcium entry pathway in sperm and is indispensable for hyperactivated motility, a vigorous swimming pattern required for fertilization.[4][5] While this compound is not a natural chemoattractant for human sperm, its ability to activate a key component of the sperm's signaling apparatus makes it a valuable molecular probe for studying the intricacies of CatSper channel function and its role in sperm physiology.

This guide will delineate the signaling pathways activated by progesterone and explore the experimental findings related to this compound's activation of the CatSper channel.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the effects of progesterone and this compound on human sperm.

Table 1: Activation of the Human CatSper Channel

CompoundParameterValueReference
ProgesteroneEC50 for Ca2+ influx7.7 ± 0.9 nM[7]
ProgesteroneEC50 for CatSper activation~7 nM[8]
This compoundEC50 for Ca2+ influx2.9 ± 0.7 µM[7]
Prostaglandin E1EC50 for Ca2+ influx4.2 ± 0.7 nM[7]

Table 2: Progesterone-Induced Effects on Human Sperm Function

EffectProgesterone ConcentrationObservationReference
Chemotaxis10 pMSignificant chemotactic response[1][2]
Intracellular Ca2+ Increase30 nMHalf-maximally effective dose for Ca2+ influx[2]
Intracellular Ca2+ Increase5 µMMean peak magnitude of 0.5 ± 0.2 µM[9]
Hyperactivated Motility100 nM - 1 µMSignificant increase in hyperactivation after 10 minutes[10]
Hyperactivated Motility10 µMSignificant increase in hyperactive motility[11]
Progressive Motility250 ng/mL (~795 nM)55.96% increase in total motility; 29.55% increase in fast and progressive motility[4][12]

Signaling Pathways

The chemotactic response in human sperm is primarily mediated by the CatSper ion channel, which acts as a polymodal chemosensor. Progesterone, upon binding to its receptor, triggers a signaling cascade that leads to the opening of the CatSper channel and a subsequent influx of Ca2+ ions.

Progesterone's action on human sperm is non-genomic and rapid. It binds to the α/β hydrolase domain-containing protein 2 (ABHD2), which in turn leads to the activation of the CatSper channel.[8] The resulting influx of Ca2+ is a pivotal event that modulates flagellar beat patterns, leading to hyperactivation and chemotactic steering.

Progesterone_Signaling_Pathway Progesterone Progesterone ABHD2 ABHD2 Receptor Progesterone->ABHD2 Binds to CatSper CatSper Channel ABHD2->CatSper Activates Ca_influx Ca²⁺ Influx CatSper->Ca_influx Opens Hyperactivation Hyperactivated Motility Ca_influx->Hyperactivation Chemotaxis Chemotaxis Hyperactivation->Chemotaxis

Caption: Progesterone signaling pathway in human sperm leading to chemotaxis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of human sperm chemotaxis and CatSper channel activation.

  • Semen Collection and Liquefaction: Obtain semen samples from healthy donors after 3-5 days of sexual abstinence. Allow samples to liquefy at room temperature for 30-60 minutes.[13]

  • Sperm Separation: Separate spermatozoa from seminal plasma using a discontinuous Percoll gradient (e.g., 47% and 95%).[1] Alternatively, use a swim-up procedure where a layer of culture medium is gently placed over the semen sample, and motile sperm are collected from the upper layer after incubation.

  • Washing: Wash the separated sperm twice by centrifugation (e.g., 300 x g for 10 minutes) in a suitable medium such as Biggers, Whitten, and Whittingham (BWW) medium or Ham's F-10 culture medium.[1][13]

  • Capacitation: Resuspend the sperm pellet in a capacitating medium and incubate for at least 3 hours under conditions that mimic the female reproductive tract (e.g., 37°C, 5% CO2).[8]

  • Concentration Adjustment: Adjust the final sperm concentration as required for the specific assay (e.g., 4 x 10^6 cells/mL for chemotaxis assays).[2]

  • Apparatus: Utilize a chemotaxis chamber, which can be a microscopic sealed chamber with two wells or a multi-well device.[1][13]

  • Gradient Formation: Load one well with the chemoattractant (e.g., 10 pM progesterone) and the other with a control medium. A concentration gradient will form in the bridge connecting the wells.[1]

  • Sperm Introduction: Introduce the capacitated sperm suspension into the chamber.

  • Data Acquisition: After a stabilization period (e.g., 15 minutes), record sperm movement in the gradient using video microscopy at a specified frame rate (e.g., 6 Hz).[1]

  • Analysis: Analyze the recorded videos using computer-assisted sperm analysis (CASA) software to track sperm trajectories and determine the directionality of swimming towards the chemoattractant.

  • Sperm Preparation and Loading: Prepare capacitated human sperm as described in section 4.1. Load the sperm with a calcium-sensitive fluorescent dye (e.g., Oregon Green BAPTA-1 AM or Fura-2 AM) by incubation in the dark.[10][11]

  • Immobilization: Adhere the dye-loaded sperm to poly-D-lysine coated coverslips for imaging.[11]

  • Imaging Setup: Use a fluorescence microscope equipped with a perfusion system to allow for the addition of stimuli.

  • Data Acquisition: Record baseline fluorescence before introducing the stimulus (e.g., progesterone or this compound). After stimulus addition, capture time-lapse images to monitor changes in intracellular calcium concentration, which are reflected by changes in fluorescence intensity.[10][11]

  • Analysis: Quantify the changes in fluorescence in specific regions of the sperm (head and flagellum) over time.

  • Sperm Preparation: Prepare capacitated human sperm.

  • Recording Setup: Use a patch-clamp rig with a high-resistance (gigaohm) seal formation between the patch pipette and the sperm plasma membrane, typically at the cytoplasmic droplet.[12][14]

  • Solutions: Use appropriate intracellular (pipette) and extracellular (bath) solutions. To record CatSper currents, divalent-free bath solutions are often used to increase the current size.[12][15]

  • Data Acquisition: Apply voltage-clamp protocols to record ion channel currents. Introduce progesterone or this compound into the bath solution to observe their effects on CatSper channel activity.[4][16]

  • Analysis: Analyze the recorded currents to determine changes in channel conductance, ion selectivity, and gating in response to the applied compounds.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of a typical chemotaxis experiment.

Chemotaxis_Workflow cluster_prep Sperm Preparation cluster_assay Chemotaxis Assay cluster_analysis Data Acquisition & Analysis Semen_Collection Semen Collection & Liquefaction Sperm_Separation Sperm Separation (Percoll/Swim-up) Semen_Collection->Sperm_Separation Washing Washing Sperm_Separation->Washing Capacitation Capacitation Washing->Capacitation Chamber_Setup Prepare Chemotaxis Chamber Capacitation->Chamber_Setup Gradient_Formation Establish Chemoattractant Gradient Chamber_Setup->Gradient_Formation Sperm_Loading Load Capacitated Sperm Gradient_Formation->Sperm_Loading Incubation Incubate & Stabilize Sperm_Loading->Incubation Video_Recording Video Microscopy Recording Incubation->Video_Recording CASA Computer-Assisted Sperm Analysis (CASA) Video_Recording->CASA Data_Interpretation Interpret Trajectory & Directionality Data CASA->Data_Interpretation

Caption: A typical experimental workflow for a human sperm chemotaxis assay.

Conclusion

The study of human sperm chemotaxis has been significantly advanced by the identification of progesterone as a key physiological chemoattractant. The molecular pathway, initiated by progesterone binding to the ABHD2 receptor and culminating in the activation of the CatSper channel, provides a clear framework for understanding this vital process. The discovery that this compound, a fungal pheromone, can also activate the human CatSper channel offers a powerful tool for dissecting the channel's function and pharmacology. This technical guide provides researchers and drug development professionals with the foundational knowledge, quantitative data, and detailed protocols necessary to further investigate these mechanisms, with potential applications in developing novel diagnostics and therapeutics for male infertility and contraception.

References

The Fungal Pheromone Sirenin: A Potent Activator of the Human Cation Channel of Sperm (CatSper)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The cation channel of sperm (CatSper) is a sperm-specific ion channel that plays a pivotal role in male fertility. It is a polymodal, pH- and voltage-dependent channel essential for sperm hyperactivation, a vigorous motility pattern required for the sperm to navigate the female reproductive tract and fertilize the oocyte. The activation of CatSper is a complex process, modulated by a variety of endogenous ligands, most notably progesterone and prostaglandins. Recent studies have unveiled a fascinating intersection between fungal and human reproductive biology, demonstrating that sirenin, a sesquiterpenoid pheromone produced by the female gametes of the water mold Allomyces macrogynus, is a potent activator of the human CatSper channel complex.[1][2][3] This discovery opens new avenues for understanding the intricate mechanisms of CatSper gating and presents novel opportunities for the development of male contraceptives and fertility treatments.

This technical guide provides a comprehensive overview of the role of this compound in activating CatSper channels, with a focus on the underlying molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols for researchers.

This compound-Mediated Activation of CatSper Channels

This compound elicits a robust, concentration-dependent increase in intracellular calcium ([Ca²⁺]i) in human sperm, a hallmark of CatSper channel activation.[2] This Ca²⁺ influx is critical for initiating the signaling cascade that leads to hyperactivated motility.

Quantitative Analysis of this compound Activity

Electrophysiological and fluorescence-based assays have been employed to quantify the potency and efficacy of this compound in activating CatSper channels. The half-maximal effective concentration (EC₅₀) of this compound for inducing a [Ca²⁺]i rise in human sperm has been determined to be approximately 2.9 ± 0.7 µM.[2] While this compound activates CatSper to a similar maximum level as the endogenous activators progesterone and prostaglandin E₁ (PGE₁), it does so with significantly lower potency.[2]

LigandEC₅₀Maximum ResponseReference
This compound 2.9 ± 0.7 µMSimilar to Progesterone and PGE₁[2]
Progesterone 7.7 ± 0.9 nM-[2]
Prostaglandin E₁ (PGE₁) 4.2 ± 0.7 nM-[2]
Table 1: Comparative quantitative data of CatSper activators.

The this compound-induced Ca²⁺ influx can be significantly reduced by the CatSper channel blocker mibefradil, confirming that CatSper is the primary channel mediating this response.[2]

Mechanism of Action: An Unresolved Question

The precise molecular mechanism by which this compound activates CatSper remains an area of active investigation. For progesterone, it is well-established that it does not directly bind to the CatSper channel. Instead, it binds to the α/β hydrolase domain-containing protein 2 (ABHD2), a serine hydrolase on the sperm membrane.[4] This binding activates ABHD2, which in turn degrades 2-arachidonoylglycerol (2-AG), an endogenous inhibitor of the CatSper channel.[4] The removal of 2-AG's inhibitory effect leads to the opening of the CatSper channel and subsequent Ca²⁺ influx.[4][5]

Interestingly, steroidal antagonists that inhibit progesterone- and PGE₁-induced CatSper activation, such as medroxyprogesterone acetate, levonorgestrel, and aldosterone, also inhibit this compound-induced Ca²⁺ influx.[6] This suggests a potential overlap in the binding sites or a convergence of their signaling pathways. However, it is not yet definitively known whether this compound also acts through ABHD2 or if it binds to a distinct site on the CatSper channel complex or an associated protein. The structural dissimilarity between this compound, a sesquiterpenoid, and the steroidal ligands of ABHD2 raises the possibility of a different activation mechanism.

Signaling Pathway of CatSper Activation

The activation of CatSper by various ligands converges on the influx of Ca²⁺ into the sperm flagellum, which is a critical second messenger for sperm function.

Sirenin_CatSper_Pathway This compound-Mediated CatSper Activation Pathway cluster_ligands Ligands cluster_membrane Sperm Plasma Membrane This compound This compound CatSper CatSper Channel This compound->CatSper activates (mechanism unclear) Progesterone Progesterone ABHD2 ABHD2 Progesterone->ABHD2 binds & activates Two_AG 2-Arachidonoylglycerol (2-AG) (Endogenous Inhibitor) ABHD2->Two_AG degrades Ca_influx Ca²⁺ Influx CatSper->Ca_influx opens to allow Two_AG->CatSper inhibits Hyperactivation Sperm Hyperactivation Ca_influx->Hyperactivation triggers

A diagram illustrating the known and proposed signaling pathways for CatSper activation.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of this compound-Induced CatSper Currents in Human Sperm

This protocol allows for the direct measurement of ion channel activity in response to this compound.

a. Sperm Preparation:

  • Obtain fresh human semen samples and allow them to liquefy for 30-60 minutes at 37°C.

  • Isolate motile sperm using a "swim-up" procedure or density gradient centrifugation.

  • Wash the isolated sperm in a suitable buffer, such as Human Tubal Fluid (HTF) medium.

  • Resuspend the sperm pellet in the appropriate extracellular (bath) solution for patch-clamp recording.

b. Electrophysiological Recording:

  • Prepare borosilicate glass micropipettes with a resistance of 10-18 MΩ when filled with the intracellular (pipette) solution.

  • The standard pipette solution for recording monovalent CatSper currents typically contains (in mM): 130 Cs-methanesulfonate, 70 HEPES, 3 EGTA, 2 EDTA, with pH adjusted to 7.4 with CsOH.[7][8]

  • The standard bath solution for monovalent currents is a divalent-free (DVF) solution containing (in mM): 150 NaCl, 20 HEPES, 5 EDTA, with pH adjusted to 7.4.[8]

  • Gently position a single spermatozoon and form a gigaohm seal between the patch pipette and the cytoplasmic droplet.

  • Rupture the membrane patch to achieve the whole-cell configuration by applying short voltage pulses (400-650 mV) and gentle suction.[8]

  • Record baseline CatSper currents using a voltage ramp protocol (e.g., from -100 mV to +100 mV).

  • Perfuse the recording chamber with the DVF solution containing this compound at various concentrations to record the induced currents.

  • Data can be acquired and analyzed using software such as Clampfit.

Patch_Clamp_Workflow Whole-Cell Patch-Clamp Workflow Sperm_Prep Sperm Preparation (Liquefaction, Isolation, Washing) Recording_Setup Recording Setup (Bath Solution, Sperm Adhesion) Sperm_Prep->Recording_Setup Pipette_Prep Pipette Preparation (Pulling, Filling with Intracellular Solution) Pipette_Prep->Recording_Setup Seal_Formation Gigaohm Seal Formation (on Cytoplasmic Droplet) Recording_Setup->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Rec Baseline Current Recording Whole_Cell->Baseline_Rec Sirenin_App This compound Application (Perfusion) Baseline_Rec->Sirenin_App Data_Acq Data Acquisition & Analysis Sirenin_App->Data_Acq

A simplified workflow for whole-cell patch-clamp recording of human sperm.
Calcium Imaging of this compound-Induced [Ca²⁺]i Changes in Human Sperm

This fluorescence microscopy-based technique allows for the visualization and quantification of changes in intracellular calcium in a population of sperm.

a. Sperm and Dye Preparation:

  • Prepare motile sperm as described in the patch-clamp protocol.

  • Prepare a stock solution of a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), in anhydrous DMSO. A typical stock concentration is 1-2 mM.[9]

  • For loading, dilute the Fluo-4 AM stock solution into the sperm suspension in a suitable buffer (e.g., HTF) to a final concentration of 1-5 µM.[9]

  • Incubate the sperm with the dye for 30-60 minutes at 37°C in the dark to allow for dye loading and de-esterification.[9][10]

  • Wash the sperm to remove excess extracellular dye.

b. Fluorescence Imaging:

  • Mount the dye-loaded sperm in an imaging chamber on a fluorescence microscope.

  • Acquire baseline fluorescence images before the addition of any stimulant. Fluo-4 is typically excited at ~494 nm and its emission is detected at ~516 nm.[9]

  • Introduce this compound at various concentrations to the imaging chamber.

  • Record time-lapse images to monitor the change in fluorescence intensity over time.

  • Analyze the images to quantify the change in fluorescence, which is proportional to the change in intracellular calcium concentration. Data is often presented as the change in fluorescence relative to the baseline (ΔF/F₀).

Calcium_Imaging_Workflow Calcium Imaging Workflow Sperm_Prep Sperm Preparation Dye_Loading Fluo-4 AM Loading (Incubation & Washing) Sperm_Prep->Dye_Loading Imaging_Setup Microscope & Imaging Chamber Setup Dye_Loading->Imaging_Setup Baseline_Imaging Baseline Fluorescence Imaging Imaging_Setup->Baseline_Imaging Sirenin_Stimulation This compound Stimulation Baseline_Imaging->Sirenin_Stimulation Time_Lapse Time-Lapse Image Acquisition Sirenin_Stimulation->Time_Lapse Image_Analysis Image Analysis & Quantification (ΔF/F₀) Time_Lapse->Image_Analysis

A generalized workflow for calcium imaging in human sperm.

Conclusion and Future Directions

The discovery that this compound, a fungal pheromone, activates the human CatSper channel underscores the evolutionary conservation of fundamental signaling mechanisms. While the quantitative aspects of this activation are beginning to be understood, the precise molecular interactions remain to be fully elucidated. A key area for future research is to determine whether this compound's action is dependent on ABHD2 or if it represents a novel mode of CatSper activation.

The ability to modulate CatSper activity with a structurally distinct molecule like this compound provides a valuable tool for dissecting the complexities of CatSper channel gating. Furthermore, the structural scaffold of this compound could serve as a template for the design of novel, potent, and specific modulators of CatSper. Such compounds would be invaluable for both basic research and the development of innovative non-hormonal contraceptives and potential treatments for male infertility. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the intriguing relationship between this compound and the human CatSper channel.

References

The Chemoattractant Properties of Sirenin: A Technical Guide to Initial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirenin, a sesquiterpenoid, is a potent chemoattractant and the first fungal sex pheromone to be chemically characterized. It is secreted by the female gametes of the water mold Allomyces macrogynus to attract the motile male gametes, ensuring fertilization.[1][2] The high specificity and sensitivity of this chemotactic system have made it a valuable model for studying eukaryotic chemotaxis. This technical guide provides an in-depth overview of the initial studies on this compound's chemoattractant properties, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data on this compound's Chemoattractant Activity

The chemoattractant activity of this compound on Allomyces macrogynus male gametes is characterized by its high potency, with responses observed at picomolar concentrations. The following tables summarize the key quantitative findings from initial studies.

Table 1: Dose-Response Relationship of this compound

This compound Concentration (M)Observed Response in Male GametesReference
1 x 10⁻¹⁰Threshold for detectable attraction[3]
1 x 10⁻¹⁰ to 1 x 10⁻⁶Increasingly strong chemoattraction[3]
1 x 10⁻⁵Slightly weaker response[3]
1 x 10⁻⁴Very weak response[3]

Table 2: Uptake Kinetics of l-Sirenin by Allomyces Sperm

Initial l-Sirenin Concentration (nM)Uptake KineticsTime to Regain Full Responsiveness After UptakeReference
5First-order~45 minutes[4]
100First-orderNot specified[4]
>100Rate of uptake slows downNot specified[4]
Very high concentrationsUptake stops after a few minutesNot specified[4]

Table 3: Biological Activity of this compound and its Analogs

CompoundThreshold Concentration for AttractionReference
l-SireninActive (specific concentration not stated, but only l-enantiomorph is active)[4]
Racemic this compound10 pM[5]
Monohydroxy analog of this compound10 pM[5]
Other structural analogs≥ 1 µM[5]

Experimental Protocols

The primary method used in the initial studies to quantify the chemoattractant properties of this compound was a chemotaxis bioassay. The following is a detailed description of the methodology compiled from the foundational research by Machlis and Pommerville.

Preparation of Allomyces macrogynus Gametes
  • Culture: The highly male strain M16 of Allomyces macrogynus is cultured to produce male gametes.

  • Induction of Gametogenesis: Gametogenesis is induced by transferring a mature culture to a suitable induction medium, such as distilled water.[6]

  • Gamete Suspension: Male gametes (sperm) are suspended in a specific buffer solution for the bioassay. The optimal composition of this suspension is crucial for a stable and accurate response.[7]

    • Buffer: 2 mM PIPES (piperazine-N,N'-bis[2-ethanesulfonic acid]) buffer.[7]

    • Cations: 3 mM CaCl₂.[7]

    • Trace Elements: Chelated trace elements.[7]

    • Cell Density: The sperm concentration is adjusted to 500,000 cells per mL to reduce variability in the assay.[7]

Chemotaxis Bioassay Setup

The bioassay is designed to create a concentration gradient of this compound and observe the directional movement of the male gametes.

  • Apparatus: A common setup involves a chamber, such as a glass well plate, where a gradient can be established.

  • Gradient Formation: A solution of this compound at a known concentration is introduced into the well, creating a diffusion gradient that the male gametes can detect.

  • Observation: The movement of the male gametes in response to the this compound gradient is observed, typically using dark-field microscopy.[8]

Quantification of Chemotaxis

The degree of chemoattraction is determined by observing the accumulation of male gametes towards the source of this compound.

  • Qualitative Assessment: A positive chemotactic response is visually identified by the clustering of male gametes around the this compound source.

  • Quantitative Assessment: While early studies often relied on descriptive accounts of the strength of attraction, the threshold concentration for a detectable response is a key quantitative measure.[3] The response can be categorized based on the density of the gamete clusters at different this compound concentrations.

Signaling Pathway and Experimental Workflow

The chemoattractant response of Allomyces male gametes to this compound is mediated by a signal transduction pathway that is initiated by the binding of this compound to a putative receptor, leading to a rapid influx of calcium ions. This increase in intracellular calcium is a critical step that ultimately modulates the flagellar movement, causing the gamete to swim towards the source of the pheromone.

This compound-Induced Chemotaxis Signaling Pathway

Sirenin_Signaling_Pathway This compound This compound Receptor Putative this compound Receptor This compound->Receptor Binding Ca_Channel Calcium Ion Channel (e.g., CatSper-like) Receptor->Ca_Channel Activation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Intracellular_Ca Increased Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Downstream Downstream Effectors Intracellular_Ca->Downstream Flagellar_Motion Modulation of Flagellar Motion Downstream->Flagellar_Motion Chemotaxis Chemotaxis (Directed Swimming) Flagellar_Motion->Chemotaxis

Caption: this compound signaling pathway in Allomyces male gametes.

Experimental Workflow for this compound Chemotaxis Bioassay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Culture Allomyces (Male Strain M16) Induce 2. Induce Gametogenesis Culture->Induce Suspend 3. Prepare Gamete Suspension (500,000 cells/mL in PIPES, CaCl₂) Induce->Suspend Add_Gametes 6. Add Gamete Suspension Suspend->Add_Gametes Setup 4. Set up Chemotaxis Chamber Gradient 5. Introduce this compound to Create Gradient Setup->Gradient Gradient->Add_Gametes Observe 7. Observe Gamete Movement (Dark-field Microscopy) Add_Gametes->Observe Quantify 8. Quantify Chemotactic Response (e.g., Threshold Concentration) Observe->Quantify

Caption: Experimental workflow for the this compound chemotaxis bioassay.

Conclusion

The initial studies on this compound laid the groundwork for our understanding of fungal pheromones and eukaryotic chemotaxis. The high potency of this compound, the specific requirements for the bioassay, and the central role of calcium signaling are key takeaways from this foundational research. These findings have not only been pivotal in the field of mycology but also offer valuable insights for researchers in cell signaling and drug development, particularly in areas related to chemoattraction and ion channel modulation. Further research building upon these initial studies continues to unravel the intricate molecular mechanisms governing this fascinating biological process.

References

Unveiling Sirenin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirenin, a potent sesquiterpenoid pheromone, plays a pivotal role in the sexual reproduction of the aquatic fungus Allomyces. Secreted by female gametes, it acts as a chemoattractant, guiding male gametes to facilitate fertilization. This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its signaling pathway.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the female gametes of various species of the water mold genus Allomyces. Among these, Allomyces macrogynus is the most extensively studied species for this compound production.[1] These fungi are typically found in aquatic environments and soil.

For laboratory-based production, Allomyces macrogynus can be cultivated on specialized media to induce gametogenesis and subsequent release of this compound.

Production and Isolation of this compound: Experimental Protocols

The production and isolation of this compound from Allomyces macrogynus cultures involve several key stages: cultivation and induction of gametogenesis, extraction of the pheromone from the culture medium, and subsequent purification through chromatographic techniques.

Cultivation of Allomyces macrogynus

A suitable medium for the cultivation of Allomyces macrogynus is Emerson YpSs Agar (ATCC Medium 350) .[2][3][4]

Table 1: Composition of Emerson YpSs Agar

ComponentConcentration (g/L)
Yeast Extract4.0
Soluble Starch15.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
Agar20.0
Distilled Water1000.0 mL
Final pH 7.0 ± 0.2

Protocol for Cultivation:

  • Suspend 40.5 grams of the combined dry ingredients in 1000 mL of distilled water.

  • Heat the mixture to boiling to ensure complete dissolution of the medium.

  • Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.

  • Allow the medium to cool to approximately 45-50°C before pouring into sterile petri plates or flasks for liquid culture.

  • Inoculate the medium with Allomyces macrogynus spores or mycelia.

  • Incubate the cultures. To induce gametogenesis, which is essential for this compound production, specific environmental cues such as nutrient limitation or changes in light cycles may be required. While specific optimal conditions for maximizing this compound yield are not extensively documented in recent literature, older studies suggest that synchronous gametogenesis can be achieved.

Extraction of this compound

Once gametogenesis has occurred and female gametes have released this compound into the aqueous culture medium, the pheromone needs to be extracted. As this compound is a sesquiterpenoid, it is less polar than water, making solvent extraction a suitable method.

Protocol for Solvent Extraction:

  • Separate the fungal biomass from the liquid culture medium by filtration or centrifugation.

  • The resulting supernatant contains the dissolved this compound.

  • Perform a liquid-liquid extraction using a non-polar or semi-polar organic solvent that is immiscible with water. Chloroform has been historically used for the extraction of similar fungal metabolites.[5][6]

  • Mix the culture supernatant with the chosen organic solvent in a separatory funnel. The volume of the organic solvent will depend on the volume of the supernatant and the partition coefficient of this compound.

  • Shake the funnel vigorously to ensure thorough mixing and allow the this compound to partition into the organic phase.

  • Allow the two phases to separate. The denser organic layer (if using chloroform) will be at the bottom.

  • Carefully collect the organic layer containing the extracted this compound.

  • Repeat the extraction process with fresh organic solvent to maximize the recovery of this compound.

  • Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract containing this compound.

Purification of this compound

The crude extract will contain this compound along with other fungal metabolites. Purification is typically achieved through a combination of chromatographic techniques.

1. Silica Gel Column Chromatography:

This technique separates compounds based on their polarity. Since this compound is a moderately polar sesquiterpenoid, silica gel chromatography is an effective initial purification step.[7][8][9][10][11]

Protocol for Silica Gel Column Chromatography:

  • Column Packing: Prepare a glass column packed with silica gel (e.g., 230-400 mesh) as the stationary phase. The silica gel is typically loaded as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude this compound extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. Dry loading, where the extract is adsorbed onto a small amount of silica gel before being added to the column, can also be employed.[11]

  • Elution: The column is eluted with a series of solvents or solvent mixtures of increasing polarity (a gradient elution). This can start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or methanol.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Analysis: Each fraction is analyzed for the presence of this compound, typically using thin-layer chromatography (TLC). Fractions containing the compound of interest are then pooled.

Table 2: Hypothetical Elution Profile for this compound in Silica Gel Chromatography

Fraction No.Solvent System (Hexane:Ethyl Acetate)Compounds Eluted
1-10100:0 to 90:10Non-polar lipids and hydrocarbons
11-2580:20 to 70:30This compound and other sesquiterpenoids
26-4060:40 to 50:50More polar compounds

Note: This is a hypothetical profile and the optimal solvent system must be determined empirically.

2. High-Performance Liquid Chromatography (HPLC):

For final purification to achieve high purity, reverse-phase HPLC is a powerful technique.[12][13][14][15] In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture.

Protocol for Reverse-Phase HPLC:

  • Column: A C18 reverse-phase HPLC column is commonly used for the separation of organic molecules like sesquiterpenoids.

  • Mobile Phase: A gradient of a polar solvent system, such as water and acetonitrile or methanol, is typically used. The gradient starts with a higher proportion of water and gradually increases the organic solvent concentration.

  • Sample Injection: The partially purified this compound fraction from column chromatography is dissolved in the mobile phase and injected into the HPLC system.

  • Detection: A UV detector is often used for monitoring the elution of compounds. The specific wavelength for detecting this compound would need to be determined based on its UV absorbance spectrum.

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Purity Analysis: The purity of the collected this compound can be assessed by re-injecting a small amount into the HPLC and observing a single peak.[16][17][18] Further characterization can be done using techniques like mass spectrometry and NMR.

This compound Signaling Pathway

The chemotactic response of Allomyces male gametes to this compound is initiated by a rapid influx of calcium ions (Ca²⁺).[19][20] While the specific receptor for this compound in Allomyces has not been definitively identified, it is hypothesized to be a G-protein coupled receptor (GPCR), as is common for pheromone signaling in fungi.[21][22][23][24][25][26]

The binding of this compound to its putative receptor is thought to trigger a conformational change in the receptor, activating a heterotrimeric G-protein. This activation leads to the opening of calcium channels in the plasma membrane, causing an influx of extracellular Ca²⁺. The increase in intracellular Ca²⁺ concentration acts as a second messenger, initiating a downstream signaling cascade that ultimately modulates the flagellar beating pattern of the male gamete, causing it to reorient and swim up the concentration gradient towards the female gamete.

Below is a diagram illustrating the proposed signaling pathway for this compound in Allomyces male gametes.

Sirenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR Putative GPCR (this compound Receptor) This compound->GPCR Binding G_protein G-Protein GPCR->G_protein Activation Ca_channel Calcium Channel G_protein->Ca_channel Gating Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Downstream Downstream Signaling Cascade Ca_ion->Downstream Flagellar_motor Flagellar Motor Downstream->Flagellar_motor Modulation Chemotaxis Chemotactic Response (Directed Motility) Flagellar_motor->Chemotaxis

Caption: Proposed this compound signaling pathway in Allomyces male gametes.

Below is a diagram illustrating the experimental workflow for the isolation and purification of this compound.

Sirenin_Isolation_Workflow Start Allomyces macrogynus Culture Cultivation Cultivation on Emerson YpSs Agar Start->Cultivation Induction Induction of Gametogenesis Cultivation->Induction Extraction Solvent Extraction of Culture Medium Induction->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Partially_Purified Partially Purified This compound Fractions Column_Chromatography->Partially_Purified HPLC Reverse-Phase HPLC Partially_Purified->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Analysis Purity Analysis (HPLC, MS, NMR) Pure_this compound->Analysis

Caption: Experimental workflow for this compound isolation and purification.

References

Methodological & Application

Application Notes and Protocols for Sirenin Chemotaxis Assay in Allomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed movement of cells in response to a chemical gradient, is a fundamental biological process. In the aquatic fungus Allomyces, sexual reproduction is mediated by the potent chemoattractant sirenin. Female gametes release this compound to attract motile male gametes, ensuring fertilization. The high specificity and sensitivity of this interaction make the this compound chemotaxis assay a valuable tool for studying fundamental aspects of cell motility, signal transduction, and for screening compounds that may modulate these processes. This document provides detailed protocols for performing and quantifying the this compound chemotaxis assay in Allomyces, along with an overview of the underlying signaling pathway.

Data Presentation

Table 1: Chemotactic Response of Allomyces Male Gametes to l-Sirenin

This compound ConcentrationObserved Response
10⁻¹² M (picomolar)Threshold for detectable attraction[1]
10⁻¹⁰ MClear attraction of male gametes[2]
10⁻⁶ MStrong chemotactic response[2]
10⁻⁵ MSlightly weaker response than 10⁻⁶ M[2]
10⁻⁴ MVery weak response[2]

Table 2: Key Analogs and their Chemotactic Activity

CompoundActivityReference
l-sireninActive[3]
d-sireninInactive[3]
Various other analogsMostly inactive[1][3]

Experimental Protocols

Culturing of Allomyces macrogynus and Gamete Isolation

Objective: To obtain healthy, motile male gametes for the chemotaxis assay.

Materials:

  • Allomyces macrogynus cultures (male and female strains)

  • Yeast extract-glucose (YEG) agar plates

  • Sterile distilled water

  • Petri dishes

  • Microscope

Protocol:

  • Culture Maintenance: Maintain male and female strains of Allomyces macrogynus on YEG agar plates at room temperature.

  • Induction of Gametogenesis: To induce the formation of gametangia, flood the mature cultures with sterile distilled water.

  • Gamete Release: After approximately 60-90 minutes of flooding, the gametangia will release motile gametes into the water.[4] Male gametes are typically smaller and more numerous than female gametes.

  • Gamete Collection: Carefully collect the suspension of gametes using a sterile pipette. To enrich for male gametes, one can leverage the fact that female gametes are larger and less motile. Allow the suspension to settle for a short period, and then collect the upper layer which will be enriched with the more motile male gametes.

  • Cell Density Adjustment: Determine the concentration of male gametes using a hemocytometer and adjust to the desired density with sterile distilled water or a suitable buffer (e.g., Machlis medium).

Microfluidic Chemotaxis Assay

Objective: To quantitatively assess the chemotactic response of Allomyces male gametes to a stable gradient of this compound.

Materials:

  • Microfluidic device (e.g., a Y-channel or a gradient generator)

  • Syringe pumps

  • Microscope with a camera for time-lapse imaging

  • Suspension of Allomyces male gametes

  • This compound stock solution (in a solvent compatible with the assay, e.g., ethanol, diluted appropriately)

  • Control buffer (sterile distilled water or Machlis medium with the same solvent concentration as the this compound solution)

Protocol:

  • Device Preparation: Prime the microfluidic device with the control buffer to remove any air bubbles.

  • Gradient Generation: Set up two syringe pumps, one with the this compound solution at the desired concentration and the other with the control buffer. Connect the syringes to the inlets of the microfluidic device. Start the pumps at a low, stable flow rate to establish a concentration gradient across the observation channel.

  • Cell Introduction: Gently introduce the male gamete suspension into the central channel of the device.

  • Image Acquisition: Place the microfluidic device on the microscope stage. Acquire time-lapse images of the gametes within the channel at regular intervals (e.g., every 5-10 seconds) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Cell Tracking: Use image analysis software (e.g., ImageJ with the Manual Tracking plugin or other automated tracking software) to track the movement of individual gametes.

    • Chemotactic Index (CI): Calculate the chemotactic index, which is the net displacement of the cells in the direction of the gradient divided by the total path length. A CI greater than 0 indicates positive chemotaxis.

    • Velocity and Directionality: Analyze the trajectories to determine the average velocity and the directionality of the gametes.

Droplet-Based Chemotaxis Assay (Qualitative)

Objective: A simpler, qualitative method to observe the attraction of male gametes to this compound.

Materials:

  • Petri dish or glass slide

  • Micropipette

  • Suspension of Allomyces male gametes

  • This compound solution

  • Control solution (buffer/solvent only)

  • Microscope

Protocol:

  • Place a small drop (e.g., 10 µL) of the male gamete suspension onto a petri dish or glass slide.

  • Using a micropipette, carefully place a small drop (e.g., 1-2 µL) of the this compound solution near one edge of the gamete drop.

  • Place a similar-sized drop of the control solution on the opposite side of the gamete drop.

  • Observe the behavior of the gametes under the microscope. In the presence of a positive chemotactic response, gametes will accumulate at the interface with the this compound droplet.

Signaling Pathway and Visualization

The chemotactic response of Allomyces male gametes to this compound is initiated by the binding of this compound to a yet-unidentified receptor on the cell surface. This binding event triggers a rapid influx of calcium ions (Ca²⁺) into the cell.[5][6] This influx is thought to be mediated by a cation channel of sperm (CatSper)-like channel, which is a pH-sensitive Ca²⁺-selective ion channel.[1][5] The increase in intracellular calcium concentration is a critical second messenger that modulates the flagellar beating pattern, causing the gamete to change direction and swim towards the higher concentration of this compound.

Sirenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor (Putative) This compound->Receptor Binding CatSper CatSper-like Channel Receptor->CatSper Activation Ca_ion Ca²⁺ CatSper->Ca_ion Influx Flagellar_Motor Flagellar Motor Ca_ion->Flagellar_Motor Modulation Chemotaxis Chemotactic Movement Flagellar_Motor->Chemotaxis Directional Swimming

Caption: this compound signaling pathway in Allomyces male gametes.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture Allomyces (Male Strain) Induce Induce Gametogenesis (Add Water) Culture->Induce Isolate Isolate Male Gametes Induce->Isolate Introduce Introduce Gametes Isolate->Introduce Setup Setup Microfluidic Device Gradient Establish this compound Gradient Setup->Gradient Gradient->Introduce Image Time-lapse Imaging Introduce->Image Track Track Cell Movement Image->Track Analyze Calculate Chemotactic Index, Velocity, and Directionality Track->Analyze Interpret Interpret Results Analyze->Interpret

Caption: Experimental workflow for the microfluidic chemotaxis assay.

References

Application Notes and Protocols for Quantifying Sirenin-Induced Calcium Influx

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sirenin, a sesquiterpenoid pheromone, is a potent chemoattractant for the motile male gametes of the water mold Allomyces. It guides these gametes toward the female gametes for fertilization. The signaling cascade initiated by this compound binding to its receptor is believed to involve a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i), a ubiquitous second messenger crucial for cellular processes like chemotaxis and fertilization. Quantifying this calcium influx is paramount to understanding the molecular mechanisms of this compound signaling and for screening potential modulators of this pathway.

This document provides detailed protocols and application notes for the primary methods used to quantify this compound-induced calcium influx, focusing on fluorescence-based techniques using chemical indicators and a brief overview of electrophysiological approaches.

This compound Signaling Pathway

The binding of this compound to a putative G-protein-coupled receptor (GPCR) on the cell surface is hypothesized to initiate a signaling cascade leading to the opening of calcium channels and the release of calcium from intracellular stores. This influx of Ca²⁺ acts as a critical signal to regulate the flagellar beat pattern, thereby directing the gamete's movement.

Fura2_Workflow cluster_prep Cell & Dye Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Plate cells on glass coverslips D Load cells with Fura-2 AM (e.g., 1-5 µM for 30-60 min) A->D B Prepare Fura-2 AM stock solution (in DMSO) C Prepare loading buffer (e.g., HBSS) B->C C->D E Wash cells to remove extracellular dye D->E F Allow de-esterification (e.g., 20-30 min) E->F G Mount on microscope F->G H Record baseline fluorescence (Ex: 340nm & 380nm, Em: 510nm) G->H I Add this compound stimulus H->I J Record fluorescence change over time I->J K Calculate 340/380 ratio J->K L Convert ratio to [Ca²⁺] (Grynkiewicz equation) K->L Fluo4_Workflow cluster_prep Cell & Dye Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Plate cells in 96-well black/clear bottom plate D Load cells with Fluo-4 AM (e.g., 2-5 µM for 45-60 min) A->D B Prepare Fluo-4 AM stock solution (in DMSO) C Prepare dye-loading solution (in HHBS) B->C C->D E Wash cells (optional for no-wash kits) D->E F Incubate for de-esterification (15-30 min) E->F G Record baseline fluorescence (Ex: ~490nm, Em: ~525nm) F->G H Add this compound stimulus (using plate reader injector) G->H I Record kinetic fluorescence response H->I J Calculate fluorescence change (ΔF/F₀ or Peak/Baseline) I->J

Application of Synthetic Sirenin in Reproductive Biology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Sirenin is a sesquiterpenoid pheromone originally identified as the potent chemoattractant for the male gametes of the water mold Allomyces macrogynus. The chemical synthesis of this compound has not only enabled a more detailed study of its role in fungal reproduction but has also unexpectedly unveiled its potential applications in mammalian reproductive biology. Recent studies have demonstrated that synthetic this compound can activate the human cation channel of sperm (CatSper), a key regulator of sperm motility and fertilization. This discovery opens new avenues for investigating the mechanisms of human fertilization and for the development of novel contraceptives.

These application notes provide a comprehensive overview of the use of synthetic this compound in reproductive biology, with a focus on both its classical application in studying fungal chemotaxis and its emerging role in human sperm physiology. Detailed protocols for key experiments are provided to facilitate the practical application of synthetic this compound in a research setting.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the biological activity of synthetic this compound and its analogs.

CompoundTarget Organism/CellBiological EffectEffective Concentration/EC₅₀Reference
Synthetic this compoundAllomyces macrogynus (male gametes)Chemotactic AttractionThreshold concentration of 10 pM[1][2]
l-SireninAllomyces macrogynus (male gametes)Active chemoattractantActive[3]
Synthetic this compoundHuman SpermActivation of CatSper channel, increase in intracellular Ca²⁺EC₅₀ of 2.9 ± 0.7 μM[1]
Monohydroxy analog of this compoundAllomyces macrogynus (male gametes)Chemotactic AttractionThreshold concentration of 10 pM[2]
Various other this compound analogsAllomyces macrogynus (male gametes)Chemotactic AttractionThreshold concentrations of 1 µM or higher[2]

Signaling Pathways

This compound-Induced Chemotaxis in Allomyces macrogynus

In Allomyces macrogynus, this compound released by female gametes acts as a chemoattractant for male gametes. The binding of this compound to a putative receptor on the male gamete is believed to trigger a signaling cascade that results in a calcium influx, leading to the reorientation of the flagellar beat and directed movement towards the source of the pheromone. While the specific receptor and downstream signaling components are not fully elucidated, a CatSper-like channel is hypothesized to be involved.[1][4][5]

Sirenin_Signaling_Allomyces This compound Synthetic this compound Receptor Putative this compound Receptor This compound->Receptor Binds CatSper_like CatSper-like Channel Receptor->CatSper_like Activates Ca_influx Ca²⁺ Influx CatSper_like->Ca_influx Mediates Flagellar_motor Flagellar Motor Reorientation Ca_influx->Flagellar_motor Triggers Chemotaxis Chemotaxis Flagellar_motor->Chemotaxis Results in

This compound Signaling Pathway in Allomyces macrogynus
This compound-Induced Activation of the Human CatSper Channel

In human sperm, synthetic this compound has been shown to directly activate the CatSper channel, a sperm-specific ion channel crucial for hyperactivated motility, a swimming pattern required for fertilization. This activation leads to an influx of calcium ions into the sperm flagellum, which is a key event in the regulation of sperm function.[1][4][5]

Sirenin_Signaling_Human_Sperm This compound Synthetic this compound CatSper CatSper Channel (Human Sperm) This compound->CatSper Directly Activates Ca_influx Ca²⁺ Influx CatSper->Ca_influx Mediates Sperm_Function Modulation of Sperm Function (e.g., Hyperactivation) Ca_influx->Sperm_Function Regulates

This compound-Induced CatSper Activation in Human Sperm

Experimental Protocols

Protocol 1: Chemotaxis Assay in Allomyces macrogynus

Objective: To qualitatively and quantitatively assess the chemotactic response of A. macrogynus male gametes to synthetic this compound.

Materials:

  • Cultures of A. macrogynus (male and female strains)

  • Sterile distilled water

  • Microscope slides and coverslips

  • Micropipettes

  • Synthetic this compound stock solution (e.g., 1 mM in ethanol)

  • Ethanol (for control)

  • Microscope with video recording capabilities (optional)

Procedure:

  • Gamete Collection:

    • Induce gametogenesis in A. macrogynus cultures by flooding with sterile distilled water.

    • Male gametes are smaller and orange due to the presence of gamma-carotene.

    • Collect the suspension of male gametes.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of synthetic this compound in sterile distilled water, ranging from 10⁻¹⁰ M to 10⁻⁶ M.

    • Prepare a control solution with the same concentration of ethanol as the highest this compound concentration used.

  • Chemotaxis Observation:

    • Place a drop of the male gamete suspension on a microscope slide.

    • Using a fine micropipette, introduce a small volume of the this compound test solution to one side of the drop.

    • Observe the behavior of the gametes under the microscope. A positive chemotactic response is indicated by the directed swimming of gametes towards the point of this compound introduction.

    • Record the lowest concentration of this compound that elicits a detectable chemotactic response (the threshold concentration).

  • Quantitative Analysis (Optional):

    • Record videos of the gamete movement in response to different this compound concentrations.

    • Use cell tracking software to analyze the swimming paths of individual gametes.

    • Calculate parameters such as chemotactic index (the ratio of the net distance moved towards the chemoattractant to the total distance moved).

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture A. macrogynus Induce Induce Gametogenesis Culture->Induce Collect Collect Male Gametes Induce->Collect Place Place Gamete Suspension on Slide Collect->Place Prepare Prepare this compound Dilutions Introduce Introduce this compound Solution Prepare->Introduce Place->Introduce Observe Observe Gamete Movement Introduce->Observe Record Record Video (Optional) Observe->Record Determine Determine Threshold Concentration Observe->Determine Analyze Analyze Chemotactic Response Record->Analyze Analyze->Determine

Workflow for Allomyces macrogynus Chemotaxis Assay
Protocol 2: Measurement of Intracellular Calcium in Human Sperm using a Fluorescent Plate Reader (FLIPR)

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in human sperm in response to synthetic this compound.

Materials:

  • Human semen samples from healthy donors

  • Human Tubal Fluid (HTF) medium

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Synthetic this compound stock solution (e.g., 10 mM in DMSO)

  • Progesterone (positive control)

  • DMSO (vehicle control)

  • 96-well black, clear-bottom microplates

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR)

Procedure:

  • Sperm Preparation:

    • Allow semen to liquefy for 30-60 minutes at 37°C.

    • Perform a swim-up or density gradient centrifugation to isolate motile sperm.

    • Resuspend the motile sperm fraction in HTF medium.

  • Dye Loading:

    • Incubate the sperm suspension with Fluo-4 AM (final concentration ~5 µM) and Pluronic F-127 (final concentration ~0.05%) for 30-60 minutes at 37°C in the dark.

    • Wash the sperm twice with HTF medium to remove extracellular dye.

    • Resuspend the loaded sperm in HTF medium to the desired concentration.

  • FLIPR Assay:

    • Pipette the Fluo-4 loaded sperm suspension into the wells of a 96-well plate.

    • Prepare a compound plate containing serial dilutions of synthetic this compound, progesterone, and DMSO vehicle control in HTF medium.

    • Place both plates into the FLIPR instrument.

    • Establish a baseline fluorescence reading for a few minutes.

    • The instrument will then automatically add the compounds from the compound plate to the sperm plate.

    • Continue to record the fluorescence signal for several minutes after compound addition.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in [Ca²⁺]i.

    • Normalize the fluorescence data to the baseline.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value from the dose-response curve.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology of Human Sperm

Objective: To directly measure the activation of CatSper channels by synthetic this compound in human sperm.

Materials:

  • Human semen samples from healthy donors

  • High-salt (HS) solution for sperm capacitation

  • Pipette solution (intracellular)

  • Bath solution (extracellular)

  • Synthetic this compound stock solution

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

Solutions:

  • Pipette Solution (in mM): 130 Cs-methanesulfonate, 40 HEPES, 1 Tris-HCl, 3 EGTA, 2 EDTA, pH adjusted to 7.4 with CsOH.

  • Bath Solution (in mM): 140 Cs-methanesulfonate, 40 HEPES, 3 EGTA, pH adjusted to 7.4 with CsOH.

Procedure:

  • Sperm Preparation:

    • Isolate motile sperm as described in Protocol 2.

    • Capacitate the sperm by incubating in HS solution.

  • Patch-Clamp Recording:

    • Place the capacitated sperm in a recording chamber on the microscope stage.

    • Fabricate a patch pipette with a resistance of 10-15 MΩ when filled with the pipette solution.

    • Under visual guidance, bring the pipette tip into contact with the cytoplasmic droplet of a sperm cell.

    • Apply gentle suction to form a high-resistance (gigaohm) seal.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Apply a voltage-ramp protocol (e.g., from -80 mV to +80 mV) to elicit CatSper currents.

    • Record baseline currents in the bath solution.

    • Perfuse the recording chamber with the bath solution containing the desired concentration of synthetic this compound.

    • Record the currents in the presence of this compound.

  • Data Analysis:

    • Measure the amplitude of the inward and outward currents before and after the application of this compound.

    • An increase in current amplitude in the presence of this compound indicates activation of the CatSper channel.

    • Plot the current-voltage (I-V) relationship to characterize the properties of the this compound-activated current.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow appropriate laboratory safety procedures.

References

Experimental Design for Studying the Sirenin Signaling Cascade: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to investigate the Sirenin signaling cascade in the aquatic fungus Allomyces macrogynus. The protocols detailed herein are intended to facilitate research into the mechanisms of fungal chemotaxis and to provide a framework for the discovery of novel therapeutic agents targeting fungal reproduction.

Introduction to this compound Signaling

This compound is a potent sesquiterpenoid sexual pheromone released by the female gametes of Allomyces macrogynus to attract motile male gametes for fertilization.[1] This process of chemotaxis is fundamental to the life cycle of this organism and serves as an excellent model system for studying eukaryotic signal transduction. The this compound signaling cascade is initiated by the binding of this compound to a specific, yet currently unidentified, receptor on the surface of the male gamete. This binding event triggers a series of intracellular events, a key one being a significant influx of calcium ions (Ca²⁺), which ultimately directs the gamete's movement towards the source of the pheromone.[1][2] Understanding this pathway is not only crucial for fundamental biology but also holds potential for the development of targeted antifungal strategies.

Hypothesized this compound Signaling Pathway

While the complete molecular details of the this compound signaling cascade are still under investigation, a hypothesized pathway can be constructed based on existing evidence. The binding of this compound to its G-protein coupled receptor (GPCR) is proposed to activate a signaling cascade that leads to the opening of a cation channel, resulting in a rapid increase in intracellular Ca²⁺ concentration. This calcium influx is thought to be a primary driver of the chemotactic response, influencing the flagellar beat pattern and causing the male gamete to swim up the this compound concentration gradient.

Sirenin_Signaling_Pathway This compound This compound Receptor This compound Receptor (GPCR - Hypothesized) This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Protein G_Protein->Effector Ca_Channel Cation Channel (CatSper-like) Effector->Ca_Channel Opening Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Chemotaxis Chemotaxis Ca_influx->Chemotaxis Flagellar Movement Modulation

Caption: Hypothesized this compound signaling pathway in Allomyces macrogynus male gametes.

Quantitative Data Summary

The following table summarizes key quantitative data related to the this compound signaling cascade. This information is crucial for designing experiments with appropriate concentration ranges and for interpreting results.

ParameterValueOrganism/SystemCitation
This compound Chemotaxis Threshold 10 pMAllomyces macrogynus[3]
This compound EC₅₀ (CatSper Activation) 2.9 ± 0.7 µMHuman Sperm[1]
This compound Uptake Kinetics (5 nM) First-orderAllomyces macrogynus[4]
This compound Uptake Kinetics (100 nM) First-orderAllomyces macrogynus[4]
Time to Regain Responsiveness ~45 minutesAllomyces macrogynus[4]

Experimental Protocols

This section provides detailed protocols for key experiments to dissect the this compound signaling cascade.

Protocol 1: Allomyces macrogynus Gamete Chemotaxis Assay

This protocol describes a method for observing and quantifying the chemotactic response of male gametes to this compound. A microfluidic device is recommended for generating a stable and reproducible chemoattractant gradient.

Experimental Workflow:

Chemotaxis_Workflow Culture Culture A. macrogynus and induce gametogenesis Harvest Harvest Male Gametes Culture->Harvest Introduce Introduce Gametes into the Device Harvest->Introduce Microfluidics Prepare Microfluidic Device with this compound Gradient Microfluidics->Introduce Image Time-lapse Microscopy Introduce->Image Analyze Analyze Gamete Tracks and Chemotactic Index Image->Analyze

Caption: Workflow for the Allomyces macrogynus gamete chemotaxis assay.

Materials:

  • Allomyces macrogynus cultures (male and female strains)

  • Yeast extract-peptone-glucose (YPG) agar plates

  • Machlis's dilute salt solution

  • Synthetic this compound

  • Microfluidic chemotaxis chamber

  • Syringe pumps

  • Inverted microscope with time-lapse imaging capabilities

  • Image analysis software (e.g., ImageJ with tracking plugins)

Procedure:

  • Culture and Gamete Induction:

    • Grow male and female strains of A. macrogynus on YPG agar plates.

    • To induce gametogenesis, flood the plates with Machlis's dilute salt solution and incubate for 2-3 hours.

  • Gamete Harvesting:

    • Carefully collect the supernatant containing the motile male gametes.

    • Determine the gamete concentration using a hemocytometer.

  • Microfluidic Device Setup:

    • Prime the microfluidic device according to the manufacturer's instructions.

    • Establish a stable concentration gradient of this compound (e.g., 0 to 1 nM) using syringe pumps.[4][5][6]

  • Chemotaxis Observation:

    • Introduce the male gamete suspension into the observation channel of the microfluidic device.

    • Acquire time-lapse images of the gametes at regular intervals (e.g., every 5 seconds) for 15-30 minutes.

  • Data Analysis:

    • Use image analysis software to track the movement of individual gametes.

    • Calculate the chemotactic index (CI), which is the ratio of the net displacement towards the chemoattractant to the total path length.

Protocol 2: Measurement of Intracellular Calcium in Allomyces Gametes

This protocol details the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium concentration in male gametes upon stimulation with this compound.

Materials:

  • Allomyces macrogynus male gametes

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Synthetic this compound

  • Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Gamete Preparation:

    • Harvest male gametes as described in Protocol 1.

    • Resuspend the gametes in HBSS.

  • Fura-2 AM Loading:

    • Add Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) to the gamete suspension.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Washing:

    • Pellet the gametes by gentle centrifugation and resuspend in fresh HBSS to remove extracellular dye. Repeat twice.

  • Calcium Measurement:

    • Transfer the loaded gametes to a cuvette for a fluorometer or a chamber for a fluorescence microscope.

    • Record the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

    • Add this compound to the desired final concentration and continue recording the fluorescence ratio to observe changes in intracellular Ca²⁺.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380).

    • Calibrate the ratio to absolute Ca²⁺ concentrations using the Grynkiewicz equation, if required.

Protocol 3: Identification of the this compound Receptor

This protocol outlines a strategy for identifying the unknown this compound receptor using a combination of affinity purification and mass spectrometry.

Logical Relationship of Experimental Approaches:

Receptor_ID_Logic Hypothesis Hypothesis: This compound binds to a specific cell surface receptor Affinity_Purification Affinity Purification using biotinylated this compound Hypothesis->Affinity_Purification Mass_Spec Mass Spectrometry to identify bound proteins Affinity_Purification->Mass_Spec Candidate_ID Candidate Receptor Identification Mass_Spec->Candidate_ID Heterologous_Expression Heterologous Expression of candidate receptor Candidate_ID->Heterologous_Expression Binding_Assay Binding Assays with labeled this compound Heterologous_Expression->Binding_Assay Functional_Assay Functional Assays (e.g., Ca²⁺ influx) Heterologous_Expression->Functional_Assay Validation Receptor Validation Binding_Assay->Validation Functional_Assay->Validation

Caption: Logical workflow for the identification and validation of the this compound receptor.

Materials:

  • Allomyces macrogynus male gametes

  • Biotinylated this compound (requires custom synthesis)

  • Streptavidin-conjugated magnetic beads

  • Lysis buffer

  • Wash buffers

  • Elution buffer

  • SDS-PAGE reagents and equipment

  • Mass spectrometer

Procedure:

  • Preparation of Biotinylated this compound:

    • Synthesize a biotinylated derivative of this compound that retains its biological activity.

  • Membrane Protein Extraction:

    • Harvest a large quantity of male gametes.

    • Lyse the gametes and isolate the membrane protein fraction.

  • Affinity Purification:

    • Incubate the membrane protein extract with the biotinylated this compound.

    • Add streptavidin-conjugated magnetic beads to capture the biotinylated this compound and any bound proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them by mass spectrometry.

  • Validation:

    • Validate candidate receptors through heterologous expression and subsequent binding and functional assays.[3][6]

These detailed protocols and application notes provide a solid foundation for researchers to explore the intricacies of the this compound signaling cascade. The combination of chemotaxis assays, intracellular signaling measurements, and receptor identification strategies will enable a comprehensive understanding of this fundamental biological process.

References

Application Notes and Protocols for the Identification of the Sirenin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirenin is a sesquiterpenoid pheromone released by the female gametes of the aquatic fungus Allomyces macrogynus to attract motile male gametes.[1][2] This chemotactic process is crucial for sexual reproduction in this species and is mediated by a specific receptor on the male gametes. The signaling cascade initiated by this compound binding leads to a significant influx of calcium, which in turn modulates the flagellar beat and directs the gamete towards the source of the pheromone.[1][3] While the physiological effects of this compound are well-documented, the identity of its cognate receptor in Allomyces remains to be definitively established. Interestingly, synthetic this compound has been shown to activate the human CatSper channel complex, a sperm-specific calcium channel, suggesting a potential avenue for investigation.[1][3]

These application notes provide a comprehensive overview of established and emerging techniques that can be employed to identify and characterize the this compound receptor. The protocols and methodologies outlined below are designed to guide researchers in designing and executing experiments aimed at the deorphanization of this important receptor.

Quantitative Data Summary

The following table summarizes the known biological activity of this compound and its analogs. This data is critical for designing competitive binding assays and for structure-activity relationship (SAR) studies once the receptor is identified.

CompoundThreshold Concentration for ChemotaxisEC50 on Human CatSper ChannelReference(s)
l-Sirenin10 pMNot Reported[3]
Racemic this compound10 pM2.9 ± 0.7 μM[3][4]
Monohydroxy analog of this compound10 pMNot Reported[4]
Other structural analogs≥ 1 µMNot Reported[4]

Experimental Approaches and Protocols

The identification of an orphan receptor like the this compound receptor can be approached through several complementary strategies. Below are detailed protocols for biochemical, molecular, and functional methodologies.

Biochemical Approaches

Biochemical methods aim to isolate the receptor protein directly from its native source using the ligand as a probe. These techniques are powerful because they can identify the receptor in its native conformation.[5]

This technique involves immobilizing this compound or a bioactive analog onto a solid support to capture the receptor from a solubilized membrane protein preparation of Allomyces male gametes.

Materials:

  • Allomyces macrogynus male gametes

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, protease inhibitor cocktail)

  • Affinity resin (e.g., NHS-activated Sepharose)

  • This compound or a functional analog with a reactive group for coupling

  • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Elution buffer (e.g., high concentration of free this compound, low pH buffer like 0.1 M glycine pH 2.5, or a chaotropic agent)

  • Wash buffers (low and high salt concentrations)

Procedure:

  • Ligand Immobilization:

    • Synthesize a this compound analog with a linker arm and a reactive group (e.g., an amine or carboxyl group) suitable for coupling to the affinity resin.

    • Couple the this compound analog to the NHS-activated Sepharose resin according to the manufacturer's instructions.

    • Block any remaining active groups on the resin using a suitable blocking agent (e.g., Tris or ethanolamine).

    • Wash the resin extensively to remove non-covalently bound ligand.

  • Membrane Protein Extraction:

    • Harvest a large quantity of Allomyces male gametes.

    • Lyse the cells in lysis buffer to solubilize membrane proteins.

    • Centrifuge the lysate at high speed to pellet insoluble material. The supernatant contains the solubilized membrane proteins.

  • Affinity Purification:

    • Incubate the solubilized membrane protein extract with the this compound-coupled affinity resin for several hours at 4°C with gentle agitation.

    • As a negative control, incubate a separate aliquot of the extract with an uncoupled resin.

    • Pack the resin into a column and wash extensively with wash buffers to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins using an appropriate elution buffer. Competitive elution with a high concentration of free this compound is the most specific method.

    • Neutralize the eluted fractions immediately if a low pH buffer is used.

  • Analysis:

    • Concentrate the eluted fractions.

    • Separate the proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

    • Excise protein bands that are present in the this compound-affinity eluate but not in the control eluate.

    • Identify the proteins by mass spectrometry (LC-MS/MS).

cluster_0 Biochemical Receptor Identification Workflow start Allomyces Male Gametes lysis Cell Lysis & Solubilization start->lysis centrifugation High-Speed Centrifugation lysis->centrifugation supernatant Solubilized Membrane Proteins centrifugation->supernatant affinity_column This compound-Coupled Affinity Column supernatant->affinity_column wash Wash Non-Specific Proteins affinity_column->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry sds_page->mass_spec identification Receptor Identification mass_spec->identification

Workflow for biochemical identification of the this compound receptor.

This technique uses a photoreactive analog of this compound to covalently label the receptor in its native environment.

Materials:

  • Photoreactive this compound analog (e.g., containing a benzophenone or azido group)

  • Radiolabel (e.g., ³H or ¹²⁵I) incorporated into the photoreactive analog

  • Allomyces male gametes

  • UV light source (e.g., 365 nm)

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Incubation:

    • Incubate intact Allomyces male gametes or membrane preparations with the radiolabeled photoreactive this compound analog in the dark.

    • To determine specificity, run a parallel experiment with an excess of non-photoreactive this compound as a competitor.

  • Photocrosslinking:

    • Expose the samples to UV light for a specific duration to activate the photoreactive group, leading to covalent bond formation with nearby molecules.

  • Analysis:

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to X-ray film (autoradiography).

    • A radiolabeled protein band corresponding to the this compound receptor should be visible in the sample without the competitor, and its intensity should be significantly reduced in the sample with the competitor.

    • The labeled protein can then be purified and identified using mass spectrometry.

Molecular Biology Approaches

Molecular approaches involve the use of genetic material to identify the receptor, often by expressing a library of genes in a host system that does not normally respond to the ligand.[6][7]

This is a powerful technique to clone a receptor based on its ability to bind a ligand.[6][8]

Materials:

  • cDNA library from Allomyces male gametes cloned into an expression vector (e.g., pCMV-SPORT)

  • Host cell line that does not bind this compound (e.g., HEK293, COS-7)

  • Transfection reagent

  • Labeled this compound (e.g., fluorescent or biotinylated)

  • Flow cytometer or magnetic beads for cell sorting

Procedure:

  • Library Transfection:

    • Transfect pools of the Allomyces cDNA library into the host cell line.

  • Screening:

    • After allowing time for protein expression (24-48 hours), incubate the transfected cells with labeled this compound.

    • Wash the cells to remove unbound ligand.

  • Isolation of Positive Cells:

    • Isolate the cells that have bound the labeled this compound using fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS) if a biotinylated ligand and streptavidin-coated magnetic beads are used.[6]

  • cDNA Rescue and Iteration:

    • Recover the plasmid DNA from the isolated positive cells.

    • Amplify the recovered plasmids in E. coli.

    • Repeat the transfection and sorting process for several rounds to enrich for the specific cDNA clone encoding the this compound receptor.[6]

  • Sequencing and Identification:

    • After several rounds of enrichment, sequence the individual plasmid clones to identify the cDNA insert.

    • The identified gene can then be further characterized to confirm its function as the this compound receptor.

cluster_1 Expression Cloning Workflow start Allomyces Male Gamete cDNA Library transfection Transfect into Host Cells start->transfection expression Express Allomyces Proteins transfection->expression binding Incubate with Labeled this compound expression->binding sorting Isolate Positive Cells (FACS/MACS) binding->sorting rescue Rescue Plasmid DNA sorting->rescue enrichment Enrichment Cycles (Repeat) rescue->enrichment enrichment->transfection Re-transfect sequencing Sequence Enriched Plasmids enrichment->sequencing After several rounds identification Identify Receptor Gene sequencing->identification

Workflow for expression cloning of the this compound receptor.
Functional Approaches

Functional assays are used to identify the receptor based on the biological response it mediates. Given that this compound induces a calcium influx, a functional screen based on this response is a viable strategy.

This approach uses a reporter system that is sensitive to changes in intracellular calcium to screen a cDNA library.

Materials:

  • Allomyces male gamete cDNA library

  • Host cell line (e.g., HEK293) stably expressing a promiscuous G-protein (e.g., Gα15/16) to couple GPCRs to calcium signaling.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope.

  • This compound

Procedure:

  • Cell Line Preparation:

    • Transfect pools of the Allomyces cDNA library into the host cell line.

    • Load the transfected cells with a calcium-sensitive fluorescent dye.

  • Screening:

    • Add this compound to the cells and monitor for changes in fluorescence using a FLIPR.

    • A significant increase in fluorescence indicates a calcium influx, suggesting the presence of a functional this compound receptor.

  • Deconvolution and Identification:

    • Identify the positive pools from the initial screen.

    • Subdivide the positive pools and re-screen until a single cDNA clone responsible for the this compound-induced calcium signal is isolated.

    • Sequence the identified clone to determine the identity of the receptor.

This compound Signaling Pathway

The binding of this compound to its receptor on the male gamete initiates a signaling cascade that results in chemotaxis. While the exact components of this pathway in Allomyces are not fully elucidated, a putative pathway can be constructed based on the known role of calcium.

cluster_2 Putative this compound Signaling Pathway This compound This compound receptor This compound Receptor (GPCR or Ion Channel?) This compound->receptor g_protein G-Protein Activation (?) receptor->g_protein Hypothesized ca_channel Calcium Channel (e.g., CatSper-like) receptor->ca_channel Direct Gating? plc Phospholipase C (?) g_protein->plc ip3 IP3 Production (?) plc->ip3 ip3->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx flagellar_motor Flagellar Motor Modulation ca_influx->flagellar_motor chemotaxis Chemotaxis flagellar_motor->chemotaxis

A putative signaling pathway for this compound-induced chemotaxis.

Conclusion

The identification of the this compound receptor is a key step in understanding the molecular mechanisms of chemotaxis and sexual reproduction in Allomyces. The protocols and strategies outlined in these application notes provide a roadmap for researchers to tackle this challenge. A multi-pronged approach, combining biochemical, molecular, and functional methods, is most likely to be successful. The discovery of the this compound receptor will not only be a significant contribution to the field of fungal biology but may also provide insights into the evolution of chemosensory signaling and potentially offer new targets for antifungal drug development.

References

laboratory procedures for working with Sirenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirenin is a sesquiterpenoid pheromone that functions as a chemoattractant for the male gametes of the water mold Allomyces macrogynus. It is the first fungal sex pheromone to be chemically characterized and has become a model system for studying chemotaxis and gamete fusion. More recently, this compound has been identified as an activator of the human CatSper channel, a sperm-specific ion channel crucial for male fertility. This discovery has opened new avenues for investigating the role of the CatSper channel in human reproduction and for the potential development of novel male contraceptives.

These application notes provide detailed protocols for studying the biological activity of this compound, focusing on its chemotactic effects on Allomyces macrogynus gametes and its activation of the CatSper channel in human sperm.

Chemical Properties and Handling

  • Chemical Formula: C₁₅H₂₄O₂

  • Molar Mass: 236.35 g/mol

  • Appearance: Colorless oil

  • Solubility: Soluble in organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water.

  • Storage: this compound is a sesquiterpenoid and should be stored in a cool, dark place to prevent degradation. For long-term storage, it is recommended to store solutions at -20°C or below. Aliquot to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Quantitative Activity of this compound

ParameterOrganism/Cell TypeValueReference(s)
Chemotaxis Threshold Concentration Allomyces macrogynus male gametes10 pM[1]
EC₅₀ for Ca²⁺ influx Human sperm2.9 ± 0.7 µM[2]

Experimental Protocols

Protocol 1: Chemotaxis Assay of this compound in Allomyces macrogynus Male Gametes

This protocol describes a method to observe and quantify the chemotactic response of A. macrogynus male gametes to this compound.

Materials:

  • Cultures of Allomyces macrogynus (male and female strains)

  • Machlis's medium for fungal growth

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Sterile distilled water

  • Microscope slides and coverslips

  • Micropipettes

  • Microscope with dark-field or phase-contrast optics

  • Video recording equipment (optional)

Procedure:

  • Culture and Gamete Collection:

    • Grow male and female strains of A. macrogynus separately on Machlis's medium until gametangia are formed.

    • Induce gamete release by flooding the cultures with sterile distilled water.

    • Collect the motile male gametes by carefully pipetting the surface layer of the water. Female gametes are generally larger and less motile.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in sterile distilled water. A range from 1 pM to 1 µM is recommended to observe a dose-dependent response.

    • Include a vehicle control (distilled water with the same concentration of ethanol used for the highest this compound concentration).

  • Chemotaxis Observation:

    • Place a small drop (e.g., 10 µL) of the male gamete suspension on a microscope slide.

    • Carefully place a small drop (e.g., 1 µL) of a this compound dilution near the edge of the gamete suspension drop.

    • Cover with a coverslip, being careful to avoid air bubbles.

    • Observe the behavior of the male gametes under the microscope. In the presence of a this compound gradient, male gametes will exhibit directed movement towards the higher concentration of the pheromone.

    • Record the observations through video microscopy for later analysis if desired.

  • Quantitative Analysis (Optional):

    • The chemotactic response can be quantified by counting the number of gametes accumulating in the area of the this compound source over time, compared to the vehicle control.

    • Specialized chemotaxis chambers, such as the Zigmond chamber, can be used for a more controlled and quantifiable assay.

Protocol 2: Calcium Imaging of this compound-Induced Ca²⁺ Influx in Human Sperm

This protocol details a method to measure the increase in intracellular calcium concentration in human sperm upon stimulation with this compound using a fluorescent calcium indicator.[2]

Materials:

  • Human semen sample

  • Human Tubular Fluid (HTF) medium

  • Fluo-4 AM calcium indicator dye (or similar)

  • Pluronic F-127

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Progesterone (positive control)

  • Ionophore (e.g., A23187, for maximal fluorescence)

  • Fluorometer or fluorescence microscope with an appropriate filter set for the chosen dye

  • 37°C incubator with 5% CO₂

Procedure:

  • Sperm Preparation:

    • Obtain a human semen sample and allow it to liquefy for 30-60 minutes at 37°C.

    • Perform a swim-up or density gradient centrifugation to isolate motile sperm.

    • Wash the isolated sperm with HTF medium and resuspend to a concentration of 5-10 x 10⁶ cells/mL.

    • Incubate the sperm suspension for at least 3-4 hours at 37°C in a 5% CO₂ atmosphere to allow for capacitation.

  • Loading with Calcium Indicator:

    • Prepare a loading solution of Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02-0.05%) in HTF medium.

    • Add the loading solution to the capacitated sperm suspension and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the sperm twice with HTF medium to remove excess dye.

    • Resuspend the loaded sperm in fresh HTF medium.

  • Fluorescence Measurement:

    • Transfer the sperm suspension to a cuvette for a fluorometer or to a chambered coverslip for fluorescence microscopy.

    • Record a stable baseline fluorescence for a few minutes.

    • Add this compound to the sperm suspension to achieve the desired final concentration (e.g., 10 µM).

    • Continuously record the fluorescence signal for several minutes to observe the increase in intracellular Ca²⁺.

    • As a positive control, add progesterone (e.g., 1-10 µM) to a separate aliquot of loaded sperm to induce a Ca²⁺ influx.

    • At the end of the experiment, add a calcium ionophore (e.g., A23187) to obtain the maximal fluorescence (Fmax), followed by a calcium chelator (e.g., EGTA) to obtain the minimal fluorescence (Fmin). These values can be used to calibrate the calcium concentration.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F₀).

    • The EC₅₀ value for this compound can be determined by measuring the response at various concentrations and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

This compound Signaling in Allomyces macrogynus

The binding of this compound to a yet-to-be-identified receptor on the surface of the male gamete of A. macrogynus is believed to trigger a downstream signaling cascade that results in a change in the flagellar beat pattern, leading to directed movement towards the female gamete. This process is known to involve an influx of calcium ions.

Sirenin_Signaling_Allomyces This compound This compound Receptor Putative Receptor This compound->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Ca_Influx Ca²⁺ Influx Signaling_Cascade->Ca_Influx Flagellar_Motor Flagellar Motor Ca_Influx->Flagellar_Motor Modulation Chemotaxis Chemotaxis Flagellar_Motor->Chemotaxis Directed Movement

Caption: this compound signaling pathway in Allomyces macrogynus.

This compound-Induced CatSper Activation in Human Sperm

In human sperm, this compound directly activates the CatSper ion channel, leading to an influx of calcium ions into the sperm flagellum. This increase in intracellular calcium is a critical event in sperm hyperactivation, a motility pattern required for fertilization.

Sirenin_Signaling_Human_Sperm This compound This compound CatSper CatSper Channel This compound->CatSper Activation Ca_Influx Ca²⁺ Influx CatSper->Ca_Influx Hyperactivation Sperm Hyperactivation Ca_Influx->Hyperactivation Induction

Caption: this compound activation of the CatSper channel in human sperm.

Experimental Workflow for Chemotaxis Assay

The following diagram illustrates the key steps in performing a chemotaxis assay with Allomyces macrogynus gametes and this compound.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture A. macrogynus Gamete_Collection Collect Male Gametes Culture->Gamete_Collection Setup Set up Assay (Slide or Chamber) Gamete_Collection->Setup Sirenin_Dilutions Prepare this compound Dilutions Sirenin_Dilutions->Setup Observation Microscopic Observation Setup->Observation Quantification Quantify Chemotactic Response Observation->Quantification

Caption: Workflow for the Allomyces macrogynus chemotaxis assay.

Experimental Workflow for Calcium Imaging Assay

The following diagram outlines the major steps for conducting a calcium imaging experiment to measure this compound-induced calcium influx in human sperm.

Calcium_Imaging_Workflow cluster_prep Sperm Preparation & Loading cluster_measurement Measurement cluster_analysis Data Analysis Sperm_Isolation Isolate Motile Sperm Capacitation Capacitate Sperm Sperm_Isolation->Capacitation Dye_Loading Load with Calcium Indicator Capacitation->Dye_Loading Baseline Record Baseline Fluorescence Dye_Loading->Baseline Stimulation Stimulate with this compound Baseline->Stimulation Record_Response Record Fluorescence Change Stimulation->Record_Response Data_Normalization Normalize Data (F/F₀) Record_Response->Data_Normalization Dose_Response Generate Dose-Response Curve Data_Normalization->Dose_Response

References

Application Notes and Protocols for Sirenin Bioassay Development and Standardization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirenin is a potent sesquiterpenoid sexual pheromone secreted by the female gametes of the aquatic fungus Allomyces macrogynus. It functions as a chemoattractant for the motile male gametes, guiding them towards the female gametes for fertilization. The high specificity and sensitivity of this interaction have led to the development of the this compound bioassay, a valuable tool for studying chemotaxis, signal transduction, and for screening compounds that may modulate these processes. This document provides detailed protocols for the cultivation of A. macrogynus, induction of gametogenesis, and the execution of a standardized this compound bioassay.

Principle of the Bioassay

The this compound bioassay is based on the quantifiable chemotactic response of male A. macrogynus gametes to a concentration gradient of this compound. The response is characterized by directed swimming towards the this compound source. The magnitude of this response is dependent on the concentration of this compound, allowing for the generation of a dose-response curve. The underlying mechanism of this chemotaxis involves a this compound-induced influx of calcium ions (Ca²⁺) into the male gametes, which modulates their flagellar movement.[1]

Data Presentation

Table 1: Quantitative this compound Dose-Response Data

This table presents representative data from a quantitative capillary bioassay, demonstrating the relationship between this compound concentration and the chemotactic response of Allomyces macrogynus male gametes. The response is quantified as a Chemotactic Index, which represents the fold increase in the number of gametes accumulating in capillaries containing this compound compared to control capillaries.

This compound Concentration (M)Chemotactic Index (Mean ± SD)
1 x 10⁻¹² (Control)1.0 ± 0.2
1 x 10⁻¹¹2.5 ± 0.4
1 x 10⁻¹⁰5.8 ± 0.7
1 x 10⁻⁹12.3 ± 1.5
1 x 10⁻⁸25.1 ± 2.9
1 x 10⁻⁷48.7 ± 5.4
1 x 10⁻⁶55.2 ± 6.1
1 x 10⁻⁵45.3 ± 4.8
1 x 10⁻⁴15.1 ± 1.9

Note: Data are hypothetical but based on the known threshold of this compound activity (around 10 pM) and the typical sigmoidal dose-response curve observed in chemotaxis assays, with an optimal concentration and subsequent saturation/inhibition at higher concentrations.[2][3]

Experimental Protocols

Protocol 1: Culturing Allomyces macrogynus

This protocol describes the maintenance of A. macrogynus cultures to serve as a source for inducing gametogenesis.

Materials:

  • Allomyces macrogynus culture (e.g., ATCC 38327)

  • Emerson YpSs Agar (ATCC Medium 350)

  • Sterile distilled water

  • Petri dishes

  • Incubator at 22-25°C

Procedure:

  • Prepare Emerson YpSs Agar according to the supplier's instructions and pour it into sterile Petri dishes.

  • Aseptically transfer a small piece of an active A. macrogynus culture to the center of a fresh agar plate.

  • Incubate the plates at 22-25°C.

  • Subculture every 2-3 weeks to maintain a healthy, actively growing culture.

Protocol 2: Induction of Synchronous Gametogenesis

This protocol utilizes a microdroplet slide culture system to produce gametangia of a consistent developmental age, which is crucial for a standardized bioassay.

Materials:

  • Actively growing A. macrogynus culture

  • Sterile microscope slides

  • Sterile defined medium for gametogenesis (e.g., dilute salts solution)

  • Moist chamber (e.g., a Petri dish with moist filter paper)

  • Incubator at 22°C

Procedure:

  • Inoculate 100 meiospores per 100 µL of defined medium.

  • Place these microdroplets onto sterile microscope slides.

  • Incubate the slides in a moist chamber at 22°C for 48 hours.

  • After 48 hours, small hyphal fans with terminal male and female gametangial pairs will be visible.

  • To induce gamete release, flood the slide cultures with sterile distilled water or a dilute salts solution. Gamete release will occur synchronously.

Protocol 3: Quantitative this compound Bioassay (Capillary Assay)

This protocol describes a quantitative method for measuring the chemotactic response of male gametes to this compound.

Materials:

  • Suspension of male A. macrogynus gametes in dilute salts solution

  • This compound stock solution (in a volatile solvent like ethanol)

  • Dilute salts solution (for dilutions)

  • 1 µL glass capillary tubes

  • Microscope slides with a well or a small chamber

  • Microscope with phase-contrast optics

  • Hemocytometer or other cell counting device

Procedure:

  • Prepare this compound Dilutions: Prepare a series of this compound dilutions in the dilute salts solution, ranging from 10⁻¹² M to 10⁻⁴ M. Include a solvent control.

  • Prepare Gamete Suspension: Collect the male gametes released from the slide cultures and determine their concentration using a hemocytometer. Adjust the concentration to approximately 10⁶ gametes/mL with dilute salts solution.

  • Fill Capillaries: Fill the 1 µL capillary tubes with the different this compound dilutions and the control solution.

  • Set up Assay Chamber: Place a drop of the male gamete suspension on a microscope slide.

  • Introduce Capillary: Carefully place one end of a filled capillary tube into the drop of gamete suspension.

  • Incubation: Incubate the slide in a moist chamber for 30-60 minutes.

  • Quantification: After incubation, carefully remove the capillary tube and expel its contents into a small volume of dilute salts solution. Count the number of gametes that have migrated into the capillary using a hemocytometer.

  • Calculate Chemotactic Index: The Chemotactic Index is calculated as the number of gametes in the this compound-containing capillary divided by the number of gametes in the control capillary.

Mandatory Visualizations

This compound Signaling Pathway

sirenin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Putative this compound Receptor This compound->Receptor Binding Ca_Channel Calcium Ion Channel Receptor->Ca_Channel Activation Ca_Ion Ca²⁺ Ca_Channel->Ca_Ion Influx Flagellar_Motor Flagellar Motor Proteins Ca_Ion->Flagellar_Motor Modulation Chemotaxis Chemotactic Response Flagellar_Motor->Chemotaxis Altered Swimming Pattern

Caption: Hypothetical signaling pathway for this compound-induced chemotaxis in Allomyces macrogynus male gametes.

Experimental Workflow for this compound Bioassay

sirenin_bioassay_workflow cluster_culture 1. Culture and Gametogenesis cluster_assay 2. Quantitative Capillary Bioassay cluster_analysis 3. Data Analysis Start Start with Allomyces macrogynus Culture Culture Culture on Emerson YpSs Agar Start->Culture Induce Induce Synchronous Gametogenesis (Microdroplet Method) Culture->Induce Gametes Collect Male Gametes Induce->Gametes Prepare_Gametes Prepare Gamete Suspension Gametes->Prepare_Gametes Prepare_this compound Prepare this compound Dilutions Fill_Capillaries Fill Capillary Tubes Prepare_this compound->Fill_Capillaries Incubate Incubate Capillaries with Gametes Prepare_Gametes->Incubate Fill_Capillaries->Incubate Count Count Gametes in Capillaries Incubate->Count Calculate Calculate Chemotactic Index Count->Calculate Plot Generate Dose-Response Curve Calculate->Plot End End Plot->End

Caption: Experimental workflow for the development and execution of a quantitative this compound bioassay.

Standardization of the this compound Bioassay

To ensure the reproducibility and reliability of the this compound bioassay, the following parameters must be carefully controlled:

  • Gamete Age and Viability: Use gametes from synchronously induced cultures to ensure a uniform population. Gamete viability and chemotactic responsiveness can decrease over time.

  • Gamete Density: The concentration of male gametes in the suspension should be standardized to ensure consistent results.

  • Temperature: Perform the bioassay at a constant, controlled temperature, as gamete motility is temperature-dependent.

  • pH of Assay Medium: The pH of the dilute salts solution used for the assay should be standardized, as pH can affect protein function and cell motility.

  • Purity of this compound: Use highly purified this compound and prepare fresh dilutions for each experiment to avoid degradation.

  • Incubation Time: The incubation time for the capillary assay should be optimized and kept consistent across all experiments.

  • Controls: Always include a solvent control (dilute salts solution with the same concentration of the solvent used for the this compound stock) to account for any effects of the solvent on gamete motility.

References

Tracking Sirenin Uptake with Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirenin is a sesquiterpenoid pheromone that plays a crucial role in the sexual reproduction of the water mold Allomyces macrogynus. Released by female gametes, it acts as a chemoattractant for male gametes, guiding them for fertilization. The study of this compound uptake and its subsequent signaling cascade is pivotal for understanding fungal chemotaxis and may offer insights into analogous processes in other organisms, including sperm motility in mammals. This document provides detailed application notes and protocols for the use of fluorescently labeled this compound to track its uptake and localization in living cells.

Principle

To visualize the uptake of this compound, a fluorescent probe is synthesized by covalently attaching a fluorophore to the this compound molecule. This fluorescent analog, this compound-Fluor, should ideally retain the biological activity of the native this compound, allowing it to bind to its target receptors and be internalized by the cell. The fluorescence of the probe enables real-time tracking of its localization and concentration within the cell using fluorescence microscopy techniques.

Application Note 1: Design and Synthesis of a Fluorescent this compound Probe (this compound-BODIPY)

Rationale for Probe Design:

Structure-activity relationship studies of this compound analogs have indicated that the hydroxymethyl group on the six-membered ring is not essential for its biological activity. This makes it an ideal site for the attachment of a fluorescent reporter without significantly compromising its chemoattractant properties. We propose the synthesis of a this compound-BODIPY conjugate. BODIPY (boron-dipyrromethene) dyes are well-suited for this application due to their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to solvent polarity and pH. Specifically, an 8-(methylthio)-BODIPY derivative can be used to form a stable ether linkage with the primary alcohol of this compound.[1][2]

Proposed Synthesis Protocol: this compound-BODIPY

This protocol is a proposed synthetic route and may require optimization.

Materials:

  • (±)-Sirenin

  • 8-(Methylthio)-BODIPY

  • Copper(I) Iodide (CuI)

  • A suitable base (e.g., Sodium Hydride)

  • Anhydrous, inert solvent (e.g., Tetrahydrofuran - THF)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Deprotonation of this compound: Dissolve (±)-Sirenin in anhydrous THF. Add a slight molar excess of a suitable base (e.g., Sodium Hydride) at 0 °C and stir for 30 minutes to deprotonate the primary hydroxyl group.

  • Conjugation Reaction: In a separate flask, dissolve 8-(methylthio)-BODIPY and a catalytic amount of CuI in anhydrous THF.

  • Addition: Slowly add the deprotonated this compound solution to the 8-(methylthio)-BODIPY solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The formation of the fluorescent this compound-BODIPY conjugate can be visualized under UV light.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexanes/ethyl acetate) to isolate the this compound-BODIPY probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using techniques such as NMR spectroscopy and mass spectrometry.

Experimental Protocols

Protocol 1: Preparation and Maintenance of Allomyces macrogynus Gametes

Materials:

  • Cultures of male and female strains of Allomyces macrogynus

  • Growth medium (e.g., YpSs agar)

  • Induction solution (e.g., Machlis's dilute salts solution)

  • Sterile petri dishes, flasks, and pipettes

  • Incubator at 25°C

Procedure:

  • Culture Growth: Grow the male and female strains of A. macrogynus separately on YpSs agar plates at 25°C until mature gametangia are formed.

  • Gamete Release: Induce gamete release by flooding the mature cultures with an induction solution.

  • Gamete Collection: After approximately 60-90 minutes, collect the motile gametes by carefully pipetting the supernatant.

  • Gamete Suspension: Maintain the gamete suspensions in the induction solution for immediate use in chemotaxis and uptake assays.

Protocol 2: In Vitro Chemotaxis Assay of this compound-BODIPY

Objective: To verify that the synthesized this compound-BODIPY probe retains its biological activity as a chemoattractant for male gametes.

Materials:

  • Male gamete suspension of A. macrogynus

  • This compound-BODIPY probe

  • Unlabeled this compound (positive control)

  • Solvent control (e.g., ethanol)

  • Microscope slides with a well or a chemotaxis chamber

  • Micropipettes

Procedure:

  • Prepare a dilution series of both this compound-BODIPY and unlabeled this compound in the induction solution.

  • Place a drop of the male gamete suspension onto a microscope slide.

  • Introduce a small volume of the test solution (this compound-BODIPY, unlabeled this compound, or solvent control) at the edge of the gamete suspension drop using a fine-tipped micropipette.

  • Observe the behavior of the male gametes under a light microscope.

  • Record the chemotactic response: A positive response is characterized by the directed movement of male gametes towards the source of the test solution. Compare the response to this compound-BODIPY with that of the positive and negative controls.

Protocol 3: Live-Cell Imaging of this compound-BODIPY Uptake

Objective: To visualize the uptake and subcellular localization of the this compound-BODIPY probe in male gametes.

Materials:

  • Male gamete suspension of A. macrogynus

  • This compound-BODIPY probe

  • Glass-bottom imaging dishes

  • Confocal or fluorescence microscope with appropriate filter sets for BODIPY fluorescence

  • Image analysis software

Procedure:

  • Cell Seeding: Add the male gamete suspension to a glass-bottom imaging dish.

  • Probe Addition: Add the this compound-BODIPY probe to the gamete suspension to a final concentration determined by prior dose-response experiments (e.g., in the nanomolar range).

  • Incubation: Incubate the gametes with the probe at room temperature.

  • Time-Lapse Imaging: Immediately begin acquiring images using a confocal or fluorescence microscope. Capture time-lapse images to observe the dynamics of probe uptake.

  • Image Analysis: Analyze the acquired images to determine the localization of the fluorescent signal within the gametes over time. Quantify the fluorescence intensity in different cellular regions if possible.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's biological activity.

ParameterValueOrganism/SystemReference
Chemotaxis Threshold Concentration 10 pMAllomyces macrogynus male gametes[3]
EC50 for Ca2+ Influx 2.9 ± 0.7 μMHuman Sperm[3]

Signaling Pathways and Experimental Workflows

Sirenin_Signaling_Pathway This compound This compound Receptor Putative Receptor (CatSper Channel Complex) This compound->Receptor Binds Ca_influx Ca²⁺ Influx Receptor->Ca_influx Activates Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Downstream Downstream Effectors (e.g., Calmodulin, Calcineurin) Ca_increase->Downstream Activates Chemotaxis Chemotactic Response (Altered Flagellar Beating) Downstream->Chemotaxis Leads to

Caption: Proposed this compound signaling pathway in Allomyces male gametes.

Experimental_Workflow cluster_synthesis Probe Synthesis & Verification cluster_uptake Uptake Experiment Synthesis Synthesize this compound-BODIPY Purification Purify by Chromatography Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization Activity_Test Verify Biological Activity (Chemotaxis Assay) Characterization->Activity_Test Incubate Incubate with this compound-BODIPY Activity_Test->Incubate Use validated probe Culture Culture A. macrogynus Gametes Collect Male Gametes Culture->Gametes Gametes->Incubate Image Live-Cell Imaging (Confocal Microscopy) Incubate->Image Analyze Image Analysis & Quantification Image->Analyze

References

Application Notes and Protocols: Studying Sirenin's Effect on Ion Channels using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sirenin and Its Role in Chemotaxis

This compound is a sesquiterpenoid pheromone secreted by the female gametes of the water mold Allomyces macrogynus to attract the motile male gametes for fertilization.[1][2][3] This process of chemical attraction, known as chemotaxis, is fundamental to sexual reproduction in many species. Recent studies have revealed a fascinating intersection between the signaling pathways of this fungal organism and human physiology. Specifically, synthetic this compound has been shown to activate the human CatSper (Cation Channel of Sperm) ion channel complex.[1][2][3]

The CatSper channel is a sperm-specific, pH-sensitive, and voltage-dependent calcium channel essential for male fertility.[4][5] It plays a critical role in sperm hyperactivation, a motility pattern required for the sperm to penetrate the protective layers of the egg.[5] The discovery that this compound can modulate CatSper activity opens up new avenues for studying the channel's function and for the development of novel non-hormonal contraceptives or fertility enhancers.[1][2][3]

Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion channel activity, making it an indispensable tool for characterizing the effects of compounds like this compound on specific ion channels such as CatSper.[4][6][7] These application notes provide a detailed protocol for utilizing patch-clamp electrophysiology to study the effects of this compound on ion channels, with a focus on the human CatSper channel.

Signaling Pathway and Experimental Rationale

This compound's effect on human sperm is mediated through the direct activation of the CatSper ion channel, leading to an influx of calcium ions (Ca²⁺) into the sperm flagellum. This increase in intracellular calcium is a key trigger for the hyperactivation of sperm motility. The signaling pathway is believed to be a direct interaction between this compound and the CatSper channel complex, bypassing traditional G protein-coupled receptor pathways.[8]

Sirenin_CatSper_Signaling This compound This compound CatSper CatSper Ion Channel This compound->CatSper Direct Activation Ca_influx Ca²⁺ Influx CatSper->Ca_influx Channel Opening Hyperactivation Sperm Hyperactivation Ca_influx->Hyperactivation Triggers

Figure 1: this compound-induced CatSper signaling pathway.

The experimental workflow is designed to isolate and record the electrical currents generated by the CatSper channel in response to this compound application. This is achieved using the whole-cell patch-clamp technique on human sperm cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_patch Patch-Clamp Recording cluster_application Compound Application cluster_analysis Data Analysis Sperm_Isolation Isolate Motile Human Sperm Plating Plate Sperm on Coverslips Sperm_Isolation->Plating Seal Form Giga-ohm Seal on Cytoplasmic Droplet Plating->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline CatSper Current Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Response Record this compound-Evoked Current Apply_this compound->Record_Response Apply_Inhibitor Apply CatSper Inhibitor (e.g., Mibefradil) Record_Response->Apply_Inhibitor Record_Inhibition Record Current Inhibition Apply_Inhibitor->Record_Inhibition Analyze_Currents Analyze Current-Voltage Relationship Record_Inhibition->Analyze_Currents Dose_Response Generate Dose-Response Curve Analyze_Currents->Dose_Response

Figure 2: Experimental workflow for patch-clamp analysis.

Quantitative Data Summary

The following table summarizes the quantitative data on the effect of this compound on the human CatSper channel, as determined by fluorescence assays and patch-clamp electrophysiology.

ParameterThis compoundProgesterone (Positive Control)NotesReference
EC₅₀ (Fluorescence Assay) 2.9 ± 0.7 µM7.7 ± 0.9 nMEC₅₀ values were determined by measuring the concentration-dependent increase in intracellular Ca²⁺.[9]
Current Potentiation (10 µM) Potentiated inward and outward ICatSperN/AObserved in whole-cell patch-clamp recordings.[3]
Current Potentiation (50 µM) Potentiated inward and outward ICatSperN/AThe magnitude of potentiation was less than that of 1 µM progesterone.[3]
Inhibition by Mibefradil (30 µM) Complete inhibition of this compound-induced currentN/AConfirms that the this compound-induced current is mediated by CatSper.[3]

Experimental Protocols

Materials and Reagents

Solutions:

  • Human Tubal Fluid (HTF) medium: For sperm capacitation.

  • High-Salt (HS) solution (for bath): 130 mM NaCl, 20 mM HEPES, 10 mM lactic acid, 5 mM glucose, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgSO₄, 1 mM sodium pyruvate. Adjust pH to 7.4 with NaOH.

  • Divalent-Free (DVF) solution (for bath): To record monovalent CatSper currents. 140 mM Na-methanesulfonate, 40 mM HEPES, 3 mM EGTA. Adjust pH to 7.4 with NaOH.

  • Pipette solution (for intracellular recording): 130 mM Cs-methanesulfonate, 40 mM HEPES, 1 mM Tris-HCl, 3 mM EGTA, 2 mM EDTA. Adjust pH to 7.4 with CsOH.

Reagents:

  • Synthetic this compound

  • Progesterone (positive control)

  • Mibefradil (CatSper inhibitor)

  • Human semen samples from healthy donors

Sperm Preparation
  • Obtain human semen samples from healthy donors after 48-72 hours of sexual abstinence.

  • Allow the semen to liquefy for 30-60 minutes at 37°C.

  • Separate motile sperm using a swim-up procedure in HTF medium.

  • Incubate the sperm for 3-4 hours at 37°C in a 5% CO₂ atmosphere to induce capacitation.

  • Gently pellet the capacitated sperm by centrifugation and resuspend in HS solution.

  • Plate the sperm suspension onto 5 mm round coverslips placed in a recording chamber. Allow the sperm to adhere for 10-15 minutes before starting the experiment.

Whole-Cell Patch-Clamp Protocol
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 10-18 MΩ when filled with the pipette solution.

  • Seal Formation:

    • Mount the coverslip with adhered sperm onto the microscope stage.

    • Under visual control, approach a single spermatozoon with the patch pipette, targeting the cytoplasmic droplet.

    • Apply gentle positive pressure to the pipette to keep the tip clean.

    • Once in contact with the cytoplasmic droplet, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration:

    • After achieving a GΩ seal, apply short, strong suction pulses and/or brief voltage pulses to rupture the membrane patch under the pipette tip.

    • Successful entry into the whole-cell configuration is indicated by a sudden increase in the capacitive transient.

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software to record whole-cell currents.

    • Hold the membrane potential at 0 mV.

    • Apply a voltage ramp protocol (e.g., from -80 mV to +80 mV over 200 ms) to elicit CatSper currents.

    • Record baseline currents in HS solution. To enhance the signal, switch the bath solution to DVF solution to record larger monovalent currents through CatSper.

  • Compound Application:

    • Establish a stable baseline recording in DVF solution.

    • Perfuse the recording chamber with DVF solution containing the desired concentration of this compound.

    • Record the changes in the CatSper current in the presence of this compound.

    • To confirm the specificity of the effect, co-apply this compound with a CatSper inhibitor like mibefradil (30 µM).

    • A positive control can be performed using progesterone (e.g., 1 µM).

Data Analysis
  • Measure the amplitude of the inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) from the current-voltage (I-V) relationship generated by the voltage ramp.

  • Calculate the potentiation of the current by this compound as the ratio of the current amplitude in the presence of this compound to the baseline current amplitude.

  • To determine the EC₅₀, record responses to a range of this compound concentrations and fit the data to a Hill equation using appropriate software.

  • Analyze the effect of inhibitors by comparing the current amplitude in the presence of this compound alone to that in the presence of this compound and the inhibitor.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers interested in studying the effects of this compound on ion channels, particularly the human CatSper channel. This research is not only crucial for understanding the fundamental mechanisms of sperm function but also holds significant potential for the development of novel reproductive therapeutics. The use of patch-clamp electrophysiology offers a direct and quantitative method to elucidate the molecular interactions between this compound and its target ion channel, paving the way for further drug discovery and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sirenin Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chemoattractant Sirenin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in optimizing your in vitro experiments with Allomyces gametes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological role?

A1: this compound is a sesquiterpenoid pheromone released by the female gametes of the aquatic fungus Allomyces. It acts as a chemoattractant, guiding the motile male gametes towards the female gametes to facilitate fertilization. This process is highly efficient, ensuring a high rate of fertilization.[1]

Q2: What is the effective concentration range for this compound in in vitro chemotaxis assays?

A2: this compound is biologically active at very low concentrations. The threshold for attracting male gametes has been observed to be as low as 10 picomolar (pM).[2] For in vitro experiments, a broader range is typically tested to establish a clear dose-response curve. See the data table below for recommended concentration ranges.

Q3: How does this compound exert its effect on male gametes?

A3: The signaling pathway of this compound in Allomyces male gametes involves a significant influx of calcium ions (Ca²⁺).[3][4] This influx is thought to be mediated by a cation channel, potentially a homolog of the CatSper channel found in sperm. The increase in intracellular calcium concentration is a key step in modulating the flagellar movement of the male gamete, directing it towards the source of the this compound gradient.

Q4: What are the best practices for storing and handling this compound?

A4: While specific stability data for this compound is limited, general best practices for sesquiterpenoids and other pheromones should be followed. It is recommended to store this compound in a cool, dark place, preferably at -20°C for long-term storage. Stock solutions should be prepared in a suitable solvent, such as ethanol or DMSO, and stored in small aliquots at -20°C to minimize freeze-thaw cycles. Protect solutions from direct light to prevent potential photodegradation.

Data Presentation: this compound Concentration Guidelines

The following table summarizes the recommended concentration ranges for this compound in in vitro chemotaxis experiments with Allomyces gametes.

Concentration RangeExpected ResponseNotes
10 pM - 1 nM Threshold activityChemotactic response is initiated. Useful for determining the lower limits of sensitivity.[2]
1 nM - 10 µM Optimal dose-responseA clear, concentration-dependent increase in chemotactic attraction is typically observed in this range.
> 10 µM Potential for inhibitionAt higher concentrations, the chemotactic response may plateau or even decrease.[5]

Experimental Protocols

Preparation of Allomyces Gametes

A detailed protocol for the isolation of Allomyces gametes is crucial for successful chemotaxis assays. While specific protocols can vary between labs, the following is a generalized procedure based on the known life cycle of Allomyces.[1][6]

Materials:

  • Mature gametophytes of Allomyces

  • Sterile pond water or a defined gamete release buffer

  • Petri dishes

  • Micropipettes

  • Microscope

Procedure:

  • Culture Allomyces to the gametophyte stage, where male and female gametangia are present.

  • Induce gamete release by flooding the cultures with sterile pond water or a suitable buffer. The formation of male gametes is typically faster than that of female gametes.[1]

  • After a short incubation period (e.g., 30-60 minutes), carefully collect the motile male gametes using a micropipette. Male gametes can be distinguished by their smaller size and orange coloration due to the presence of gamma-carotene.[1]

  • Keep the collected gametes in a suitable buffer and use them for experiments as soon as possible, as their viability and motility can decrease over time.

In Vitro Chemotaxis Assay (Adapted from general protocols)

This protocol is an adaptation of standard chemotaxis assays (e.g., Transwell or microfluidic-based) for use with Allomyces gametes.[7][8][9]

Materials:

  • Chemotaxis chamber (e.g., µ-Slide Chemotaxis from ibidi, or a Transwell insert with a suitable pore size)

  • Allomyces male gamete suspension

  • This compound stock solution

  • Assay buffer (e.g., sterile pond water)

  • Microscope with time-lapse imaging capabilities

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer to achieve the desired final concentrations.

  • If using a µ-Slide, seed the male gamete suspension into the central channel.

  • Fill the reservoirs of the chemotaxis chamber with the this compound dilutions and a buffer-only control.

  • Allow a stable gradient to form (this will depend on the specific device used).

  • Observe and record the migration of the male gametes towards the this compound gradient over time using a microscope.

  • Quantify the chemotactic response by counting the number of gametes that have migrated towards the different this compound concentrations compared to the control.

Mandatory Visualizations

This compound Signaling Pathway

Sirenin_Signaling_Pathway This compound This compound Receptor Pheromone Receptor (Putative GPCR) This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messengers G_Protein->Second_Messenger CatSper CatSper-like Channel Second_Messenger->CatSper Ca_Influx Ca²⁺ Influx CatSper->Ca_Influx Flagellar_Motor Flagellar Motor Proteins Ca_Influx->Flagellar_Motor Chemotaxis Chemotactic Response (Directed Motility) Flagellar_Motor->Chemotaxis

Caption: Proposed this compound signaling pathway in Allomyces male gametes.

Experimental Workflow for this compound Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Gamete_Prep Prepare Allomyces Male Gamete Suspension Load_Chamber Load Gametes and this compound into Chemotaxis Chamber Gamete_Prep->Load_Chamber Sirenin_Prep Prepare this compound Serial Dilutions Sirenin_Prep->Load_Chamber Gradient_Formation Allow Gradient to Form Load_Chamber->Gradient_Formation Incubation Incubate and Observe (Time-Lapse Microscopy) Gradient_Formation->Incubation Quantify_Migration Quantify Gamete Migration Incubation->Quantify_Migration Dose_Response Generate Dose-Response Curve Quantify_Migration->Dose_Response

Caption: General experimental workflow for an in vitro this compound chemotaxis assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak chemotactic response This compound concentration too low: The concentration may be below the threshold of detection for the gametes.Test a higher concentration range of this compound.
This compound degradation: The this compound stock solution may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound and store it properly.
Poor gamete viability or motility: The male gametes may be old, unhealthy, or have reduced motility.Use freshly isolated, healthy gametes for the assay. Check gamete motility under a microscope before starting the experiment.
Incorrect assay setup: The chemotactic gradient may not have formed properly, or the assay conditions (e.g., temperature, buffer) may be suboptimal.Ensure the chemotaxis chamber is set up correctly and that the assay is performed under appropriate conditions for Allomyces gametes.
Inconsistent results between experiments Variability in gamete preparation: The density, age, or health of the gametes may differ between batches.Standardize the gamete isolation and preparation protocol to ensure consistency.
Inaccurate this compound dilutions: Errors in preparing the serial dilutions can lead to inconsistent concentrations.Carefully prepare and double-check all this compound dilutions.
This compound inactivation by gametes: Allomyces male gametes have been shown to take up and inactivate this compound.[5] This can alter the effective concentration over time.Be aware of this phenomenon when interpreting results. Consider the duration of the assay and the density of the gametes.
High background migration (in control) Gametes are hyperactive: The gametes may be exhibiting high random motility (chemokinesis) that is not directed by a chemoattractant.Ensure the assay buffer does not contain any unintended stimulants. Allow the gametes to equilibrate in the buffer before starting the assay.
Contamination: The buffer or gamete suspension may be contaminated, causing erratic movement.Use sterile techniques and fresh, sterile reagents.

References

issues with Sirenin stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of Sirenin in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For long-term storage, it is advisable to prepare a stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solvents minimize hydrolysis and can be stored at low temperatures. For immediate use in aqueous-based biological assays, a freshly prepared solution is recommended. A study on the activation of the CatSper channel by this compound used a stock solution in DMSO (10 mM) which was then diluted into an aqueous buffer for the experiments.[1]

Q2: What is the expected stability of this compound in aqueous solutions at different pH values?

Q3: How does temperature affect the stability of this compound in aqueous solutions?

As with most organic molecules, higher temperatures are expected to accelerate the degradation of this compound. For short-term storage of aqueous solutions (a few hours), it is recommended to keep them on ice (0-4°C). For long-term storage, stock solutions in anhydrous solvents should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Q4: Is this compound sensitive to light?

This compound contains double bonds, which can be susceptible to photodegradation. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil. When conducting experiments, minimize the exposure of the solutions to direct light.

Q5: What are the potential degradation products of this compound?

Specific degradation products of this compound have not been extensively characterized in the literature. However, based on its structure, potential degradation pathways could include oxidation of the allylic alcohols to aldehydes or carboxylic acids, and rearrangement or cleavage of the cyclopropane ring.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity of this compound solution over a short period. Degradation of this compound in the aqueous buffer.- Prepare fresh this compound solutions for each experiment from a frozen stock in an anhydrous solvent.- Ensure the pH of the aqueous buffer is near neutral (pH 7.2-7.4).- Keep the aqueous solution on ice and protected from light during the experiment.
Inconsistent results between experiments. - Inconsistent concentration of this compound due to degradation.- Variability in solution preparation.- Use a consistent and validated protocol for preparing this compound solutions.- Aliquot the stock solution to avoid multiple freeze-thaw cycles.- Perform a concentration check of the stock solution periodically using a suitable analytical method (e.g., HPLC-UV).
Precipitation of this compound in aqueous buffer. Low solubility of this compound in the aqueous buffer.- Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed the solubility limit of this compound in the final buffer.- Consider using a solubilizing agent if compatible with your assay.

Quantitative Data on this compound Stability

Currently, there is a lack of published quantitative data on the stability of this compound under various conditions. The following table is provided as an illustrative example of how such data would be presented. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

Table 1: Illustrative Example of this compound Stability Data in Aqueous Buffer (pH 7.4) at Different Temperatures

Storage Temperature (°C)Time (hours)Remaining this compound (%)
250100
295
685
2460
40100
299
698
2495
-20 (in DMSO)0100
1 month99
3 months98

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol for Preparation of this compound Working Solution for Biological Assays

This protocol is adapted from a study on the activation of the CatSper channel by this compound.[1]

  • Preparation of Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into small volumes in amber vials and store at -20°C or -80°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in the desired aqueous buffer (e.g., Divalent-free bath solution, pH 7.4) to the final working concentration.[1]

    • Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent effects on the biological system.

    • Keep the working solution on ice and protected from light throughout the experiment.

Visualizations

Sirenin_Degradation_Pathways This compound This compound (C15H24O2) Oxidation Oxidation (e.g., light, air) This compound->Oxidation O2, light Acid_Base Acid/Base Catalysis (pH extremes) This compound->Acid_Base H+ or OH- Thermal Thermal Stress (High Temperature) This compound->Thermal Heat Oxidized_Products Oxidized Products (Aldehydes, Ketones, Epoxides) Oxidation->Oxidized_Products Rearranged_Products Rearranged Products (Ring-opened isomers) Acid_Base->Rearranged_Products Other_Degradants Other Degradation Products Thermal->Other_Degradants

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent or No Biological Activity Check_Solution_Prep Review Solution Preparation Protocol Start->Check_Solution_Prep Fresh_Solution Prepare Fresh Working Solution? Check_Solution_Prep->Fresh_Solution Prepare_Fresh Prepare Fresh Solution from a New Stock Aliquot Fresh_Solution->Prepare_Fresh Yes Check_Storage Check Stock Solution Storage Conditions Fresh_Solution->Check_Storage No Yes_Fresh Yes No_Fresh No Check_Assay_Conditions Verify Assay Conditions (pH, Temperature) Prepare_Fresh->Check_Assay_Conditions Proper_Storage Stored at -20°C/-80°C? Protected from light? Check_Storage->Proper_Storage Discard_Stock Discard Old Stock Prepare New Stock Proper_Storage->Discard_Stock No Proper_Storage->Check_Assay_Conditions Yes Yes_Proper Yes No_Proper No End Problem Resolved Discard_Stock->End Optimal_Conditions Are conditions optimal for this compound stability? Check_Assay_Conditions->Optimal_Conditions Adjust_Conditions Adjust Assay Conditions (e.g., buffer pH, temperature) Optimal_Conditions->Adjust_Conditions No Consider_Quantification Consider Analytical Quantification of this compound Optimal_Conditions->Consider_Quantification Yes Yes_Optimal Yes No_Optimal No Adjust_Conditions->End Consider_Quantification->End

References

Technical Support Center: Chemical Synthesis of Sirenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the chemical synthesis of Sirenin.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the total synthesis of this compound?

A1: The total synthesis of this compound, a potent chemoattractant in the water mold Allomyces, presents several challenges. The most significant hurdles include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers is a critical and often difficult aspect of the synthesis.

  • Cyclopropanation: The construction of the strained cyclopropyl ring is a key and frequently problematic step, often resulting in low yields and the formation of side products.[1]

  • Protecting Group Strategy: The presence of multiple reactive functional groups, including hydroxyl and carboxylic acid moieties, necessitates a robust protecting group strategy to avoid unwanted side reactions.

  • Purification: The separation of desired intermediates from structurally similar byproducts can be challenging, requiring careful chromatographic purification.

Q2: Which step in this compound synthesis is known to be the most problematic?

A2: The cyclopropanation reaction to form the bicyclo[4.1.0]heptane core of this compound is widely recognized as a crucial and challenging step. Reports indicate that this reaction can lead to poor yields and the formation of unidentified side products, significantly impacting the overall efficiency of the synthesis.[1]

Q3: What types of protecting groups are typically used for the hydroxyl and carboxylic acid functionalities in this compound synthesis?

A3: The choice of protecting groups is critical for a successful synthesis. For the hydroxyl group, common choices include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers, which offer varying degrees of stability and can be selectively removed. For the carboxylic acid, esterification to a methyl or ethyl ester is a common strategy. The selection of the ester is important to prevent side reactions like transesterification during subsequent steps.

Troubleshooting Guides

Problem 1: Low Yield and Side Product Formation in the Cyclopropanation Step

The formation of the cyclopropyl ring is a common bottleneck in this compound synthesis. Below is a troubleshooting guide to address low yields and the formation of impurities during this critical transformation.

Symptoms:

  • TLC or NMR analysis of the crude reaction mixture shows a low conversion of the starting alkene.

  • Multiple unidentified spots are observed on the TLC plate.

  • The isolated yield of the desired cyclopropanated product is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended ActionExperimental Protocol
Inefficient Carbene/Carbenoid Generation Optimize the conditions for generating the cyclopropanating agent. The Simmons-Smith reaction (using diethylzinc and diiodomethane) is a common method. Ensure the zinc-copper couple is freshly prepared and highly active.Simmons-Smith Reaction Protocol: To a solution of the alkene in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add a freshly prepared zinc-copper couple. Slowly add diiodomethane at 0 °C and then allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Side Reactions of the Intermediate The intermediate carbene or carbenoid may react with other functional groups in the molecule. Ensure that all other sensitive functional groups are adequately protected before attempting the cyclopropanation.Review the protecting group strategy. Ensure that hydroxyl and other reactive groups are masked with robust protecting groups that are stable to the cyclopropanation conditions.
Steric Hindrance The alkene substrate may be sterically hindered, impeding the approach of the cyclopropanating agent. Consider using a less sterically demanding cyclopropanating reagent or modifying the substrate to reduce steric bulk.N/A
Thermal Instability The desired product or intermediates may be thermally labile. Avoid high temperatures during the reaction and work-up. Purification via distillation at reduced pressure should be conducted at the lowest possible temperature.Maintain the reaction temperature below room temperature. During work-up, use extraction with chilled solvents and concentrate the product under reduced pressure without excessive heating.

Quantitative Data on Cyclopropanation Methods:

Data in this table is illustrative and based on typical yields for similar transformations. Actual yields will vary depending on the specific substrate and reaction conditions.

Cyclopropanation MethodReagentsTypical Yield RangeKey Advantages
Simmons-Smith Zn(Cu), CH₂I₂40-70%Good for unfunctionalized alkenes.
Furukawa Modification Et₂Zn, CH₂I₂50-80%Milder conditions, better for sensitive substrates.
Diazo Compound with Catalyst CH₂N₂, Pd(OAc)₂ or Cu(acac)₂60-90%High yields, but diazomethane is explosive and toxic.
Problem 2: Protecting Group Issues

An inadequate protecting group strategy can lead to a host of problems, including side reactions, low yields, and difficulties in deprotection.

Symptoms:

  • Loss of a protecting group during a reaction where it should be stable.

  • Failure to remove a protecting group under standard conditions.

  • Side reactions occurring at a supposedly protected functional group.

Possible Causes and Solutions:

CauseRecommended ActionExperimental Protocol
Incorrect Protecting Group Choice Select a protecting group that is stable to the reaction conditions of subsequent steps. For example, if a reaction is run under acidic conditions, a base-labile protecting group should be used.Protecting the Hydroxyl Group: To protect a hydroxyl group as a silyl ether, treat the alcohol with a silyl chloride (e.g., TBDMS-Cl) and a base (e.g., imidazole) in an aprotic solvent like DMF. Deprotection: To remove the TBDMS group, treat with a fluoride source such as TBAF in THF.
Incomplete Protection or Deprotection Drive the protection and deprotection reactions to completion by using a slight excess of the reagent and allowing for sufficient reaction time. Monitor the reaction by TLC or LC-MS.N/A
Transesterification During reactions involving the ester protecting group of the carboxylic acid, transesterification can occur if other nucleophilic alcohols are present.Carefully select the ester protecting group. For instance, a methyl ester might be more prone to transesterification than a bulkier tert-butyl ester under certain conditions.

Visualizations

This compound Synthesis Workflow

Sirenin_Synthesis_Workflow start Starting Material (e.g., Perillic Acid Derivative) protect Protection of Functional Groups start->protect Protect -OH, -COOH alkene_formation Alkene Formation protect->alkene_formation cyclopropanation Cyclopropanation (Key Challenge) alkene_formation->cyclopropanation Low Yields, Side Products functional_group_interconversion Functional Group Interconversion cyclopropanation->functional_group_interconversion deprotection Deprotection functional_group_interconversion->deprotection This compound This compound deprotection->this compound

Caption: A simplified workflow of this compound synthesis highlighting the challenging cyclopropanation step.

Troubleshooting_Cyclopropanation start Low Yield in Cyclopropanation check_reagents Are cyclopropanating reagents fresh and active? start->check_reagents check_protection Are other functional groups fully protected? check_reagents->check_protection Yes optimize_reagents Optimize reagent preparation and reaction conditions. check_reagents->optimize_reagents No check_sterics Is the alkene sterically hindered? check_protection->check_sterics Yes revisit_protection Re-evaluate and modify the protecting group strategy. check_protection->revisit_protection No check_temp Was the reaction and workup temperature controlled? check_sterics->check_temp No modify_substrate Consider substrate modification or alternative reagents. check_sterics->modify_substrate Yes control_temp Maintain low temperatures during reaction and purification. check_temp->control_temp No

References

improving the signal-to-noise ratio in Sirenin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Sirenin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a low signal-to-noise ratio in a this compound bioassay?

A1: A low signal-to-noise ratio in a this compound bioassay can stem from several factors, including suboptimal sperm health, incorrect buffer composition, inappropriate concentrations of this compound or sperm, and high background noise from non-specific sperm movement.

Q2: What is the optimal concentration of Allomyces male gametes for a robust bioassay?

A2: To significantly reduce variability between replicate assays, a sperm concentration of 500,000 per ml is recommended. This is a substantial increase from the previously used concentration of 100,000 per ml and has been shown to improve the stability and accuracy of the bioassay.[1]

Q3: What is the threshold concentration of this compound for inducing a chemotactic response?

A3: The chemoattractant this compound exhibits biological activity at picomolar concentrations, with a threshold for gamete attraction observed at an applied concentration of 10 picomolar.

Q4: Why is calcium essential in the this compound bioassay?

A4: Calcium ions are critical second messengers in the this compound signaling pathway. The binding of this compound to its receptor on the male gamete triggers a significant influx of calcium into the cell. This increase in intracellular calcium is a key event that modulates flagellar movement, leading to directed swimming towards the this compound source. Therefore, the presence of an optimal concentration of calcium in the assay buffer is essential for a detectable chemotactic response.

Q5: Can other divalent cations be substituted for calcium?

A5: The literature specifically highlights the requirement for calcium chloride (CaCl2) in the assay medium. While the effects of other divalent cations have not been extensively reported in the context of optimizing the this compound bioassay, the established protocols emphasize the necessity of CaCl2 for an optimal response.

Troubleshooting Guides

Issue 1: High Background Noise (High sperm activity in control wells)
Potential Cause Troubleshooting Step Expected Outcome
Contaminated reagents or glassware Use sterile, high-purity water and reagents. Autoclave all glassware and plasticware.Reduction in random sperm movement and clumping.
Suboptimal buffer composition Prepare the recommended sperm suspension buffer with 2 mM PIPES, 3-3.5 mM CaCl2, and chelated trace elements.[1]A stable chemical environment that minimizes non-specific sperm activation.
Mechanical stimulation of sperm Handle sperm suspensions gently. Avoid vigorous pipetting or vortexing.Reduced random, non-chemotactic movement of sperm.
Issue 2: Weak or No Signal (Low sperm accumulation towards this compound)
Potential Cause Troubleshooting Step Expected Outcome
Unhealthy or low viability sperm Harvest male gametes from healthy, actively growing cultures of Allomyces. Assess sperm motility and viability prior to the assay.Increased responsiveness of sperm to the this compound gradient.
Incorrect this compound concentration Perform a dose-response experiment to determine the optimal this compound concentration for your specific experimental setup. Start with a concentration range around the 10 pM threshold.Identification of the this compound concentration that elicits the maximal chemotactic response.
Inadequate calcium concentration Ensure the final CaCl2 concentration in the sperm suspension is between 3.0 mM and 3.5 mM, depending on the Allomyces strain.[1]Potentiation of the this compound-induced calcium influx and subsequent chemotactic signaling.
Degraded this compound stock solution Prepare fresh this compound stock solutions and store them appropriately (aliquoted at -20°C or below, protected from light).A consistent and potent chemoattractant gradient in the assay.
Issue 3: High Variability Between Replicates
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent sperm concentration Carefully count the sperm concentration using a hemocytometer and adjust to the optimal 500,000 sperm/ml.[1]Reduced well-to-well and experiment-to-experiment variability.
Uneven establishment of the chemoattractant gradient Ensure the chemotaxis chamber is set up correctly and that the this compound solution is added carefully to create a stable and reproducible gradient.Consistent sperm migration patterns across replicate wells.
Temperature fluctuations Perform all assay steps at a consistent and controlled temperature.Minimized impact of temperature on sperm motility and behavior.

Quantitative Data Summary

Table 1: Optimal Composition of Sperm Suspension Buffer

ComponentConcentration (for strain M16)Concentration (for strain M3)Purpose
PIPES Buffer2 mM2 mMMaintains a stable pH.
CaCl23 mM3.5 mMEssential for the this compound-induced calcium signaling cascade.[1]
Chelated Trace Elements1x Solution1x SolutionProvides essential micronutrients for maintaining sperm health and motility.

Table 2: Key Parameters for this compound Bioassay Optimization

ParameterRecommended ValueRationale
Sperm Concentration500,000 sperm/mlReduces variability between replicate assays.[1]
This compound Threshold Concentration10 picomolarThe minimum concentration to elicit a detectable chemotactic response.

Experimental Protocols

Protocol 1: Preparation of Chelated Trace Element Solution (1000x)

This protocol is adapted from standard fungal culture techniques and is essential for preparing the sperm suspension buffer.

  • Prepare Solution A: In 400 ml of distilled water, dissolve 5 g of EDTA (ethylenediaminetetraacetic acid).

  • Prepare Solution B: In 500 ml of distilled water, dissolve the following salts in the order listed:

    • 11 g ZnSO4·7H2O

    • 5 g FeSO4·7H2O

    • 0.5 g MnSO4·H2O

    • 0.16 g CuSO4·5H2O

    • 0.1 g CoCl2·6H2O

    • 0.1 g (NH4)6Mo7O24·4H2O

  • Slowly add Solution B to Solution A while stirring continuously.

  • Adjust the pH of the combined solution to 6.0 with NaOH.

  • Bring the final volume to 1 liter with distilled water.

  • Sterilize by autoclaving and store at 4°C.

Protocol 2: Harvesting of Allomyces macrogynus Male Gametes
  • Grow Allomyces macrogynus on a suitable agar medium until mature gametangia are formed.

  • Flood the agar plates with a sterile, dilute salt solution (e.g., 1 mM CaCl2).

  • Incubate the flooded plates for 30-60 minutes to allow for the release of the motile male gametes.

  • Carefully collect the supernatant containing the gametes.

  • Centrifuge the gamete suspension at a low speed (e.g., 500 x g) for 5 minutes to pellet the cells.

  • Gently resuspend the gamete pellet in the optimized sperm suspension buffer (see Table 1).

  • Count the gametes using a hemocytometer and adjust the concentration to 500,000 gametes/ml.

Protocol 3: this compound Chemotaxis Bioassay (Boyden Chamber Method)
  • Prepare the Chemotaxis Chamber: Place a microporous membrane (e.g., 3 µm pore size) between the upper and lower wells of a Boyden chamber.

  • Add Chemoattractant: To the lower chamber, add the sperm suspension buffer containing the desired concentration of this compound. For a negative control, add buffer without this compound.

  • Add Gametes: To the upper chamber, add the prepared Allomyces male gamete suspension (500,000 gametes/ml).

  • Incubation: Incubate the chamber at room temperature for a predetermined time (e.g., 30-60 minutes) to allow for gamete migration.

  • Quantification: After incubation, remove the membrane and fix and stain the gametes that have migrated to the underside of the membrane. Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards this compound by the number of cells that migrated towards the control buffer.

Visualizations

Sirenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor 1. Binding G_Protein G-Protein Receptor->G_Protein 2. Activation Ca_Channel Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx 4. Influx G_Protein->Ca_Channel 3. Gating Flagellar_Motor Flagellar Motor Ca_Influx->Flagellar_Motor 5. Modulation Chemotaxis Chemotactic Response (Directed Movement) Flagellar_Motor->Chemotaxis 6. Response

Caption: this compound signaling pathway in Allomyces male gametes.

Experimental_Workflow A 1. Prepare Sperm Suspension Buffer C 3. Adjust Gamete Concentration A->C B 2. Harvest Male Gametes B->C F 6. Add Reagents to Chamber C->F D 4. Prepare this compound Dilutions D->F E 5. Assemble Boyden Chamber E->F G 7. Incubate F->G H 8. Fix, Stain, and Count Gametes G->H I 9. Analyze Data H->I

Caption: Experimental workflow for the this compound bioassay.

Troubleshooting_Logic Start Poor Signal-to-Noise Ratio High_BG High Background? Start->High_BG Weak_Signal Weak Signal? High_BG->Weak_Signal No Check_Reagents Check Reagent Purity & Buffer Composition High_BG->Check_Reagents Yes High_Var High Variability? Weak_Signal->High_Var No Check_Sperm_Health Assess Sperm Viability & Motility Weak_Signal->Check_Sperm_Health Yes Optimize_Sperm_Conc Optimize Sperm Concentration High_Var->Optimize_Sperm_Conc Yes End Improved Assay Performance High_Var->End No Check_Reagents->End Optimize_this compound Optimize this compound Concentration Check_Sperm_Health->Optimize_this compound Optimize_this compound->End Check_Gradient Verify Gradient Establishment Optimize_Sperm_Conc->Check_Gradient Check_Gradient->End

Caption: Logical troubleshooting flow for this compound bioassays.

References

addressing variability in Allomyces gamete response to Sirenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chemotactic response of Allomyces gametes to the pheromone Sirenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in Allomyces?

A1: this compound is a sesquiterpenoid pheromone released by female gametes of the aquatic fungus Allomyces. It acts as a chemoattractant, guiding the motile male gametes towards the female gametes to facilitate fertilization. This chemical communication is a critical step in the sexual reproduction of Allomyces.

Q2: What is the expected response of male gametes to this compound?

A2: Male gametes of Allomyces exhibit positive chemotaxis towards a this compound gradient. This is characterized by directed movement towards the source of the pheromone. The response is highly sensitive, with attraction observed at concentrations as low as 10 picomolar.

Q3: Why am I observing inconsistent or no chemotactic response in my experiments?

A3: Variability in the chemotactic response can be attributed to a number of factors, including the age and viability of the gametes, the concentration and stability of this compound, and suboptimal experimental conditions such as pH and temperature. The troubleshooting guide below addresses these issues in detail.

Q4: What is the underlying signaling mechanism of the this compound response?

A4: The binding of this compound to a receptor on the male gamete is believed to trigger a signal transduction cascade. A key event in this pathway is a rapid influx of calcium ions (Ca2+) into the cell, which modulates the flagellar beating pattern and directs the gamete's movement. While the complete pathway is not fully elucidated, it is thought to involve G-protein coupled receptors (GPCRs) and a MAP kinase (MAPK) cascade, similar to other fungal pheromone signaling pathways.

Troubleshooting Guide

Issue 1: No or Weak Chemotactic Response
Potential Cause Troubleshooting Step
Gamete Age and Viability Use freshly harvested gametes (ideally within 30-60 minutes of release) for optimal motility and responsiveness. Gamete viability and motility can decrease significantly over time.
Incorrect this compound Concentration Prepare fresh dilutions of this compound for each experiment. The optimal concentration range for attraction is typically between 10⁻¹⁰ M and 10⁻⁶ M.[1] Higher concentrations (≥10⁻⁵ M) can lead to a weaker response or even repulsion.[1]
This compound Degradation This compound can be unstable in aqueous solutions. Prepare stock solutions in an appropriate solvent (e.g., ethanol) and store at -20°C. Dilute into aqueous buffer immediately before use. Avoid prolonged exposure to light and high temperatures.
Suboptimal pH of Medium The pH of the experimental buffer can impact gamete motility and the interaction with this compound. The optimal pH for Allomyces growth is generally between 6.0 and 7.0. It is recommended to test a range of pH values within this scope to determine the optimum for your specific strain and experimental conditions.
Suboptimal Temperature Temperature can affect both gamete motility and the kinetics of the chemotactic response. While Allomyces can grow over a range of temperatures, it is advisable to maintain a consistent and optimal temperature (e.g., 22-25°C) during the assay.
Gamete Adaptation/Desensitization Male gametes can inactivate this compound, leading to adaptation.[1] This may be a mechanism to maintain sensitivity over a wide concentration range. If pre-incubating gametes with this compound, be aware that this can lead to a reduced response.
Issue 2: High Background Motility/Random Movement
Potential Cause Troubleshooting Step
Mechanical Agitation Handle gamete suspensions gently to avoid inducing random, non-chemotactic movement. Minimize agitation when adding gametes to the assay chamber.
Convection Currents Ensure the experimental setup is free from thermal gradients that could cause convection currents in the medium, leading to passive displacement of gametes.
Lack of a Stable Gradient The method used to establish the this compound gradient is crucial. For qualitative assays, ensure the source of this compound is placed carefully. For quantitative assays, consider using a microfluidics device to create a stable and reproducible gradient.

Quantitative Data Summary

Parameter Value Reference
This compound Threshold Concentration for Attraction 10 picomolar (10⁻¹¹ M)[2][3]
This compound Optimal Concentration Range 10⁻¹⁰ M to 10⁻⁶ M[1]
This compound Concentration with Weaker Response 10⁻⁵ M[1]
This compound Concentration with Very Weak Response 10⁻⁴ M[1]

Experimental Protocols

Protocol 1: Preparation of Allomyces Gametes
  • Culture Growth: Grow Allomyces macrogynus on a suitable solid medium (e.g., yeast extract-malt extract agar) until mature gametangia are visible.

  • Induction of Gamete Release: Flood the culture plates with a sterile, dilute salt solution (e.g., Machlis's dilute salt solution).

  • Gamete Collection: After approximately 30-60 minutes, carefully collect the supernatant containing the motile gametes using a sterile pipette. The male gametes are smaller and orange, while female gametes are larger and colorless.[4]

  • Gamete Concentration: If necessary, gently centrifuge the gamete suspension at a low speed (e.g., 500 x g for 5 minutes) and resuspend in fresh buffer to the desired concentration.

Protocol 2: Capillary Tube Chemotaxis Assay (Qualitative)
  • Prepare Capillary Tubes: Fill a microcapillary tube with a solution of this compound at the desired concentration.

  • Introduce to Gamete Suspension: Place the filled capillary tube into a slide containing a suspension of male gametes.

  • Observation: Observe the accumulation of gametes at the opening of the capillary tube over time using a light microscope. A higher density of gametes at the opening compared to the surrounding medium indicates a positive chemotactic response.

Protocol 3: Microfluidics-Based Chemotaxis Assay (Quantitative)
  • Device Setup: Prime a microfluidic device designed for chemotaxis with the experimental buffer.

  • Gradient Formation: Introduce the this compound solution and a control buffer into the appropriate channels of the device to establish a stable concentration gradient.

  • Gamete Introduction: Introduce the male gamete suspension into the central channel of the device.

  • Data Acquisition: Record the movement of the gametes within the gradient using time-lapse microscopy.

  • Analysis: Analyze the recorded videos using cell tracking software to quantify various parameters such as chemotactic index, velocity, and path straightness.

Visualizations

Sirenin_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binding G_Protein Heterotrimeric G-Protein GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel Ca²⁺ Channel IP3->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Flagellar_Motor Flagellar Motor Modulation Ca_Influx->Flagellar_Motor Chemotaxis Chemotactic Response Flagellar_Motor->Chemotaxis

Caption: Proposed this compound signaling pathway in Allomyces male gametes.

Experimental_Workflow cluster_prep Gamete Preparation cluster_assay Chemotaxis Assay cluster_analysis Data Analysis Culture 1. Grow Allomyces Culture Induce 2. Induce Gamete Release Culture->Induce Collect 3. Collect Gametes Induce->Collect Concentrate 4. Concentrate Gametes (Optional) Collect->Concentrate Gradient 5. Establish this compound Gradient Concentrate->Gradient Introduce_Gametes 6. Introduce Gametes Gradient->Introduce_Gametes Observe 7. Observe/Record Gamete Movement Introduce_Gametes->Observe Quantify 8. Quantify Chemotactic Response Observe->Quantify Analyze 9. Analyze and Interpret Results Quantify->Analyze

Caption: General experimental workflow for an Allomyces gamete chemotaxis assay.

Troubleshooting_Logic Start Inconsistent/No Chemotactic Response Check_Gametes Check Gamete Viability and Age Start->Check_Gametes Check_this compound Check this compound Concentration & Stability Check_Gametes->Check_this compound Good Prepare_Fresh_Gametes Use Freshly Harvested Gametes Check_Gametes->Prepare_Fresh_Gametes Poor Check_Conditions Check Experimental Conditions (pH, Temp) Check_this compound->Check_Conditions Correct/Fresh Prepare_Fresh_this compound Prepare Fresh this compound Dilutions Check_this compound->Prepare_Fresh_this compound Incorrect/Old Optimize_Conditions Optimize pH and Temperature Check_Conditions->Optimize_Conditions Suboptimal Success Successful Chemotaxis Check_Conditions->Success Optimal Prepare_Fresh_Gametes->Success Prepare_Fresh_this compound->Success Optimize_Conditions->Success

Caption: A logical troubleshooting guide for inconsistent chemotaxis results.

References

preventing non-specific binding in Sirenin receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting non-specific binding in Sirenin receptor studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its receptor?

This compound is a sesquiterpenoid pheromone released by the female gametes of the water mold Allomyces macrogynus to attract male gametes.[1][2] While a specific single-protein receptor has not been definitively isolated and characterized, functional studies suggest that this compound acts through a receptor system that leads to a calcium influx in the male gametes.[1][2] Evidence suggests that this compound may activate the Cation Channel of Sperm (CatSper) complex, which is a known ion channel in sperm.[1][2] For the purpose of binding studies, it is often treated as a G-protein coupled receptor (GPCR)-like system due to its signaling characteristics.

Q2: What is non-specific binding and why is it problematic in this compound receptor studies?

Non-specific binding (NSB) refers to the binding of a radiolabeled ligand (e.g., [³H]-Sirenin) to components other than the intended this compound receptor.[3][4] This can include binding to lipids, other membrane proteins, and even the assay materials like filters and tubes.[3][4] High non-specific binding can mask the true specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[3] Ideally, specific binding should account for more than 50% of the total binding.[3]

Q3: How is non-specific binding determined in a this compound receptor binding assay?

Non-specific binding is measured by incubating the membrane preparation with the radiolabeled this compound in the presence of a high concentration of a non-radiolabeled ("cold") competitor.[3][4] This cold ligand will occupy the specific this compound receptor sites, so any remaining radioactivity detected is considered non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the cold competitor).[4][5]

Q4: What are the common causes of high non-specific binding?

Several factors can contribute to high non-specific binding:

  • Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, incubation time, or temperature can increase non-specific interactions.[3][6]

  • Inadequate Blocking: Failure to use an effective blocking agent to saturate non-specific sites on the membrane and assay materials.[5][7]

  • Excessive Radioligand Concentration: Using a concentration of radiolabeled this compound that is too high can lead to increased binding to low-affinity, non-specific sites.[8]

  • Improper Washing: Insufficient or inefficient washing steps can fail to remove all unbound and non-specifically bound radioligand.[3]

  • Ligand Properties: The physicochemical properties of the ligand itself, such as high lipophilicity, can promote non-specific interactions with the lipid bilayer.

Troubleshooting Guide: High Non-Specific Binding

This guide provides potential causes and solutions for high non-specific binding in your this compound receptor studies.

Problem Potential Cause Recommended Solution
High background across all samples Suboptimal Assay Buffer Optimize the buffer pH and ionic strength.[6] Test different salt concentrations (e.g., NaCl) to minimize electrostatic interactions.[6]
Inadequate Blocking Introduce or optimize the concentration of a blocking agent. Bovine Serum Albumin (BSA) is a common starting point.[5][9] Consider other options like non-fat dry milk or casein.[9][10]
Radioligand is binding to filters/plates Pre-treat glass fiber filters with a solution of 0.3-0.5% polyethyleneimine (PEI).[3] For plate-based assays, ensure the plate material is low-binding.
Non-specific binding increases with radioligand concentration Excessive Radioligand Concentration Perform a saturation binding experiment to determine the optimal radioligand concentration, which should ideally be at or below the Kd.[8]
Hydrophobic Interactions Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to reduce hydrophobic interactions.[6][11]
Inconsistent results between experiments Variable Incubation Conditions Strictly control incubation time and temperature. Perform a time-course experiment to find the optimal incubation time where specific binding is maximal and NSB is low.[3]
Inefficient Washing Increase the number and volume of washes with ice-cold wash buffer immediately after incubation.[3] Using ice-cold buffer slows the dissociation of the specifically bound ligand.[3]

Data Presentation: Optimizing Assay Conditions

Table 1: Comparison of Common Blocking Agents
Blocking Agent Typical Concentration Range Advantages Disadvantages
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)[6][9]Highly purified, consistent performance.[9]Can be expensive, may not be suitable for all antibody-based detection systems due to potential cross-reactivity.[12][13]
Non-fat Dry Milk 3% - 5% (w/v)[9]Inexpensive and widely available.[9][12]Contains a mixture of proteins which can interfere with certain assays, not recommended for studying phosphoproteins.[9][13]
Casein 1% - 3% (w/v)A purified milk protein, can be more effective than milk.[10]Can contain phosphoproteins, which may interfere with studies of phosphorylated proteins.[9]
Fish Gelatin 0.1% - 1% (w/v)Low cross-reactivity with mammalian antibodies.[12]May not be as effective as BSA or milk in all situations.[12]
Polyvinylpyrrolidone (PVP) 0.5% - 2% (w/v)Synthetic polymer, useful for low-protein assays.[12]Can be more expensive and may require more optimization.[12]
Table 2: Example of Buffer Optimization for a Radioligand Binding Assay
Buffer Component Parameter Range Rationale
Buffer System 50 mM Tris-HCl, 50 mM HEPESMaintain a stable pH.
pH 7.0 - 8.0Optimize for receptor stability and ligand binding.[6]
NaCl 50 mM - 150 mMAdjust ionic strength to reduce electrostatic non-specific binding.[6]
MgCl₂ 1 mM - 10 mMSome GPCRs require divalent cations for optimal ligand binding.
BSA 0.1% - 1% (w/v)Blocking agent to reduce non-specific binding to assay components.[6]
Protease Inhibitors VariesPrevent degradation of the receptor in membrane preparations.[3]

Experimental Protocols

Key Experiment: Radioligand (e.g., [³H]-Sirenin) Binding Assay

This protocol provides a general framework. Optimization for your specific system is crucial.

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the this compound receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[3]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • Set up three sets of tubes:

      • Total Binding: Membrane preparation + radiolabeled this compound.

      • Non-Specific Binding: Membrane preparation + radiolabeled this compound + high concentration of unlabeled this compound or a known competitor (e.g., 100-1000 fold excess over the radioligand).[4][14]

      • Blank: Assay buffer + radiolabeled this compound (no membranes).

    • Add a specific amount of membrane protein (e.g., 20-100 µg) to each tube.

    • Add the radiolabeled this compound at a concentration at or below its Kd.

    • For non-specific binding tubes, add the unlabeled competitor.

    • Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[5]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in 0.5% PEI, using a vacuum filtration manifold.[3][5]

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.[3]

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[5]

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding .[5]

Visualizations

Sirenin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR-like) This compound->GPCR Binds G_Protein G-Protein (Gq/11) GPCR->G_Protein Activates Ca_Channel CatSper-like Ca²⁺ Channel GPCR->Ca_Channel Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_influx Ca²⁺ Influx ER->Ca_influx Ca²⁺ Release Ca_Channel->Ca_influx Mediates Chemotaxis Chemotaxis Ca_influx->Chemotaxis Triggers

Caption: Hypothetical this compound signaling pathway leading to chemotaxis.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Termination & Analysis Membrane_Prep 1. Membrane Preparation Total_Binding Total Binding Tubes: Membrane + [³H]-Sirenin Membrane_Prep->Total_Binding NSB Non-Specific Binding Tubes: Membrane + [³H]-Sirenin + Cold Ligand Membrane_Prep->NSB Reagent_Prep 2. Prepare Radioligand, Competitor, & Buffers Reagent_Prep->Total_Binding Reagent_Prep->NSB Incubation 3. Incubate to Equilibrium Total_Binding->Incubation NSB->Incubation Filtration 4. Rapid Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Calculation 6. Calculate Specific Binding: (Total - NSB) Counting->Calculation

Caption: Experimental workflow for a radioligand binding assay.

References

Technical Support Center: Maintaining Sirenin Bioactivity in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in maintaining the bioactivity of Sirenin during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a sesquiterpenoid pheromone produced by the female gametes of the water mold Allomyces macrogynus. It acts as a chemoattractant for the male gametes, playing a crucial role in the organism's reproductive cycle. Due to its complex chemical structure, featuring a cyclopropyl ring and allylic alcohols, this compound is susceptible to degradation, which can lead to a loss of its potent chemoattractant activity. Maintaining its bioactivity is therefore critical for reproducible experimental results.

Q2: What are the primary factors that can lead to the degradation of this compound?

Based on the chemical properties of sesquiterpenoids, the primary factors that can compromise this compound's stability include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2]

  • pH: Both acidic and alkaline conditions can potentially catalyze the degradation of this compound. Sesquiterpene lactones, a related class of compounds, have shown instability at pH 7.4 and above.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. Studies on related sesquiterpene lactones have demonstrated degradation upon UV exposure.[3]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent for stock solutions can impact stability. While DMSO is a common solvent, the presence of water in DMSO can affect the stability of some compounds.[4][5][6]

Q3: How should I prepare and store this compound stock solutions?

To ensure the longevity of this compound's bioactivity, follow these guidelines for preparing and storing stock solutions:

  • Solvent Selection: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.[7]

  • Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the impact of adsorption to storage vials and degradation.[8]

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7][9]

  • Storage Temperature: For short-term storage (up to a few weeks), store aliquots at -20°C. For long-term storage, -80°C is recommended.[7]

  • Protection from Light: Store all this compound solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[7]

  • Inert Atmosphere: For maximum stability, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guides

Problem 1: Loss of this compound Bioactivity in Chemotaxis Assay

Symptoms:

  • Male gametes of Allomyces do not exhibit directed movement towards the this compound source.

  • Reduced or no accumulation of gametes at the point of this compound release.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Degradation - Prepare a fresh dilution of this compound from a new, properly stored aliquot. - Verify the age and storage conditions of the stock solution. If in doubt, use a freshly prepared stock.
Suboptimal Chemoattractant Gradient - Ensure the chemotaxis chamber is set up correctly to establish a stable gradient. - Verify the concentration of this compound used. A dose-response experiment is recommended to determine the optimal concentration.[10]
Issues with Gametes - Use freshly harvested and healthy male gametes. - Ensure the gamete suspension medium is appropriate and does not interfere with motility or chemotaxis.
Incorrect Assay Conditions - Optimize the incubation time and temperature for the chemotaxis assay. - Ensure the pH of the assay medium is within the optimal range for gamete viability and this compound stability.
Problem 2: Inconsistent Results in Calcium Influx Assay

Symptoms:

  • Variable or no increase in intracellular calcium levels in response to this compound.

  • High background fluorescence or signal-to-noise ratio.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Degradation - Use a fresh dilution of this compound for each experiment. - Confirm the integrity of the this compound stock solution.
Cell Health and Density - Ensure the cells (e.g., human sperm for CatSper channel assays) are viable and at the correct density.[11] - Use cells with a low passage number.
Dye Loading Issues - Optimize the concentration of the calcium indicator dye and the loading time to ensure adequate signal without causing cellular toxicity. - Ensure even loading of the dye across all wells.
Assay Buffer Composition - Verify that the assay buffer has the correct pH and ionic concentrations, as these can affect both the receptor and the fluorescent dye.
Instrumentation Settings - Optimize the settings of the fluorescence plate reader or microscope for the specific dye being used. - Ensure consistent timing of reagent addition and measurements.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound under various storage conditions. However, based on studies of related sesquiterpene lactones, a general understanding of stability can be inferred.

Condition Compound Class Observation Reference
UV Irradiation (366 nm) Sesquiterpene Lactone (Lactucin)Follows pseudo-first-order degradation kinetics.[3]
Storage at +4°C, +25°C, +30°C (in ethanol tincture for 3 years) Sesquiterpene Lactones (Helenalin esters)Decrease in concentration of 13%, 32%, and 37% respectively.[2][12]
pH 5.5 vs. pH 7.4 (at 37°C for 96 hours) Sesquiterpene Lactones with side chainsStable at pH 5.5, but degradation (loss of side chain) observed at pH 7.4.[1]
Storage in DMSO/water (90/10) at 4°C for 2 years Diverse small molecules85% of compounds were stable.[6]
Freeze/Thaw Cycles (-15°C to 25°C) Diverse small molecules in DMSONo significant loss after 11 cycles.[4][5]

Experimental Protocols

Protocol 1: Chemotaxis Assay for this compound Bioactivity in Allomyces macrogynus

This protocol is adapted from established methods for assessing the chemotactic response of Allomyces male gametes to this compound.[10][13]

Materials:

  • Culture of Allomyces macrogynus producing male gametes.

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Sterile pond water or a suitable buffer for gamete suspension.

  • Chemotaxis chamber (e.g., a small petri dish with a coverslip).

  • Micropipettes.

  • Microscope with dark-field or phase-contrast optics.

Procedure:

  • Gamete Preparation: Harvest motile male gametes from the Allomyces culture and resuspend them in sterile pond water to a suitable density.

  • This compound Dilution: Prepare a series of dilutions of the this compound stock solution in sterile pond water to test a range of concentrations (e.g., 1 pM to 1 nM).

  • Assay Setup: a. Place a small drop of the gamete suspension on a clean glass slide. b. Carefully place a coverslip over the drop. c. Introduce a small volume of the this compound dilution at one edge of the coverslip. A control with the solvent alone should be run in parallel.

  • Observation: Observe the behavior of the gametes under the microscope. A positive chemotactic response is indicated by the directed movement and accumulation of gametes towards the source of this compound.

  • Quantification (Optional): The chemotactic response can be quantified by counting the number of gametes that accumulate in a defined area near the this compound source over a specific time period.

Protocol 2: Calcium Influx Assay Using a Fluorescent Plate Reader

This protocol provides a general framework for measuring this compound-induced calcium influx, for example, through the CatSper channel in human sperm.[11][14][15]

Materials:

  • Cells expressing the target calcium channel (e.g., human sperm).

  • This compound stock solution.

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, buffered with HEPES).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with bottom-read capabilities and injectors.

Procedure:

  • Cell Preparation: a. Seed the cells into the 96-well plate at an appropriate density and allow them to adhere if necessary.

  • Dye Loading: a. Prepare a loading solution containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer. b. Remove the culture medium from the cells and add the dye loading solution. c. Incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells gently with the assay buffer to remove excess dye.

  • Assay: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature. b. Record a baseline fluorescence reading. c. Inject the this compound solution at various concentrations into the wells. d. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The data can be used to generate dose-response curves and calculate EC50 values.

Visualizations

Sirenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Putative G-Protein Coupled Receptor (GPCR) This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates CatSper CatSper Channel G_Protein->CatSper Activates Ca_ion Ca²⁺ CatSper->Ca_ion Influx Effector Downstream Effectors Chemotaxis Chemotaxis Effector->Chemotaxis Induces Ca_ion->Effector Activates

Caption: Putative signaling pathway of this compound in Allomyces male gametes.

Experimental_Workflow_Sirenin_Storage cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_exp Experimental Use cluster_troubleshoot Troubleshooting Weigh Weigh this compound Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -80°C Protect from Light Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw New Prepare New Stock Store->New If problems persist Dilute Prepare Working Dilution Thaw->Dilute Assay Perform Bioassay (Chemotaxis/Ca²⁺ Influx) Dilute->Assay Check Loss of Activity? Assay->Check Check->Assay No Fresh Use Fresh Aliquot Check->Fresh Yes Fresh->Dilute New->Weigh

Caption: Recommended workflow for this compound stock preparation and use.

References

Technical Support Center: Overcoming Low Yields in Sirenin Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Sirenin and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound analogs. The issues are categorized by the key reaction steps involved in many synthetic routes.

Problem 1: Low Yield in [2+2] Cycloaddition of Dichloroketene

The [2+2] cycloaddition of dichloroketene with a diene is a common strategy to form the bicyclo[4.2.0]octane core of this compound analogs. Low yields in this step are often due to the instability of dichloroketene and competing side reactions.

Potential Cause Recommended Solution
Decomposition of Dichloroketene: Dichloroketene is highly reactive and can polymerize or decompose if generated too slowly or at too high a concentration.Ensure slow, controlled addition of the triethylamine to the dichloroacetyl chloride solution at a low temperature (typically 0 °C) to maintain a low, steady concentration of the ketene.
Side Reactions of the Diene: The diene can undergo other reactions, such as polymerization, under the reaction conditions.Use a freshly distilled diene. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Suboptimal Reaction Temperature: The temperature can influence the rate of both the desired cycloaddition and undesired side reactions.While 0 °C is a common starting point, careful optimization of the temperature may be necessary. A slightly lower or higher temperature could favor the cycloaddition.
Purification Difficulties: The crude product may contain byproducts that are difficult to separate, leading to loss of material during purification.Utilize careful column chromatography with a well-chosen solvent system. In some cases, crystallization may be an effective purification method.
Problem 2: Inefficient Ring Contraction to Form the Bicyclo[4.1.0]heptane System

Ring contraction of the dichlorocyclobutanone intermediate is a critical step to form the cyclopropane-containing core. This reaction can be sluggish and produce byproducts.

Potential Cause Recommended Solution
Incomplete Reaction: The ring contraction may not go to completion, leaving unreacted starting material.Increase the reaction time and/or temperature. Ensure the base used (e.g., sodium methoxide) is fresh and anhydrous.
Formation of Side Products: Favorskii rearrangement can lead to the formation of isomeric products.The choice of base and solvent can influence the reaction pathway. For example, using a bulkier base might favor the desired contraction.
Difficult Product Isolation: The desired bicyclic ester may be difficult to separate from reaction byproducts and salts.A careful aqueous workup is crucial to remove inorganic salts. This is typically followed by extraction and chromatographic purification.
Problem 3: Low Yield and/or Poor Stereoselectivity in the Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is often used to construct the diene-containing side chain of this compound analogs. Achieving high E-selectivity and good yields can be challenging, especially with sterically hindered ketones.

Potential Cause Recommended Solution
Low Reactivity of the Ketone: Bicyclic ketones can be sterically hindered, leading to a slow reaction.Use a more reactive phosphonate reagent. Increase the reaction temperature and/or reaction time. The use of stronger bases like NaH or KHMDS may be necessary.
Poor (E/Z)-Selectivity: The formation of the Z-isomer can be a significant issue, reducing the yield of the desired E-isomer.The choice of base and solvent is critical. For high E-selectivity, NaH in THF is a common choice. Still-Gennari conditions (using a bis(trifluoroethyl)phosphonate and a weak base like KHMDS with 18-crown-6) can be employed to favor the Z-isomer if desired.
Side Reactions: The phosphonate carbanion is a strong base and can cause enolization of the ketone or other side reactions.Add the phosphonate carbanion slowly to the ketone at a low temperature (e.g., -78 °C) to minimize side reactions.
Difficult Purification: The product may be difficult to separate from the phosphate byproduct.A thorough aqueous workup is necessary to remove the water-soluble phosphate byproduct. Column chromatography is typically required for final purification.
Problem 4: Low Yield in the Simmons-Smith Cyclopropanation

For synthetic routes that build the cyclopropane ring later in the synthesis, the Simmons-Smith reaction is a common choice. Low yields can result from an inactive reagent or substrate-related issues.

Potential Cause Recommended Solution
Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is crucial for the formation of the organozinc carbenoid.Use freshly prepared and activated zinc-copper couple. Activation with ultrasound can be beneficial.
Poor Quality of Diiodomethane: Impurities in diiodomethane can inhibit the reaction.Use freshly distilled or high-purity diiodomethane.
Steric Hindrance: The alkene to be cyclopropanated may be sterically hindered, slowing down the reaction.Increase the reaction time and temperature. The Furukawa modification (using diethylzinc and diiodomethane) generates a more reactive carbenoid and may be more effective for hindered alkenes.
Presence of Directing Groups: Hydroxyl groups in the substrate can direct the cyclopropanation, which may or may not be the desired stereochemical outcome.The stereochemistry of the directing group will dictate the facial selectivity of the cyclopropanation. This should be considered during the synthetic design.
Problem 5: Inefficient Cleavage of Benzyl Ether Protecting Groups

Benzyl ethers are often used to protect hydroxyl groups during the synthesis. Their removal, typically via dissolving metal reduction, can sometimes be problematic.

Potential Cause Recommended Solution
Incomplete Reaction: The deprotection may not go to completion, especially with sterically hindered benzyl ethers.Ensure a sufficient excess of the dissolving metal (e.g., lithium or sodium) and a proton source (e.g., ethanol or tert-butanol) is used. The reaction is often run at low temperatures in liquid ammonia.
Reduction of Other Functional Groups: Other functional groups in the molecule, such as alkenes or alkynes, may also be reduced under the reaction conditions.Careful control of the reaction conditions (temperature, reaction time, and amount of proton source) is necessary to achieve selectivity.
Difficult Product Isolation: The product needs to be carefully extracted from the reaction mixture after quenching.Quench the reaction carefully with a proton source (e.g., ammonium chloride) and then allow the ammonia to evaporate. The residue can then be worked up with water and an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low overall yields in this compound analog synthesis?

A1: Low overall yields in multi-step syntheses like that of this compound analogs are often a cumulative effect of several steps having less-than-optimal yields.[1][2] Key steps that are frequently challenging and contribute to low overall yields include the construction of the strained bicyclo[4.1.0]heptane core, stereoselective installation of the side chain, and late-stage functional group manipulations.[3] Each step with a yield below 90% can significantly impact the final amount of product obtained.[4]

Q2: How can I improve the stereoselectivity of the cyclopropanation step?

A2: The stereoselectivity of cyclopropanation can be influenced by several factors. In a Simmons-Smith reaction, the presence of a nearby hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond.[5][6] For intramolecular cyclopropanations, the stereochemistry of the precursor can dictate the facial selectivity of the ring closure. Chiral catalysts can also be employed to achieve enantioselective cyclopropanation.

Q3: My Horner-Wadsworth-Emmons reaction is giving a mixture of E and Z isomers. How can I improve the E-selectivity?

A3: To favor the formation of the thermodynamically more stable E-alkene in an HWE reaction, several strategies can be employed. Using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) generally promotes E-selectivity.[7][8] Running the reaction at a higher temperature can also favor the E-isomer. The structure of the phosphonate itself can also play a role; bulkier phosphonate esters can increase E-selectivity.

Q4: I am having difficulty purifying my this compound analog. What are some common purification challenges and how can I overcome them?

A4: Purification of this compound analogs can be challenging due to the presence of multiple functional groups and potential for diastereomeric mixtures. Common issues include separating the desired product from structurally similar byproducts and removing reagents and their byproducts (e.g., triphenylphosphine oxide from a Wittig reaction or phosphate esters from an HWE reaction).

  • Chromatography: Careful flash column chromatography on silica gel is the most common purification method. A systematic approach to solvent system optimization is crucial. For separating diastereomers, high-performance liquid chromatography (HPLC) may be necessary.[9]

  • Crystallization: If the product is a solid, recrystallization can be a very effective method for obtaining highly pure material.

  • Extraction: A thorough aqueous workup is essential to remove water-soluble impurities and byproducts from reagents.

Q5: Are there any general strategies to improve yields in a multi-step synthesis?

A5: Yes, several general strategies can be employed:[10][11]

  • Optimize Each Step: Individually optimize the reaction conditions (temperature, solvent, catalyst, reaction time) for each step to maximize its yield.

  • Convergent Synthesis: Design a synthetic route that is convergent rather than linear. In a convergent synthesis, different fragments of the molecule are synthesized separately and then combined at a later stage. This approach can lead to a higher overall yield compared to a long, linear sequence.

  • Protecting Group Strategy: A well-designed protecting group strategy is crucial to prevent unwanted side reactions and improve yields.

  • Purification Efficiency: Minimize losses during purification by using efficient techniques and avoiding unnecessary steps.

Experimental Protocols

Detailed experimental protocols for key reactions are provided below as a starting point for your experiments. Note that these are general procedures and may require optimization for your specific substrate.

Protocol 1: Dichloroketene Cycloaddition

This protocol is a general procedure for the in situ generation of dichloroketene and its [2+2] cycloaddition to a diene.

  • To a solution of the diene (1.0 equiv) and dichloroacetyl chloride (1.5 equiv) in anhydrous diethyl ether (0.2 M) at 0 °C under an argon atmosphere, add a solution of triethylamine (1.6 equiv) in anhydrous diethyl ether dropwise over 2 hours.

  • Stir the reaction mixture at 0 °C for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove triethylammonium chloride and wash the solid with diethyl ether.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Horner-Wadsworth-Emmons Olefination

This protocol describes a standard procedure for the E-selective olefination of a ketone.

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add the phosphonate reagent (1.2 equiv) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of the ketone (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is for the cyclopropanation of an alkene using diethylzinc and diiodomethane.

  • To a solution of the alkene (1.0 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under an argon atmosphere, add a solution of diethylzinc (1.0 M in hexanes, 2.0 equiv) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add diiodomethane (2.0 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Dissolving Metal Reduction of a Benzyl Ether

This protocol describes the cleavage of a benzyl ether using lithium in liquid ammonia.

  • In a three-neck flask equipped with a dry ice condenser, add liquid ammonia (approx. 0.1 M with respect to the substrate) at -78 °C.

  • Add small pieces of lithium metal until a persistent blue color is obtained.

  • Add a solution of the benzyl ether (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Remove the cold bath and allow the ammonia to evaporate under a stream of nitrogen.

  • To the residue, add water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes reported overall yields for the total synthesis of this compound, highlighting the efficiency of different synthetic strategies. Detailed step-by-step yields are often not fully reported in the literature, making a comprehensive comparison challenging.

Synthetic Route Number of Steps Overall Yield (%) Key Transformations Reference
Corey (1969)Not explicitly stated in short communicationNot explicitly stated in short communication[2+2] Cycloaddition, Ring Contraction, Wittig Reaction[7][12]
Grieco (1969)Not explicitly stated in short communicationNot explicitly stated in short communicationNot detailed in initial communication[13]
Syeda et al. (2016)108Epoxidation, Cyclopropanation, HWE Reaction[14]

Visualizations

This compound Chemotactic Signaling Pathway in Allomyces

The following diagram illustrates a simplified proposed signaling pathway for this compound-induced chemotaxis in the male gametes of the water mold Allomyces. The binding of this compound to a G protein-coupled receptor (GPCR) is thought to initiate a signaling cascade that leads to an influx of calcium ions, ultimately directing the gamete's movement towards the source of the pheromone.[14]

Sirenin_Signaling_Pathway This compound This compound GPCR G Protein-Coupled Receptor (GPCR) This compound->GPCR Binds G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Activates IP3 IP3 Effector->IP3 Produces Ca_Channel Ca²⁺ Channel (e.g., CatSper-like) IP3->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Chemotaxis Chemotaxis (Directed Motility) Ca_Influx->Chemotaxis Triggers Troubleshooting_Workflow Start Low Yield Observed Analyze Analyze Reaction Mixture (TLC, NMR, LC-MS) Start->Analyze Identify Identify Problem Analyze->Identify Incomplete Incomplete Conversion Identify->Incomplete Unreacted Starting Material Side_Products Side Products Formed Identify->Side_Products Unexpected Spots/Peaks Purification Purification Issues Identify->Purification Product Loss During Workup Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Concentration) Incomplete->Optimize_Conditions Side_Products->Optimize_Conditions Change_Reagents Change Reagents/Catalyst Side_Products->Change_Reagents Optimize_Purification Optimize Purification Method Purification->Optimize_Purification End Improved Yield Optimize_Conditions->End Change_Reagents->End Optimize_Purification->End

References

Technical Support Center: Optimizing Sirenin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions and experimental protocols for Sirenin activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological function?

A1: this compound is a sesquiterpenoid pheromone secreted by the female gametes of the water mold Allomyces macrogynus.[1][2] Its primary biological function is to act as a chemoattractant, guiding the motile male gametes towards the female gametes for fertilization.[2][3] It has been shown to be active at concentrations as low as 10 pM in chemotaxis bioassays with A. macrogynus male gametes.[1]

Q2: What is the primary signaling mechanism of this compound?

A2: this compound induces a significant influx of calcium (Ca²⁺) into the target cell.[1][3] Studies have demonstrated that synthetic this compound activates the human CatSper (cation channel of sperm) complex, leading to a concentration-dependent increase in intracellular calcium.[1][3] The broader signaling pathway is hypothesized to involve G-protein-coupled receptors that trigger a phosphoinositide-Ca²⁺ signaling cascade.[4]

Q3: What are the common types of assays used to measure this compound activity?

A3: The primary methods for measuring this compound activity include:

  • Chemotaxis Assays: These bioassays directly measure the directed movement of cells (e.g., Allomyces male gametes) up a concentration gradient of this compound.[5][6]

  • Calcium Fluorescence Assays: These assays use calcium-sensitive fluorescent dyes, such as Fluo-4-AM, to monitor the increase in intracellular calcium concentration ([Ca²⁺]i) that occurs when cells are stimulated with this compound.[1]

  • Patch-Clamp Electrophysiology: This technique provides direct evidence of ion channel activation by measuring the electrical currents across the cell membrane in response to this compound.[1]

Optimizing Buffer Conditions

Optimizing the assay buffer is critical for achieving reproducible and sensitive results. The following table summarizes key buffer components and their recommended starting concentrations for this compound assays with Allomyces gametes.

ParameterRecommended ConditionRationaleSource(s)
Buffer System 2 mM PIPESProvides stable pH buffering in the optimal range.[7][8]
pH 6.8 - 7.6The optimal pH for chemoattractant assays is often within the physiological range.[9][10] A specific study on Allomyces did not specify pH, but this is a standard starting point.[9][10]
**Calcium Chloride (CaCl₂) **3.0 - 3.5 mMCalcium is essential for the chemotactic response and signaling cascade in Allomyces.[7][8][11][7][8]
Ionic Strength (NaCl) 50 - 150 mMIonic strength can affect the electrostatic interactions between this compound and its receptor.[9][12] This is a general recommendation for chemoattractant assays.[9][12]
Carrier Protein (BSA) 0.1% - 0.5% (w/v)Prevents non-specific adsorption of the hydrophobic this compound molecule to plasticware and stabilizes it in solution.[9]
Trace Elements Chelated MixMay be required for optimal gamete health and responsiveness.[7][8]

Note: These are starting recommendations. Optimal conditions may vary depending on the specific cell type, assay format, and laboratory conditions.

Experimental Protocols

Protocol: Calcium Fluorescence Assay Using Fluo-4-AM

This protocol describes a method for measuring this compound-induced intracellular calcium changes in a cell suspension using a fluorescence plate reader.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cells responsive to this compound (e.g., Allomyces gametes or a cell line expressing a responsive receptor)

  • Assay Buffer (e.g., 2 mM PIPES, 3 mM CaCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4)

  • Fluo-4-AM calcium indicator dye

  • Pluronic F-127

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with automated injection capability

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with the Assay Buffer.

    • Resuspend the cells in Assay Buffer at the desired concentration (e.g., 500,000 cells/mL).[7][8]

  • Dye Loading:

    • Prepare a dye loading solution by adding Fluo-4-AM and Pluronic F-127 to the Assay Buffer.

    • Add the dye loading solution to the cell suspension and incubate for 30-60 minutes at an appropriate temperature (e.g., 37°C for mammalian cells) in the dark.[9]

    • After incubation, wash the cells twice with Assay Buffer to remove excess dye.[9]

    • Resuspend the cells in fresh Assay Buffer.

  • Assay Execution:

    • Pipette 100 µL of the dye-loaded cell suspension into each well of the 96-well plate.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Place the plate into the fluorescence plate reader.

    • Set the reader to measure fluorescence at the appropriate wavelengths for Fluo-4 (e.g., Excitation: 485 nm, Emission: 525 nm).[9]

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Use the automated injector to add a specific volume (e.g., 20 µL) of the this compound dilutions to the wells.

    • Continuously record the fluorescence signal for several minutes to capture the calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Visual Guides and Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound binding to its receptor, leading to a calcium influx and chemotaxis.

Sirenin_Signaling_Pathway This compound This compound GPCR G-Protein-Coupled Receptor (GPCR) This compound->GPCR G_Protein G-Protein GPCR->G_Protein activates CatSper CatSper Channel GPCR->CatSper activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_influx_ER Ca²⁺ Release IP3R->Ca_influx_ER Ca_influx_ext Ca²⁺ Influx CatSper->Ca_influx_ext Ca_increase Increased Intracellular [Ca²⁺] Ca_influx_ER->Ca_increase Ca_influx_ext->Ca_increase Chemotaxis Chemotaxis Ca_increase->Chemotaxis

Caption: Proposed this compound signaling cascade.

Experimental Workflow for this compound Assay

This workflow outlines the key steps for performing a this compound activity assay, from preparation to data analysis.

Sirenin_Assay_Workflow start Start prep_cells Prepare Cells (Harvest, Wash, Resuspend) start->prep_cells dye_load Load Cells with Calcium Indicator Dye prep_cells->dye_load wash_cells Wash Cells to Remove Excess Dye dye_load->wash_cells plate_cells Plate Cells in 96-Well Plate wash_cells->plate_cells run_assay Run Assay in Fluorescence Plate Reader (Baseline -> Inject -> Read) plate_cells->run_assay prep_this compound Prepare this compound Serial Dilutions prep_this compound->run_assay analyze Analyze Data (Calculate ΔF, Plot Dose-Response) run_assay->analyze end End analyze->end

Caption: Workflow for a calcium fluorescence-based this compound assay.

Troubleshooting Guide

Q: Why are my results inconsistent or have high variability?

A: Inconsistent results in biological assays can arise from several sources.[13] Consider the following potential causes and solutions:

Potential CauseRecommended SolutionSource(s)
Pipetting Errors Ensure pipettes are properly calibrated. Use consistent technique, such as reverse pipetting for viscous solutions. For critical steps, use multichannel pipettes to minimize timing differences.[13][14]
Temperature Gradients Allow all reagents, buffers, and plates to equilibrate to room temperature before starting the assay. Ensure incubators provide uniform temperature distribution.[9][13]
"Edge Effects" Evaporation from the outer wells of a microplate can concentrate reagents. To minimize this, fill the peripheral wells with sterile buffer or water to maintain a humid environment.[9][13]
Incomplete Mixing Gently tap or use an orbital shaker to mix the plate after reagent addition to ensure a homogeneous solution in each well. Avoid introducing bubbles.[9][14]
Cell Density Variation Ensure a homogeneous cell suspension before seeding. Optimize cell seeding density as very high or low numbers can affect the response.[13][15]

Q: Why is my signal-to-noise ratio low or absent?

A: A weak or absent signal can be frustrating. The following decision tree can help diagnose the issue.

Troubleshooting_Low_Signal start Low or No Signal Detected check_this compound Is this compound active? start->check_this compound sirenin_ok YES check_this compound->sirenin_ok   sirenin_bad NO check_this compound->sirenin_bad   check_cells Are cells/receptors responsive? sirenin_ok->check_cells solve_this compound Solution: - Prepare fresh this compound dilutions. - Avoid repeated freeze-thaw cycles. - Verify stock concentration. sirenin_bad->solve_this compound cells_ok YES check_cells->cells_ok   cells_bad NO check_cells->cells_bad   check_buffer Are buffer conditions optimal? cells_ok->check_buffer solve_cells Solution: - Use a positive control (e.g., progesterone for CatSper). - Verify receptor expression in your cell line. - Use healthy, low-passage number cells. cells_bad->solve_cells buffer_ok YES check_buffer->buffer_ok   buffer_bad NO check_buffer->buffer_bad   check_assay Is the assay setup correct? buffer_ok->check_assay solve_buffer Solution: - Titrate pH, ionic strength, and [Ca²⁺]. - Ensure essential ions (e.g., 3-3.5 mM CaCl₂) are present. - Add a carrier protein like BSA. buffer_bad->solve_buffer solve_assay Solution: - Confirm correct plate reader settings (wavelengths, gain). - Ensure sufficient dye loading and cell washing. - Check for incompatible reagents (e.g., phosphate). check_assay->solve_assay

Caption: Troubleshooting decision tree for low signal issues.

Q: My background fluorescence is too high. What can I do?

A: High background can mask the specific signal from this compound stimulation. Common causes include:

  • Incomplete Dye Removal: Ensure that cells are washed thoroughly after the dye-loading step to remove all extracellular fluorescent dye.[13]

  • Cell Death: High cell death can lead to leaky membranes and increased background fluorescence. Use a viability stain to check the health of your cells.

  • Reagent Autofluorescence: Check for fluorescence from your buffer components or the this compound stock solution itself by running a "no-cells" control.

  • Overloading Dye: Use the lowest effective concentration of the calcium indicator dye to minimize background signal.

References

Validation & Comparative

Comparative Guide to the Synthesis and Activity of Sirenin Analogues and Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structure-Activity Relationship and Biological Activity

Sirenin is a sesquiterpenoid pheromone that guides the motile male gametes of Allomyces macrogynus to the stationary female gametes for fertilization. The biological activity of this compound and its analogues is highly dependent on their stereochemistry and the presence of specific functional groups.

Early studies established that the natural chemoattractant is l-Sirenin.[1][2] The d-enantiomer has been found to be inactive, highlighting the stereospecificity of the receptor in Allomyces.[1][2] The threshold concentration for the chemoattractant activity of synthetic racemic this compound has been determined to be as low as 10 picomolar, demonstrating its remarkable potency.[3] A synthetic monohydroxy analogue, where the hydroxymethyl group on the six-membered ring is replaced by a methyl group, was also found to exhibit a similar threshold concentration of 10 picomolar, indicating that this specific hydroxyl group is not essential for high potency.[3] However, other prepared analogues showed significantly lower activity, with threshold concentrations at 1 micromolar or higher.[3] This suggests that while some structural modifications are tolerated, the overall molecular architecture is crucial for potent chemoattractant activity. The balance between hydrophilic hydroxyl groups and the hydrophobic hydrocarbon body of the molecule is a key determinant of its biological activity.[3]

Recent research has also revealed that this compound can activate the human cation channel of sperm (CatSper), a key regulator of human sperm hyperactivation, with an EC50 of 2.9 ± 0.7 μM. This finding opens up possibilities for designing this compound analogues as potential modulators of human fertility.

Quantitative Comparison of this compound and Analogues
CompoundOrganism/SystemBioassayActivity MetricValue
(±)-SireninAllomyces macrogynusChemotaxisThreshold Concentration10 pM[3]
Monohydroxy AnalogueAllomyces macrogynusChemotaxisThreshold Concentration10 pM[3]
Other AnaloguesAllomyces macrogynusChemotaxisThreshold Concentration≥ 1 µM[3]
l-SireninAllomyces macrogynusChemotaxisActivityActive[1][2]
d-SireninAllomyces macrogynusChemotaxisActivityInactive[1][2]
This compoundHuman SpermCatSper ActivationEC502.9 ± 0.7 μM

Experimental Protocols

General Synthesis of this compound Analogues

The total synthesis of this compound and its analogues often involves several key chemical transformations. While specific details vary between different synthetic routes, a general strategy can be outlined. A common approach involves the construction of the bicyclo[4.1.0]heptane core structure followed by the elaboration of the side chain.

A key step in several syntheses is the cycloaddition reaction of a diene with a ketene to form a bicyclic intermediate.[4] For instance, the reaction of a substituted 1,3-cyclohexadiene with dichloroketene can yield a dichlorobicyclo[4.1.0]heptanone derivative. This intermediate can then undergo further transformations, such as reduction and dehalogenation, to afford the core structure.

The side chain is often introduced using olefination reactions, such as the Horner-Wadsworth-Emmons reaction. This allows for the stereoselective formation of the double bond in the side chain. The terminal functional groups of the side chain, typically a primary alcohol and a tertiary alcohol, are then installed through various synthetic manipulations.

Chemotaxis Bioassay for Allomyces macrogynus

The chemoattractant activity of this compound and its analogues is typically evaluated using a bioassay that measures the attraction of motile male gametes of Allomyces macrogynus.

1. Culture and Gamete Collection: Allomyces macrogynus is grown on a suitable agar medium. To induce gametogenesis, the cultures are flooded with a dilute salt solution. After a period of incubation, motile male gametes are released into the liquid.

2. Preparation of Test Solutions: The compounds to be tested (this compound, analogues, stereoisomers) are dissolved in a suitable solvent and then diluted to the desired concentrations in the same dilute salt solution used for gamete collection.

3. Chemotaxis Assay: A common method involves placing a small droplet of the test solution onto a microscope slide. A suspension of the male gametes is then introduced nearby. The movement of the gametes is observed under a microscope.

4. Quantification of Activity: The chemoattractant activity is quantified by counting the number of gametes that accumulate in the vicinity of the test droplet over a specific period. The threshold concentration is defined as the lowest concentration of the compound that elicits a detectable chemotactic response.

Signaling Pathway of this compound in Allomyces macrogynus

The precise signaling pathway initiated by this compound in Allomyces male gametes is not fully elucidated. However, experimental evidence strongly suggests that the binding of this compound to a specific receptor on the gamete surface triggers a rapid influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular Ca²⁺ concentration is a critical event that modulates the flagellar beating pattern of the gamete, causing it to change direction and swim towards the source of the pheromone. It is hypothesized that a G-protein coupled receptor (GPCR) may be involved in recognizing this compound, which then activates a calcium channel, possibly a member of the CatSper family, leading to the observed chemotactic response.

References

A Comparative Analysis of Chemotactic Potency: Sirenin and Other Fungal Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

JUPITER, FL – In the intricate world of fungal communication, pheromones play a pivotal role in orchestrating sexual reproduction. Among these, Sirenin, the sperm-attracting pheromone of the water mold Allomyces macrogynus, stands out for its remarkable potency. This guide provides a comprehensive comparison of the chemotactic efficacy of this compound with other well-characterized fungal pheromones, offering researchers, scientists, and drug development professionals a detailed overview supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Quantitative Comparison of Chemotactic Potency

The chemotactic potency of a pheromone is a measure of its effectiveness in inducing directed cell movement at low concentrations. This is often expressed as the half-maximal effective concentration (EC50) or a threshold concentration for attraction. The table below summarizes the available quantitative data for this compound and other key fungal pheromones.

PheromoneFungal SpeciesTarget CellPotency MetricConcentrationCitation(s)
This compound Allomyces macrogynusMale GametesThreshold for attraction10 pM[1]
α-Factor Saccharomyces cerevisiaeMATa cellsHalf-maximal response (Projection Formation)14 nM[2]
α-Factor Saccharomyces cerevisiaeMATa cellsHalf-maximal response (Cell Division Arrest)250 pM[2]

Note: The data for α-Factor's effect on projection formation is presented as a proxy for chemotactic potency, as both processes are intrinsically linked to the cell's directional response to the pheromone gradient. It is important to note that the conditions for cell division arrest and projection formation can differ, leading to variations in measured potency.

Experimental Protocols for Assessing Chemotaxis

The quantitative determination of chemotactic potency relies on precise and reproducible experimental assays. Two common methods employed in mycology are the droplet bioassay and microfluidic assays.

Droplet Bioassay

This classic method provides a straightforward way to observe and quantify chemotaxis.

Methodology:

  • Cell Preparation: A suspension of the motile target cells (e.g., Allomyces male gametes) is prepared in a suitable buffer or growth medium.

  • Agarose Droplet Formation: A small droplet of low-melting-point agarose containing a known concentration of the test pheromone is placed on a microscope slide or petri dish. A control droplet containing only the buffer is also prepared.

  • Chemotaxis Observation: The cell suspension is carefully added around the droplets. As the pheromone diffuses from the agarose, a concentration gradient is established.

  • Data Acquisition and Analysis: The accumulation of cells around the pheromone-containing droplet is observed and recorded over time using microscopy. The number of cells in a defined area around the droplet is counted at various time points. The chemotactic response can be quantified by comparing the cell accumulation around the pheromone droplet to the control droplet.

Microfluidic Chemotaxis Assay

Microfluidic devices offer a more controlled and high-throughput approach to studying chemotaxis, allowing for the generation of stable and well-defined chemoattractant gradients.

Methodology:

  • Device Fabrication: A microfluidic device, typically made of polydimethylsiloxane (PDMS), is fabricated with channels for introducing the cell suspension and the chemoattractant.

  • Gradient Generation: A continuous and stable concentration gradient of the pheromone is established within a microfluidic channel by the controlled flow of two solutions: one containing the pheromone and another with the buffer.

  • Cell Loading and Observation: The target cells are introduced into the observation channel where the gradient is present.

  • Time-Lapse Microscopy: The movement of individual cells in response to the pheromone gradient is tracked using time-lapse microscopy.

  • Data Analysis: Cell tracking software is used to analyze the trajectories of the cells. Various parameters can be calculated, such as the chemotactic index (a measure of the directness of cell movement up the gradient) and the average cell velocity.

Signaling Pathways

The chemotactic response to fungal pheromones is initiated by the binding of the pheromone to a specific cell surface receptor, which triggers an intracellular signaling cascade.

This compound Signaling in Allomyces macrogynus

The precise signaling pathway for this compound in Allomyces is not as fully elucidated as the yeast pheromone pathway. However, it is known to involve a G-protein coupled receptor and a subsequent influx of calcium ions (Ca2+), which is critical for altering the flagellar beat pattern and directing the gamete towards the pheromone source.

Sirenin_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Ca_Channel Ca2+ Channel Effector->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Flagellar_Motor Flagellar Motor Ca_Influx->Flagellar_Motor Modulates Chemotaxis Chemotaxis Flagellar_Motor->Chemotaxis

Caption: this compound Signaling Pathway in Allomyces.

α-Factor Signaling in Saccharomyces cerevisiae

The mating pheromone response in Saccharomyces cerevisiae is a well-studied model for G-protein coupled receptor signaling.

Alpha_Factor_Signaling_Pathway alpha_factor α-Factor Ste2 Ste2 Receptor (GPCR) alpha_factor->Ste2 Binds G_protein Heterotrimeric G-Protein (Gpa1, Ste4, Ste18) Ste2->G_protein Activates G_beta_gamma Ste4/Ste18 (Gβγ) G_protein->G_beta_gamma Dissociates Ste5_complex Ste5 Scaffold Complex (Ste20, Ste11, Ste7) G_beta_gamma->Ste5_complex Recruits & Activates Fus3 Fus3 (MAPK) Ste5_complex->Fus3 Phosphorylates Far1 Far1 Fus3->Far1 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1) Far1->Cell_Cycle_Arrest Polarized_Growth Polarized Growth (Shmoo Formation) Far1->Polarized_Growth

Caption: α-Factor Signaling Pathway in S. cerevisiae.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a microfluidic chemotaxis experiment.

Chemotaxis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_loading Load Cells into Device cell_culture->cell_loading device_fab Microfluidic Device Fabrication device_fab->cell_loading reagent_prep Pheromone & Buffer Preparation gradient_gen Establish Pheromone Gradient reagent_prep->gradient_gen cell_loading->gradient_gen imaging Time-Lapse Microscopy gradient_gen->imaging cell_tracking Cell Tracking imaging->cell_tracking quantification Quantify Chemotactic Parameters cell_tracking->quantification results Results Interpretation quantification->results

Caption: Microfluidic Chemotaxis Experimental Workflow.

Conclusion

This compound exhibits an exceptionally high chemotactic potency, with a threshold of activity in the picomolar range. This is significantly more potent than the concentrations of α-factor required to induce morphological changes related to mating in Saccharomyces cerevisiae. The disparity in potency likely reflects the different ecological niches and reproductive strategies of these fungi. Allomyces, being an aquatic fungus, relies on the diffusion of this compound in a three-dimensional aqueous environment to guide motile gametes, necessitating a highly sensitive detection system. In contrast, yeast mating often occurs in more confined, surface-associated environments. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further comparative studies and for the potential development of novel antifungal strategies that target these crucial communication systems.

References

Assessing the Cross-Reactivity of Sirenin with Other Chemoattractants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemoattractant sirenin with other molecules, focusing on its cross-reactivity. The information presented is based on available experimental data and is intended to inform research and development in relevant fields.

This compound, a sesquiterpenoid, is the potent and highly specific chemoattractant for the male gametes of the aquatic fungus Allomyces macrogynus[1][2][3]. Its primary biological role is to guide the motile male gametes towards the female gametes for fertilization, a critical step in the fungal life cycle. The specificity of this interaction is remarkable, with even minor structural modifications to the this compound molecule dramatically reducing or abolishing its chemoattractant properties at physiologically relevant concentrations[1][3]. This high degree of specificity suggests a finely tuned receptor-ligand interaction that has evolved to ensure reproductive success.

While direct cross-reactivity studies of this compound with other chemoattractants in its native biological system are limited, valuable insights can be drawn from its interaction with heterologous systems, most notably the human cation channel of sperm (CatSper).

Comparative Analysis of Chemoattractant Activity

The following table summarizes the quantitative data on the biological activity of this compound and other relevant chemoattractants.

ChemoattractantTarget SystemAssay TypeEffective ConcentrationReference
This compound Allomyces macrogynus male gametesChemotaxis BioassayThreshold: 10 pM[1]
This compound Analogs (most)Allomyces macrogynus male gametesChemotaxis Bioassay> 1 µM[1]
l-SireninAllomyces macrogynus male gametesChemotaxis BioassayActive[2]
d-Sirenin (enantiomer)Allomyces macrogynus male gametesChemotaxis BioassayInactive[2]
This compound Human Sperm (CatSper Channel)Calcium Fluorescence AssayEC50: 2.9 ± 0.7 µM[4]
Progesterone Human Sperm (CatSper Channel)Calcium Fluorescence AssayEC50: 7.7 ± 0.9 nM
Prostaglandin E1 (PGE1) Human Sperm (CatSper Channel)Calcium Fluorescence AssayEC50: 4.2 ± 0.7 nM

Cross-Reactivity with the Human CatSper Channel

A significant finding is the ability of this compound to activate the human CatSper channel, a sperm-specific calcium channel that is a key regulator of human sperm hyperactivation and is endogenously activated by progesterone and prostaglandins[4][5]. This cross-reactivity, though occurring at a much lower potency (micromolar for this compound versus nanomolar for progesterone), suggests a degree of conservation in the ligand-binding or gating mechanism of this ion channel across vast evolutionary distances.

The activation of the human CatSper channel by both the fungal pheromone this compound and the human steroid hormone progesterone points to a potential structural or conformational similarity that allows both molecules to interact with the channel, leading to calcium influx. This unexpected cross-reactivity opens avenues for investigating the evolution of chemosensory mechanisms and for the development of novel pharmacological modulators of the CatSper channel.

Signaling Pathways

The signaling pathways initiated by this compound in Allomyces and progesterone in human sperm share a common downstream effector: an increase in intracellular calcium concentration. However, the upstream components, particularly the receptors, are distinct.

This compound Signaling Pathway in Allomyces macrogynus (Putative)

The precise signaling pathway for this compound in Allomyces has not been fully elucidated, and the specific receptor remains unidentified. However, experimental evidence strongly indicates that this compound binding leads to an influx of extracellular calcium ions (Ca2+), which is a critical step in altering the flagellar beating pattern and directing the gamete towards the this compound source.

Sirenin_Signaling_Pathway This compound This compound Receptor Unknown Receptor This compound->Receptor Binds Ca_Channel Calcium Channel Receptor->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Chemotaxis Chemotaxis Ca_Influx->Chemotaxis Induces

Caption: Putative this compound Signaling Pathway in Allomyces.

Progesterone Signaling Pathway via Human CatSper Channel

In human sperm, progesterone binds to the ABHD2 protein, which in turn activates the CatSper ion channel, leading to a rapid influx of Ca2+. This increase in intracellular calcium is a key trigger for sperm hyperactivation, a motility pattern essential for fertilization.

Progesterone_Signaling_Pathway Progesterone Progesterone ABHD2 ABHD2 Progesterone->ABHD2 Binds CatSper CatSper Channel ABHD2->CatSper Activates Ca_Influx Ca²⁺ Influx CatSper->Ca_Influx Hyperactivation Sperm Hyperactivation Ca_Influx->Hyperactivation Triggers

Caption: Progesterone Signaling via the Human CatSper Channel.

Experimental Protocols

Chemotaxis Bioassay for Allomyces macrogynus Male Gametes (Generalized)

This protocol is a generalized representation based on descriptions in the literature. Specific parameters may require optimization.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Culture Allomyces macrogynus to obtain male gametes Harvest 2. Harvest motile male gametes Culture->Harvest Introduce_Gametes 6. Introduce male gametes to the chamber Harvest->Introduce_Gametes Prepare_Chemo 3. Prepare serial dilutions of chemoattractants (e.g., this compound) Introduce_Chemo 5. Introduce chemoattractant to establish a concentration gradient Prepare_Chemo->Introduce_Chemo Setup 4. Set up chemotaxis chamber (e.g., capillary tube or multi-well plate) Setup->Introduce_Chemo Introduce_Chemo->Introduce_Gametes Incubate 7. Incubate under controlled conditions Introduce_Gametes->Incubate Observe 8. Observe gamete movement using microscopy Incubate->Observe Quantify 9. Quantify accumulation of gametes towards the chemoattractant source Observe->Quantify Analyze 10. Determine threshold concentration or EC50 Quantify->Analyze

Caption: Generalized Workflow for Allomyces Chemotaxis Assay.

Methodology Details:

  • Allomyces macrogynus Culture and Gamete Collection: Cultures of the haploid, male strain of Allomyces macrogynus are grown on a suitable medium (e.g., Emerson's YpSs agar) to induce the formation of gametangia. Gametes are released by flooding the cultures with a dilute salt solution (e.g., Machlis's dilute salts solution).

  • Chemotaxis Assay Setup: A common method involves introducing a small volume of the chemoattractant solution into a capillary tube or a well of a microplate.

  • Introduction of Gametes: A suspension of motile male gametes is then introduced nearby, allowing them to respond to the diffusion gradient of the chemoattractant.

  • Observation and Quantification: The accumulation of gametes at the source of the chemoattractant is observed and quantified over time using light microscopy. This can be done by counting the number of gametes that enter the capillary tube or accumulate in the well containing the chemoattractant compared to a control well with no chemoattractant.

  • Data Analysis: The response is typically measured as the number of accumulated gametes at different concentrations of the chemoattractant. This data is used to determine the threshold concentration required to elicit a response.

Competitive Binding Assay (Conceptual for this compound Receptor)

While the this compound receptor has not been isolated, a competitive binding assay would be a standard method to investigate the specificity of ligand binding once the receptor is identified and expressed in a suitable system.

Competitive_Binding_Assay cluster_components Assay Components cluster_procedure Procedure cluster_data_analysis Data Analysis Receptor_Prep 1. Prepare receptor-containing membranes or whole cells Incubate_Components 4. Incubate receptor preparation with labeled this compound and varying concentrations of unlabeled competitor Receptor_Prep->Incubate_Components Labeled_this compound 2. Prepare radiolabeled or fluorescently labeled this compound Labeled_this compound->Incubate_Components Unlabeled_Competitor 3. Prepare serial dilutions of unlabeled test compounds Unlabeled_Competitor->Incubate_Components Separate 5. Separate receptor-bound from free labeled this compound (e.g., filtration) Incubate_Components->Separate Measure_Binding 6. Measure the amount of bound labeled this compound Separate->Measure_Binding Plot_Data 7. Plot bound labeled this compound vs. competitor concentration Measure_Binding->Plot_Data Determine_IC50 8. Determine the IC50 value of the competitor Plot_Data->Determine_IC50 Calculate_Ki 9. Calculate the binding affinity (Ki) of the competitor Determine_IC50->Calculate_Ki

References

Confirming the Specificity of Sirenin for its Target Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of the fungal pheromone sirenin for its target receptor in Allomyces macrogynus. We delve into supporting experimental data, comparing its activity with structural analogs and its cross-reactivity with other non-target receptors. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a comprehensive understanding of this compound's receptor interactions.

Data Presentation: this compound and Analog Activity

The following table summarizes the chemotactic activity of this compound and its analogs on the male gametes of Allomyces macrogynus. The data highlights the high specificity of the receptor for the natural l-sirenin enantiomer.

CompoundTarget SpeciesAssay TypeActivity MetricValueReference
l-sireninAllomyces macrogynusChemotaxisThreshold Concentration10 pM[1]
d-sireninAllomyces macrogynusChemotaxisActivityInactive[2]
Racemic this compoundAllomyces macrogynusChemotaxisThreshold Concentration10 pM[1]
Monohydroxy analogAllomyces macrogynusChemotaxisThreshold Concentration10 pM[1]
Other structural analogsAllomyces macrogynusChemotaxisThreshold Concentration≥ 1 µM[1]
l-sireninHumanCalcium InfluxEC502.9 ± 0.7 µM

Cross-Reactivity with Human CatSper Channel

Interestingly, while this compound demonstrates high specificity in its native fungal system, it has been shown to activate the human cation channel of sperm (CatSper). This channel is crucial for sperm hyperactivation, a key process in human fertilization. This cross-reactivity suggests a conserved structural motif between the this compound receptor in Allomyces and the human CatSper channel.

LigandTargetAssay TypeActivity MetricValue
This compoundHuman CatSperCalcium InfluxEC502.9 ± 0.7 µM
ProgesteroneHuman CatSperCalcium InfluxEC507.7 ± 0.9 nM
Prostaglandin E1Human CatSperCalcium InfluxEC504.2 ± 0.7 nM

Experimental Protocols

Allomyces macrogynus Male Gamete Chemotaxis Assay

This protocol is adapted from established methods for assessing the chemotactic response of Allomyces male gametes to this compound and its analogs.

Objective: To determine the threshold concentration of a test compound required to attract A. macrogynus male gametes.

Materials:

  • Cultures of Allomyces macrogynus male gametes

  • Test compounds (this compound, analogs) dissolved in a suitable solvent (e.g., ethanol)

  • Microscope slides with a central well or a chemotaxis chamber

  • Micropipettes

  • Microscope with dark-field or phase-contrast optics

Procedure:

  • Gamete Preparation: Collect motile male gametes from a mature culture of A. macrogynus.

  • Preparation of Test Solutions: Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • Place a small drop of the gamete suspension in the center of the well on the microscope slide. .

    • Introduce a micropipette containing the test solution into the drop of gamete suspension.

  • Observation: Observe the behavior of the gametes around the tip of the micropipette under the microscope. A positive chemotactic response is indicated by the accumulation of gametes around the pipette tip.

  • Data Analysis: The threshold concentration is the lowest concentration of the test compound that elicits a detectable chemotactic response.

Fluorescent Calcium Influx Assay in Human Sperm

This protocol details the measurement of intracellular calcium concentration changes in human sperm upon exposure to this compound, utilizing a fluorescent calcium indicator.

Objective: To quantify the ability of this compound to induce calcium influx in human sperm via the CatSper channel.

Materials:

  • Human sperm sample

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (optional)

  • Assay buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.3)

  • 96-well or 384-well microplate

  • Fluorescence plate reader with excitation at ~490 nm and emission at ~515 nm

Procedure:

  • Cell Preparation: Prepare a suspension of human sperm in the assay buffer.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution containing Fluo-4 AM, Pluronic F-127, and optionally Probenecid in the assay buffer.

    • Incubate the sperm suspension with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the sperm to remove excess dye.

  • Assay:

    • Dispense the dye-loaded sperm suspension into the wells of the microplate.

    • Add the test compound (this compound) at various concentrations to the wells.

  • Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium into the sperm.

  • Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine the EC50 value.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Allomyces macrogynus

The binding of this compound to its putative G-protein coupled receptor on the surface of the male gamete is believed to trigger a signaling cascade that results in a rapid influx of calcium ions. This increase in intracellular calcium is a key event leading to the reorientation of the flagellar beating pattern, causing the gamete to swim towards the source of the pheromone. The precise identity of the this compound receptor and all downstream signaling components in Allomyces remains an active area of research.

Sirenin_Signaling_Pathway This compound This compound Receptor Putative this compound Receptor (GPCR) This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Ca_Channel Calcium Channel Second_Messenger->Ca_Channel Opening Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Chemotaxis Chemotaxis Ca_Influx->Chemotaxis Flagellar Reorientation

Caption: Proposed this compound signaling pathway in Allomyces male gametes.

Experimental Workflow for Chemotaxis Assay

The following diagram illustrates the key steps in performing a chemotaxis assay to evaluate the specificity of this compound and its analogs.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Gamete_Prep Prepare Allomyces Male Gamete Suspension Assay_Setup Set up Chemotaxis Chamber with Gametes Gamete_Prep->Assay_Setup Compound_Prep Prepare Serial Dilutions of Test Compounds Add_Compound Introduce Test Compound via Micropipette Compound_Prep->Add_Compound Assay_Setup->Add_Compound Observation Observe Gamete Movement (Microscopy) Add_Compound->Observation Data_Analysis Determine Threshold Concentration Observation->Data_Analysis

Caption: Workflow for the Allomyces chemotaxis assay.

Logical Relationship of this compound Specificity

This diagram illustrates the logical framework for assessing the specificity of this compound. High specificity is confirmed by potent activity in the target organism and minimal or no activity of its analogs, while cross-reactivity with non-target receptors indicates areas for further investigation.

Sirenin_Specificity_Logic Sirenin_Activity This compound Activity Target_Activity High Activity in Allomyces macrogynus Sirenin_Activity->Target_Activity Analog_Activity Low/No Activity of This compound Analogs Sirenin_Activity->Analog_Activity Non_Target_Activity Activity in Non-Target Systems (e.g., Human CatSper) Sirenin_Activity->Non_Target_Activity High_Specificity High Specificity Confirmed Target_Activity->High_Specificity Analog_Activity->High_Specificity Cross_Reactivity Cross-Reactivity Observed Non_Target_Activity->Cross_Reactivity

Caption: Logical framework for assessing this compound's receptor specificity.

References

Navigating the Current: A Comparative Guide to the Reproducibility of Sirenin Chemotaxis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of chemotaxis is fundamental to understanding cellular guidance and response. Sirenin, a potent sperm attractant in the water mold Allomyces, serves as a classic model for these investigations. However, the reproducibility of this compound chemotaxis experiments can be a significant challenge. This guide provides a comparative analysis of key factors influencing the reliability of these assays, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.

The chemotactic response of male gametes to this compound is a highly sensitive biological assay. Achieving consistent and reproducible results necessitates careful control over several experimental parameters. Variations in buffer composition, cation concentration, and gamete density can significantly impact the observed chemotactic response.

Quantitative Analysis of Factors Affecting this compound Chemotaxis

The following table summarizes quantitative data from studies investigating the optimal conditions for this compound chemotaxis assays and the range of effective this compound concentrations.

ParameterConditionOrganism/StrainObserved Effect on ChemotaxisReference
Buffer 2 mM PIPES bufferAllomyces M16Optimal response[1][2]
Calcium Chloride (CaCl2) 3 mMAllomyces M16Optimal response[1][2]
3.5 mMAllomyces M3Optimal response[2]
Sperm Concentration 500,000 per mlAllomycesSubstantially reduced variability of replicate assays compared to 100,000 per ml.[1][2]
This compound Concentration 10 picomolar (10⁻¹¹ M)Allomyces macrogynusThreshold concentration for gamete attraction with synthetic, racemic this compound.[3]
10⁻¹⁰ MAllomycesLowest concentration demonstrating attraction of male gametes.[4]
10⁻⁶ MAllomycesStrongest response observed.[4]
10⁻⁵ MAllomycesSlightly weaker response than at 10⁻⁶ M.[4]
10⁻⁴ MAllomycesVery weak response.[4]

The this compound Signaling Pathway: A Glimpse into the Cellular Response

The chemotactic response to this compound is initiated by the binding of this compound to a receptor on the male gamete, triggering a downstream signaling cascade. A key event in this pathway is a significant influx of calcium ions (Ca²⁺) into the cell, which is thought to modulate the flagellar movement, thereby directing the gamete towards the this compound source. Evidence suggests the involvement of the Cation Channel of Sperm (CatSper) complex in this calcium influx[5][6].

Sirenin_Signaling_Pathway This compound This compound Receptor This compound Receptor (Putative) This compound->Receptor Binding CatSper CatSper Channel Complex Receptor->CatSper Activation Ca_influx Ca²⁺ Influx CatSper->Ca_influx Flagellar_motor Flagellar Motor Ca_influx->Flagellar_motor Modulation Chemotaxis Chemotactic Response Flagellar_motor->Chemotaxis

Figure 1. Proposed signaling pathway for this compound-induced chemotaxis in Allomyces male gametes.

Experimental Protocols for this compound Chemotaxis Assays

While specific protocols vary between laboratories, a general workflow can be outlined. The following provides a foundational methodology for conducting a this compound chemotaxis experiment, drawing upon principles from established chemotaxis assays.

Objective: To quantitatively assess the chemotactic response of Allomyces male gametes to a gradient of this compound.

Materials:

  • Allomyces male gametes

  • This compound (synthetic, racemic)

  • Chemotaxis buffer (e.g., 2 mM PIPES, 3 mM CaCl₂, chelated trace elements)[1][2]

  • Chemotaxis chamber (e.g., multi-well plate with a permeable membrane)

  • Microscope with imaging capabilities

  • Hemocytometer or other cell counting device

Procedure:

  • Gamete Preparation:

    • Culture Allomyces to induce the formation of male gametes.

    • Harvest the motile male gametes and resuspend them in the chemotaxis buffer.

    • Determine the gamete concentration using a hemocytometer and adjust to the desired density (e.g., 500,000 gametes/ml)[1][2].

  • Preparation of this compound Gradient:

    • Prepare serial dilutions of this compound in the chemotaxis buffer to create a range of concentrations to be tested (e.g., 10⁻¹² M to 10⁻⁴ M).

    • In the lower wells of the chemotaxis chamber, add the different concentrations of this compound solution. Include a buffer-only control.

  • Chemotaxis Assay:

    • Place the permeable membrane over the lower wells.

    • Carefully add the gamete suspension to the upper chamber (above the membrane).

    • Incubate the chamber for a defined period to allow for chemotaxis to occur.

  • Data Acquisition and Analysis:

    • After incubation, count the number of gametes that have migrated through the membrane into the lower wells for each this compound concentration and the control. This can be done by microscopy and image analysis.

    • The chemotactic response can be expressed as a chemotactic index, which is the ratio of migrated cells in the presence of this compound to the number of migrated cells in the control.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Gamete_Prep 1. Prepare Gamete Suspension Setup 3. Set up Chemotaxis Chamber Gamete_Prep->Setup Sirenin_Prep 2. Prepare this compound Dilutions Sirenin_Prep->Setup Incubate 4. Incubate Setup->Incubate Count 5. Count Migrated Gametes Incubate->Count Analyze 6. Calculate Chemotactic Index Count->Analyze

Figure 2. A generalized experimental workflow for a this compound chemotaxis assay.

Conclusion and Recommendations for Enhancing Reproducibility

The reproducibility of this compound chemotaxis experiments hinges on the meticulous control of experimental conditions. Based on the available data, the following recommendations can be made to improve the consistency of results:

  • Standardize Buffer Composition: The use of a defined buffer system, such as PIPES with a specific CaCl₂ concentration, is crucial. The optimal CaCl₂ concentration may vary between different strains of Allomyces[2].

  • Optimize Gamete Concentration: Higher sperm concentrations (e.g., 500,000 per ml) have been shown to reduce the variability of the assay[1][2].

  • Precise this compound Concentration: Given the wide range of effective this compound concentrations, from picomolar to micromolar, it is essential to perform dose-response experiments to identify the optimal concentration for the specific experimental setup.

  • Consistent Incubation Times: The duration of the chemotaxis assay should be kept constant across all experiments.

  • Automated Quantification: Whenever possible, employ automated image analysis to count migrated cells, which can reduce user bias and increase the accuracy of the results.

By adhering to these principles and carefully documenting all experimental parameters, researchers can enhance the reproducibility of their this compound chemotaxis experiments, leading to more robust and reliable findings in the study of cellular guidance and signaling.

References

L-Sirenin Demonstrates Potent and Enantiomerically Specific Chemoattractant Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available data reveals that the biological activity of sirenin, a sperm chemoattractant produced by the female gametes of the water mold Allomyces, is exclusive to its L-enantiomer. Experimental evidence consistently indicates that other stereoisomers, including the D-enantiomer, are biologically inactive at physiologically relevant concentrations.

This guide provides a quantitative comparison of the chemoattractant activity of L-sirenin and its enantiomers, supported by experimental methodologies and visual representations of the involved processes. The stark difference in biological function underscores the high degree of stereospecificity in the chemosensory mechanism of Allomyces sperm.

Quantitative Comparison of Biological Activity

The biological activity of this compound and its enantiomers is primarily assessed through chemotaxis bioassays, which measure the directed movement of male gametes in response to a chemical gradient. The key quantitative metric is the threshold concentration required to elicit a positive chemotactic response.

CompoundOrganismBioassayThreshold ConcentrationActivity Status
L-Sirenin Allomyces macrogynusSperm Chemotaxis Assay10 pM[1]Active
D-Sirenin AllomycesSperm Chemotaxis AssayNo activity observedInactive[2][3]
(±)-Sirenin (racemic) Allomyces macrogynusSperm Chemotaxis Assay10 picomolar[1]Active (due to L-sirenin content)
Other Stereoisomers AllomycesSperm Chemotaxis AssayNo activity observedInactive[2][3]

Experimental Protocols

The primary method for quantifying the chemoattractant activity of this compound and its analogues is the Allomyces sperm chemotaxis bioassay.

Allomyces Sperm Chemotaxis Bioassay

This assay measures the attraction of male gametes to a test substance.

Organism and Culture:

  • Male gametes are obtained from the aquatic fungus Allomyces macrogynus or other Allomyces species.

Procedure:

  • A suspension of motile male gametes is prepared in a specific buffer solution. Optimal response for the M16 strain of Allomyces is achieved with 2 mM piperazine-N,N'-bis[2-ethanesulfonic acid] (PIPES) buffer, 3 mM CaCl₂, and chelated trace elements[4]. For the M3 strain, the CaCl₂ concentration is adjusted to 3.5 mM[4].

  • The bioassay is typically conducted in a chamber where a concentration gradient of the test substance can be established.

  • The test substance (e.g., L-sirenin, D-sirenin) is introduced to create a chemical gradient.

  • The movement of the sperm is observed and quantified. A positive chemotactic response is recorded if a significant number of sperm move towards the source of the test substance.

  • The threshold concentration is determined as the lowest concentration of the substance that elicits a detectable chemotactic response.

Signaling Pathway and Experimental Workflow

While the precise signaling pathway for this compound in Allomyces has not been fully elucidated and a specific receptor has yet to be identified, it is understood that the process involves the detection of L-sirenin by the male gamete, leading to a directed movement towards the higher concentration of the pheromone. Studies in human sperm have shown that this compound can activate the CatSper channel, leading to a calcium influx, suggesting a possible mechanism that might be conserved or analogous in Allomyces[1][5].

Below are diagrams illustrating the proposed conceptual signaling pathway and the general experimental workflow for the chemotaxis bioassay.

G cluster_0 Male Gamete Exterior cluster_1 Male Gamete Interior L_this compound L-Sirenin Receptor Putative Receptor L_this compound->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Ca_Influx Calcium Influx Signal_Transduction->Ca_Influx Induces Flagellar_Movement Altered Flagellar Movement Ca_Influx->Flagellar_Movement Modulates Chemotaxis Chemotaxis Flagellar_Movement->Chemotaxis Results in

Caption: Conceptual Signaling Pathway for L-Sirenin in Allomyces Male Gametes.

G Start Start Culture Culture Allomyces and Collect Male Gametes Start->Culture Prepare_Sperm Prepare Gamete Suspension in Assay Buffer Culture->Prepare_Sperm Assay_Setup Set up Chemotaxis Chamber Prepare_Sperm->Assay_Setup Prepare_Compounds Prepare Serial Dilutions of L-Sirenin and Enantiomers Introduce_Gradient Introduce Test Compound to Create Gradient Prepare_Compounds->Introduce_Gradient Assay_Setup->Introduce_Gradient Incubate Incubate and Observe Gamete Movement Introduce_Gradient->Incubate Quantify Quantify Gamete Accumulation Incubate->Quantify Analyze Determine Threshold Concentration Quantify->Analyze End End Analyze->End

Caption: Experimental Workflow for the Allomyces Sperm Chemotaxis Bioassay.

References

A Comparative Analysis of Chemoattraction: The Fungal Pheromone Sirenin's Influence on Allomyces and Human Sperm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemoattractant effects of Sirenin on the male gametes of the water mold Allomyces macrogynus and on human sperm. By examining the signaling pathways, experimental data, and methodologies, we aim to offer a comprehensive resource for researchers in reproductive biology, cell signaling, and pharmacology.

Executive Summary

This compound is a potent chemoattractant for the male gametes of the aquatic fungus Allomyces, guiding them towards the female gametes for fertilization. This interaction is highly specific and occurs at picomolar concentrations. In contrast, while this compound has been shown to elicit a response in human sperm, it does so at significantly higher micromolar concentrations and its physiological relevance is not established. The primary chemoattractant for human sperm is believed to be progesterone, which is released from the cumulus cells surrounding the oocyte. A key point of convergence is the involvement of the CatSper ion channel in human sperm, which can be activated by both progesterone and, interestingly, by this compound. This shared molecular target, despite the vast evolutionary distance, provides a fascinating case study in the conservation of signaling mechanisms.

Quantitative Data Comparison

The following tables summarize the key quantitative differences in the chemoattractant responses of Allomyces male gametes and human sperm to their respective signaling molecules.

ParameterAllomyces Male Gametes (attracted to this compound)Human Sperm (attracted to Progesterone)Human Sperm (response to this compound)
Primary Chemoattractant l-SireninProgesteroneNot applicable (experimental)
Threshold Concentration ~10 pM[1]~1-10 pM~10 nM (for Ca2+ influx)
EC50 Not explicitly stated, but strong responses up to 10⁻⁶ M[2]~7.7 ± 0.9 nM (for Ca2+ influx)~2.9 ± 0.7 µM (for Ca2+ influx)
Receptor UnknownCatSper channel complex and othersCatSper channel complex
Primary Signaling Event Influx of Ca²⁺Influx of Ca²⁺ via CatSperInflux of Ca²⁺ via CatSper

Table 1: Comparison of Chemoattractant Potency and Receptors.

SpeciesChemoattractantObserved EffectReference
Allomyces macrogynusl-SireninDirected swimming towards the source (chemotaxis)[1][2]
HumanProgesteroneChemotaxis, hyperactivation, acrosome reaction[3][4][5]
HumanThis compoundIncreased intracellular Ca²⁺, potentiation of CatSper current

Table 2: Summary of Observed Biological Effects.

Signaling Pathways: A Tale of Two Gametes

The signaling pathways that govern chemotaxis in Allomyces and human sperm, while both culminating in a calcium-dependent change in motility, exhibit significant differences in their upstream components.

The Enigmatic this compound Pathway in Allomyces

The precise signaling cascade initiated by this compound in Allomyces male gametes is not yet fully elucidated. It is known that the process is initiated by the detection of a this compound gradient, leading to a significant influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ is believed to modulate the flagellar beat, causing the gamete to reorient and swim towards the source of the pheromone. However, the specific cell surface receptor that binds this compound remains to be identified. Fungi are known to possess G-protein coupled receptors (GPCRs) for pheromone sensing, but a direct link to a specific GPCR for this compound has not been established.

Allomyces_Signaling This compound This compound Gradient Receptor Putative this compound Receptor (GPCR?) This compound->Receptor Downstream Downstream Effectors (Unknown) Receptor->Downstream Ca_Channel Ca²⁺ Channel Downstream->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Motility Flagellar Motility Change (Chemotaxis) Ca_Influx->Motility Human_Sperm_Signaling cluster_ligands Chemoattractants Progesterone Progesterone CatSper CatSper Channel Progesterone->CatSper This compound This compound (Experimental) This compound->CatSper Ca_Influx Ca²⁺ Influx CatSper->Ca_Influx Hyperactivation Hyperactivation Ca_Influx->Hyperactivation Chemotaxis Chemotaxis Ca_Influx->Chemotaxis Allomyces_Workflow Culture 1. Culture Allomyces to produce gametangia Release 2. Induce gamete release Culture->Release Collect 3. Collect male gametes Release->Collect Setup 4. Prepare chemotaxis chamber with this compound droplet Collect->Setup Introduce 5. Introduce gamete suspension Setup->Introduce Observe 6. Observe and record gamete movement Introduce->Observe Analyze 7. Analyze chemotactic response Observe->Analyze Human_Sperm_Workflow Collect_Semen 1. Collect semen sample Separate_Sperm 2. Separate motile sperm Collect_Semen->Separate_Sperm Capacitate 3. Incubate in capacitation medium Separate_Sperm->Capacitate Setup_Chamber 4. Prepare chemotaxis chamber with progesterone gradient Capacitate->Setup_Chamber Introduce_Sperm 5. Introduce capacitated sperm Setup_Chamber->Introduce_Sperm Record 6. Record sperm movement (video microscopy) Introduce_Sperm->Record Analyze_Tracks 7. Analyze sperm tracks for chemotactic bias Record->Analyze_Tracks

References

A Comparative Guide to the Quantification of Sirenin: A Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the novel applications of Sirenin, accurate quantification is paramount. This guide provides a comparative analysis of a hypothetical enzyme-linked immunosorbent assay (ELISA) for this compound against established bioassays, namely the chemotaxis assay and the calcium fluorescence assay. While a commercial ELISA kit for this compound is not currently available, this document outlines the validation parameters and a potential protocol for a custom-developed sandwich ELISA, offering a high-throughput and sensitive alternative to existing methods.

Comparative Analysis of this compound Quantification Methods

The selection of an appropriate quantification method depends on the specific research question, required throughput, and available resources. Below is a comparison of a hypothetical this compound ELISA with the chemotaxis and calcium fluorescence bioassays.

FeatureHypothetical this compound ELISAChemotaxis BioassayCalcium Fluorescence Assay
Principle Antigen-antibody bindingCell migration along a chemical gradientMeasurement of intracellular calcium influx
Specificity High (dependent on antibody quality)Moderate (other factors can influence cell migration)Moderate (other compounds may induce calcium influx)
Sensitivity High (typically pg/mL to ng/mL range)High (can detect picomolar concentrations)[1]High (can detect nanomolar to micromolar concentrations)[2][3]
Quantitative Yes (with a standard curve)[4]Semi-quantitative (measures cell migration, which correlates with concentration)[5]Yes (fluorescence intensity correlates with concentration)[2][3]
Throughput High (96-well plate format)Low to mediumHigh (96-well or 384-well plate format)[6]
Time 4-6 hours2-4 hours1-2 hours
Complexity ModerateHighModerate
Cost Moderate to high (antibody development)Low to moderateModerate

Experimental Protocols

Detailed methodologies for a hypothetical sandwich ELISA and the alternative bioassays are provided below.

Hypothetical Sandwich ELISA Protocol for this compound

This protocol is a general guideline for the development of a sandwich ELISA for this compound. Optimization of antibody concentrations, incubation times, and buffer compositions is essential.

Materials:

  • Capture antibody specific to this compound

  • Detection antibody specific to this compound (biotinylated)

  • Recombinant this compound standard

  • 96-well microplate

  • Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)[7]

  • Blocking Buffer (e.g., PBS with 1% BSA)[7]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[7]

  • Sample/Standard Diluent (e.g., PBS with 1% BSA)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)[1]

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[1]

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[7]

  • Washing: Repeat the wash step as in step 2.

  • Standard and Sample Incubation: Prepare serial dilutions of the this compound standard in Standard Diluent. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in Sample Diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in Sample Diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Development: Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards. Use the standard curve to determine the concentration of this compound in the samples.

Chemotaxis Bioassay Protocol

This assay measures the ability of this compound to act as a chemoattractant for susceptible cells, such as the male gametes of Allomyces macrogynus or other model cells.

Materials:

  • Chemotaxis chamber (e.g., Boyden chamber)

  • Microporous membrane (pore size appropriate for the cells)

  • Cell culture medium

  • This compound stock solution

  • Cells responsive to this compound

  • Microscope

Procedure:

  • Cell Preparation: Culture and harvest the cells. Resuspend the cells in serum-free medium to a known concentration (e.g., 1 x 10⁶ cells/mL).[8]

  • Assay Setup:

    • Add cell-free medium containing different concentrations of this compound to the lower wells of the chemotaxis chamber. Include a negative control with no this compound.[9]

    • Place the microporous membrane over the lower wells.[9]

    • Add the cell suspension to the upper wells of the chamber.[9]

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 2-4 hours).[9]

  • Cell Staining and Counting:

    • After incubation, remove the membrane.

    • Fix and stain the cells that have migrated to the underside of the membrane.

    • Count the number of migrated cells in several fields of view using a microscope.

  • Analysis: Plot the number of migrated cells against the concentration of this compound to determine the chemotactic response.

Calcium Fluorescence Assay Protocol

This assay quantifies this compound concentration by measuring the increase in intracellular calcium ([Ca²⁺]i) it induces in responsive cells, such as human sperm.[2][10]

Materials:

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)[2]

  • Pluronic F-127[6]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Cells responsive to this compound (e.g., human sperm)

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Loading:

    • Incubate the cells with the fluorescent calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in buffer for 30-60 minutes at 37°C in the dark.[6]

    • Wash the cells to remove excess dye and resuspend them in fresh buffer.

  • Assay Setup:

    • Add the loaded cell suspension to the wells of the 96-well plate.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add different concentrations of this compound to the wells.

    • Immediately begin kinetic reading of fluorescence intensity (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4).[6]

  • Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after this compound addition. Plot ΔF against the this compound concentration to generate a dose-response curve.

Validation of a Hypothetical this compound ELISA

For a newly developed this compound ELISA to be considered reliable, it must undergo rigorous validation. The key parameters to assess are outlined below.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability of the assay to exclusively measure this compound without cross-reacting with other structurally similar molecules.[11][12]Minimal to no cross-reactivity with related compounds.
Sensitivity (Limit of Detection, LOD) The lowest concentration of this compound that can be reliably distinguished from the blank.[11][12]Determined by the mean signal of the blank plus 2 or 3 standard deviations.
Linearity The ability of the assay to produce results that are directly proportional to the concentration of this compound in the sample.[11][13]R² value of ≥ 0.95 for the standard curve.[14]
Accuracy (Recovery) The closeness of the measured value to the true value, often assessed by spiking a known amount of this compound into a sample matrix.[11][13]Recovery within 80-120% of the expected value.[14]
Precision (Repeatability and Reproducibility) The degree of agreement among a series of measurements of the same sample. Assessed as intra-assay (within a single plate) and inter-assay (between different plates/days) precision.[11][13]Coefficient of variation (CV) ≤ 10% for intra-assay and ≤ 15% for inter-assay precision.[15]

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of this compound's action, the following diagrams are provided.

Sirenin_Signaling_Pathway This compound This compound CatSper CatSper Channel This compound->CatSper activates Ca_influx Ca²⁺ Influx CatSper->Ca_influx mediates Chemotaxis Chemotaxis Ca_influx->Chemotaxis triggers

This compound Signaling Pathway

ELISA_Workflow cluster_coating Plate Coating cluster_assay Assay cluster_detection Detection coat_plate Coat plate with capture antibody wash1 Wash coat_plate->wash1 block Block wash1->block add_sample Add sample/standard block->add_sample wash2 Wash add_sample->wash2 add_detection_ab Add detection antibody wash2->add_detection_ab wash3 Wash add_detection_ab->wash3 add_streptavidin Add Streptavidin-HRP wash3->add_streptavidin wash4 Wash add_streptavidin->wash4 add_substrate Add TMB substrate wash4->add_substrate add_stop Add stop solution add_substrate->add_stop read_plate Read plate at 450nm add_stop->read_plate

Sandwich ELISA Workflow

Bioassay_Workflows cluster_chemotaxis Chemotaxis Assay cluster_calcium Calcium Fluorescence Assay prep_cells_chemo Prepare cells setup_chamber Set up chamber with this compound gradient prep_cells_chemo->setup_chamber incubate_chemo Incubate setup_chamber->incubate_chemo count_cells Count migrated cells incubate_chemo->count_cells load_cells Load cells with calcium indicator wash_cells Wash cells load_cells->wash_cells measure_baseline Measure baseline fluorescence wash_cells->measure_baseline add_this compound Add this compound and measure fluorescence measure_baseline->add_this compound

Bioassay Workflows

References

comparative analysis of different Sirenin synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sirenin, a sesquiterpenoid, is a potent sperm-attracting pheromone produced by the female gametes of the water mold Allomyces. Its unique structure, featuring a cyclopropane ring and two alcohol functionalities, has made it an attractive target for total synthesis. This guide provides a comparative analysis of prominent synthetic routes to this compound, presenting key quantitative data, detailed experimental protocols for cornerstone reactions, and visual diagrams of the synthetic pathways.

Comparison of this compound Synthesis Routes

The following table summarizes the key quantitative data for four distinct total syntheses of this compound, including two racemic and two enantioselective approaches. This allows for a direct comparison of their efficiency and stereochemical control.

Parameter Corey et al. (1969, Racemic) Plattner et al. (1969, Racemic) Gant, Noe, and Corey (1995, Enantioselective) Toste and coworkers (2016, Enantioselective)
Starting Material 6-Methyl-5-hepten-2-one4-Methyl-3-cyclohexenecarboxaldehydeGeraniol derivative(S)-Perillic acid
Overall Yield Not explicitly statedNot explicitly stated~15%8% [cite: ]
Number of Steps ~10 steps~9 steps11 steps10 steps [cite: ]
Stereoselectivity RacemicRacemicEnantioselectiveEnantioselective
Key Reactions Simmons-Smith Cyclopropanation, Wittig ReactionClaisen Rearrangement, Simmons-Smith CyclopropanationAsymmetric Cyclopropanation, Horner-Wadsworth-Emmons OlefinationEpoxidation, Cyclopropanation, Horner-Wadsworth-Emmons Olefination

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of each of the four synthetic routes, highlighting the key transformations and intermediates.

Corey_1969_Racemic A 6-Methyl-5-hepten-2-one B Intermediate A A->B Several steps C Intermediate B B->C Simmons-Smith Cyclopropanation D Intermediate C C->D Wittig Reaction E (±)-Sirenin D->E Deprotection Plattner_1969_Racemic A 4-Methyl-3-cyclohexenecarboxaldehyde B Intermediate A A->B Wittig Reaction C Intermediate B B->C Claisen Rearrangement D Intermediate C C->D Simmons-Smith Cyclopropanation E (±)-Sirenin D->E Reduction Gant_Noe_Corey_1995_Enantioselective A Geraniol derivative B Intermediate A A->B Sharpless Asymmetric Epoxidation C Intermediate B B->C Asymmetric Cyclopropanation D Intermediate C C->D Horner-Wadsworth-Emmons Olefination E (-)-Sirenin D->E Deprotection Toste_2016_Enantioselective A (S)-Perillic acid B Epoxide Intermediate A->B Esterification & Epoxidation C Cyclopropane Intermediate B->C Cyclopropanation D Aldehyde Intermediate C->D Reduction & Oxidation E (-)-Sirenin D->E Horner-Wadsworth-Emmons & Reduction

Safety Operating Guide

Navigating the Disposal of Sirenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

In the dynamic environment of scientific research and drug development, the proper management and disposal of chemical compounds are paramount to ensuring personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Sirenin, a sesquiterpenoid of interest in various research fields.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound, sourced from PubChem[1], is presented below to inform a preliminary risk assessment.

PropertyValue
Molecular Formula C₁₅H₂₄O₂
Molecular Weight 236.35 g/mol [1]
XLogP3 2.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 236.177630004 Da[1]
Monoisotopic Mass 236.177630004 Da[1]
Topological Polar Surface Area 40.5 Ų
Heavy Atom Count 17
Complexity 343

Experimental Protocols: General Procedure for Chemical Disposal in the Absence of an SDS

When a specific Safety Data Sheet is unavailable, the chemical must be treated as hazardous until its properties can be definitively determined. The following protocol outlines a general, safety-first approach to the disposal of a chemical like this compound.

Step 1: Initial Hazard Assessment and Personal Protective Equipment (PPE)

  • Assume Hazard: Treat this compound as a hazardous substance.[2]

  • Consult Available Data: Review the known properties (see table above). The presence of hydroxyl groups suggests it is an alcohol.

  • Wear Appropriate PPE: At a minimum, this should include:

    • Safety goggles with side shields

    • Nitrile gloves (or other chemically resistant gloves)

    • A laboratory coat

Step 2: Waste Segregation and Containment

  • Do Not Mix Wastes: Never combine this compound waste with other chemical waste streams.[3] Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.

  • Use a Compatible Container: Collect this compound waste in a clean, dry, and chemically compatible container with a secure, leak-proof lid.[3] Borosilicate glass or a high-density polyethylene (HDPE) container is generally suitable for organic compounds.

  • Container Condition: Ensure the waste container is in good condition, free from cracks or degradation.[4]

Step 3: Labeling of Hazardous Waste

Proper labeling is a critical step for ensuring safe handling and disposal.

  • "Hazardous Waste" Designation: Clearly label the container with the words "Hazardous Waste."[3][4]

  • Full Chemical Name: Write the full chemical name: "(1R,6S,7R)-7-((3E)-5-Hydroxy-4-methyl-3-pentenyl)-7-methylbicyclo(4.1.0)hept-4-ene-3-methanol" and its common name "this compound."

  • CAS Number: Include the CAS number: 19888-27-8.

  • Hazard Identification: Based on its structure (a sesquiterpenoid alcohol), note potential hazards such as "Flammable" and "Irritant."

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[5]

  • Secure Storage: The SAA should be a secure location, away from general laboratory traffic and sources of ignition.

  • Secondary Containment: It is best practice to place the waste container in secondary containment to prevent the spread of material in case of a leak.

Step 5: Contacting Environmental Health and Safety (EHS)

This is the most critical step in the disposal process.

  • Notify EHS: Inform your institution's EHS department about the waste chemical.[3]

  • Provide Information: Supply them with all available information, including the chemical name, CAS number, quantity, and any known properties.

  • Schedule a Pickup: Arrange for a hazardous waste pickup. Do not attempt to dispose of the chemical through standard trash or down the drain.[2][4]

Mandatory Visualization: Chemical Disposal Decision Workflow

DisposalWorkflow start Start: Chemical Waste Generated sds_check Is a specific SDS available? start->sds_check sds_yes Follow disposal instructions in Section 13 of the SDS sds_check->sds_yes Yes sds_no Treat as Hazardous Unknown sds_check->sds_no No end End: Proper Disposal sds_yes->end assess Assess known properties (e.g., from PubChem) sds_no->assess segregate Segregate waste in a compatible, sealed container assess->segregate label Label container with: 'Hazardous Waste' Full Chemical Name & CAS# Known/Suspected Hazards Contact Information segregate->label store Store in designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for hazardous waste pickup contact_ehs->pickup pickup->end

Caption: General workflow for the safe disposal of a laboratory chemical.

References

Navigating the Uncharted: A Safety and Handling Guide for Sirenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sirenin, a sesquiterpenoid pheromone produced by the female gametes of the water mold Allomyces macrogynus, has garnered research interest for its potent chemotactic properties.[1][2][3][4] Recent studies have also demonstrated its ability to activate the human CatSper channel complex, indicating a potential for biological activity in mammalian systems.[1][2][3] As with any novel or poorly characterized chemical, a cautious and well-documented approach to handling is paramount to ensure personnel safety and experimental integrity. This guide provides essential safety and logistical information for the handling and disposal of this compound, in the absence of a formal Safety Data Sheet (SDS).

Immediate Safety and Handling Protocols

Given the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. The following protocols are based on standard best practices for managing novel chemicals.[5][6]

1. Risk Assessment: Before beginning any work with this compound, a thorough risk assessment should be conducted. This should consider the quantity of material being used, the nature of the experimental procedures, and the potential for exposure.

2. Engineering Controls: All manipulations of this compound, especially in its pure or concentrated form, should be performed in a certified chemical fume hood to minimize the risk of inhalation.[7]

3. Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Handling solid this compound or preparing stock solutions Chemical splash gogglesDouble-gloving with nitrile or neoprene gloves[5]Laboratory coat and disposable sleevesWork in a certified chemical fume hood
Working with dilute solutions of this compound Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot generally required if handled on an open bench with good ventilation
Large-scale operations or potential for aerosolization Chemical splash goggles and a face shield[5]Double-gloving with nitrile or neoprene gloves[5]Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood; consider a respirator for high-concentration work
Accidental spill cleanup Chemical splash gogglesHeavy-duty, chemical-resistant glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges

4. Spill Management: In the event of a spill, the area should be immediately evacuated and secured.[5] Absorbent materials, such as vermiculite or a commercial spill kit, should be used to contain the spill.[8] All contaminated materials should be collected in a sealed, labeled container for hazardous waste disposal.[7]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines a safe method for preparing a stock solution of this compound, assuming it is received as a solid.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., DMSO, Ethanol)

  • Appropriate glassware (e.g., volumetric flask)

  • Calibrated balance

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Tare a clean, dry weighing vessel on the calibrated balance.

  • Carefully weigh the desired amount of solid this compound.

  • Transfer the weighed this compound to the volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the this compound.

  • Once dissolved, dilute the solution to the final volume with the solvent.

  • Cap the flask and invert several times to ensure homogeneity.

  • Clearly label the stock solution with the chemical name, concentration, solvent, and date of preparation.

  • Store the stock solution in a properly sealed and labeled container in a designated, secure location.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, must be treated as hazardous chemical waste.

1. Waste Segregation: All this compound-contaminated waste should be segregated from other laboratory waste streams.[7]

2. Waste Collection:

  • Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and "this compound".[7]
  • Liquid Waste: Collect in a sealed, shatter-resistant container that is compatible with the solvent used. The container should be clearly labeled with "Hazardous Waste," the chemical name, and the solvent.

3. Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.[7]

Visualizing Safe Handling and Disposal Workflows

To further clarify the procedural steps for safe handling and disposal, the following diagrams have been created.

Sirenin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Fume_Hood Work in Chemical Fume Hood Gather_PPE->Fume_Hood Weigh_Transfer Weigh and Transfer this compound Fume_Hood->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Segregate_Waste Segregate Contaminated Waste Prepare_Solution->Segregate_Waste Label_Waste Label Hazardous Waste Container Segregate_Waste->Label_Waste Dispose Dispose via EHS Guidelines Label_Waste->Dispose

Caption: A workflow for the safe handling of this compound, from preparation to disposal.

Sirenin_Signaling_Risk_Pathway cluster_exposure Potential Exposure Route cluster_cellular Cellular Interaction (Hypothesized) cluster_outcome Potential Biological Outcome This compound This compound Exposure Dermal/Inhalation Exposure This compound->Exposure CatSper Human CatSper Channel Exposure->CatSper Ca_Influx Increased Intracellular Ca2+ CatSper->Ca_Influx Bio_Effect Unknown Biological Effect Ca_Influx->Bio_Effect Precaution Treat as Hazardous Bio_Effect->Precaution

Caption: A logical diagram illustrating the known biological activity and the resulting safety precaution.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.